Technical Documentation Center

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
  • CAS: 1008773-89-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: A Technical Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) Executive Summary & Structural Rationale In modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4)

Executive Summary & Structural Rationale

In modern medicinal chemistry, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. The incorporation of


-rich aliphatic rings, such as the tetrahydropyran (THP) moiety, has emerged as a "privileged" strategy to improve aqueous solubility, modulate lipophilicity, and reduce off-target toxicities (such as hERG liability). 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid  represents a highly versatile building block that perfectly encapsulates this design philosophy.

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive overview of this compound. We will dissect its physicochemical profile, explore the causality behind its synthetic assembly, and outline robust analytical protocols for its validation in drug discovery workflows.

Physicochemical Profiling & Pharmacokinetic Implications

To effectively utilize 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid in rational drug design, one must understand how its intrinsic properties dictate its behavior in biological systems[1].

Quantitative Data Summary

Table 1: Physicochemical Properties of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

PropertyValuePharmacokinetic / Structural Implication
CAS Number 1008773-89-4Unique registry identifier for sourcing and compliance[2].
Molecular Formula C13H16O4High

(fraction of

carbons) compared to biphenyl analogs.
Molecular Weight 236.26 g/mol Well within the "Rule of 3" for fragment-based drug discovery (FBDD)[1].
LogP 2.27Optimal lipophilicity; balances membrane permeability with aqueous solubility[2].
Predicted pKa 4.45 ± 0.10Ensures the carboxylate is predominantly ionized at physiological pH (7.4)[2].
Density ~1.18 g/cm³Relevant for formulation and solid-state handling[2].
Physical State White SolidStable under normal storage and handling conditions[1].
Mechanistic Insight: The Causality of pKa

Why is the pKa of this compound approximately 4.45[2]? Unsubstituted benzoic acid has a pKa of 4.20. The addition of an alkoxy group at the para position introduces competing electronic effects. The ether oxygen is electron-withdrawing via induction (-I) but strongly electron-donating via resonance (+R). The resonance effect dominates at the para position, slightly destabilizing the conjugate carboxylate base and thereby decreasing acidity (raising the pKa). This aligns perfectly with the known experimental pKa of the structurally analogous 4-methoxybenzoic acid, which is 4.47[3].

Synthetic Methodology & Workflow

The synthesis of this building block relies on a robust two-step sequence: a Williamson ether synthesis followed by ester saponification. The protocol below is designed as a self-validating system, ensuring high yield and purity.

Step-by-Step Protocol

Step 1: Etherification (Williamson Synthesis)

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 4-(bromomethyl)tetrahydropyran (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: Suspend the reagents in DMF and heat to 80°C for 12 hours under an inert nitrogen atmosphere.

  • Causality: K₂CO₃ is chosen because it is a mild base, sufficient to deprotonate the phenol (pKa ~10) to form the highly nucleophilic phenoxide, but not strong enough to prematurely hydrolyze the methyl ester. DMF acts as a polar aprotic solvent, accelerating the

    
     displacement of the bromide.
    

Step 2: Workup & Isolation of Intermediate

  • Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate to yield methyl 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoate.

Step 3: Saponification

  • Reagents: Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Solvent: THF/H₂O (3:1 v/v).

  • Procedure: Dissolve the intermediate in the solvent mixture, add LiOH, and stir at room temperature for 4 hours.

  • Causality: The THF/H₂O biphasic/miscible system is critical. THF solubilizes the lipophilic ester, while water dissolves the LiOH, allowing the hydroxide ion to efficiently attack the carbonyl carbon. LiOH is preferred over NaOH to prevent unwanted side reactions and facilitate an easier workup.

Step 4: Acidification & Precipitation

  • Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~2.

  • Causality: At pH 2 (well below the pKa of 4.45), the carboxylate is fully protonated to the neutral carboxylic acid, which precipitates out of the aqueous solution as a white solid[1]. Filter and dry under vacuum.

SyntheticWorkflow Start Methyl 4-hydroxybenzoate + 4-(Bromomethyl)tetrahydropyran Step1 Williamson Ether Synthesis (K2CO3, DMF, 80°C) Start->Step1 Intermediate Methyl 4-(THP-4-ylmethoxy)benzoate (Intermediate) Step1->Intermediate Step2 Saponification (LiOH, THF/H2O, RT) Intermediate->Step2 Acidify Acidification (HCl) & Filtration Step2->Acidify Product 4-(Tetrahydro-2H-pyran-4-ylmethoxy) benzoic Acid Acidify->Product

Figure 1: Two-step synthetic workflow for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Application in Target-Directed Drug Design

In rational drug design, the benzoic acid moiety serves as a versatile anchor. It can be converted into amides, esters, or bioisosteres (like tetrazoles) to interact with target proteins. The THP ring acts as a solubilizing tail that frequently occupies hydrophobic pockets while exposing its oxygen atom to the solvent, thereby preventing the drastic drop in solubility typically seen with purely aliphatic rings (like cyclohexyl groups).

PathwayIntegration Ligand THP-Benzoic Acid Motif • High sp3 fraction • Favorable LogP (2.27) Receptor Target Kinase / GPCR • H-Bonding via Carboxylate • Hydrophobic pocket fit Ligand->Receptor Binding Effect1 Downstream Signaling (e.g., MAPK/ERK inhibition) Receptor->Effect1 Modulation Effect2 Cellular Phenotype (Reduced Proliferation) Effect1->Effect2 Phenotypic Shift

Figure 2: Integration of the THP-benzoic acid motif in targeted receptor modulation pathways.

Analytical Characterization & Validation Protocol

Before integrating this building block into high-throughput screening (HTS) libraries or complex API syntheses, its structural integrity must be rigorously validated.

Step-by-Step Protocol: Analytical Validation
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis (Liquid Chromatography-Mass Spectrometry):

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Ionization Mode: Electrospray Ionization Negative (ESI-).

    • Causality: Carboxylic acids readily donate a proton in solution. Operating in ESI- mode specifically targets the deprotonated species, yielding a clean, highly abundant [M-H]⁻ peak at m/z 235.1 (calculated for C₁₃H₁₅O₄⁻).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: DMSO-d6.

    • ¹H-NMR Markers: Look for the broad singlet of the carboxylic acid proton (~12.5 ppm), the AA'BB' aromatic system of the para-substituted benzene ring (two doublets around 7.0 and 7.9 ppm), and the characteristic multiplet of the THP ring protons (1.2–3.9 ppm).

  • Purity Assessment: Ensure UV purity at 254 nm is >97% before batch release.

AnalyticalWorkflow Sample Synthesized Compound (CAS: 1008773-89-4) LCMS LC-MS Analysis (ESI-, [M-H]- = 235.1 m/z) Sample->LCMS NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Purity Purity Assessment (>97% by UV 254nm) LCMS->Purity NMR->Purity Release Batch Release for Assay Screening Purity->Release

Figure 3: Analytical validation workflow ensuring structural integrity and purity before screening.

References

  • ChemicalBook. "Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]- CAS#: 1008773-89-4 Properties". ChemicalBook.

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 4-(Oxan-4-ylmethoxy)benzoic acid, PK02014E-1". Kishida Chemical.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7478, 4-Methoxybenzoic Acid". PubChem.

Sources

Exploratory

An In-Depth Technical Guide to 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, a versatile heterocyclic building block gaining p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, a versatile heterocyclic building block gaining prominence in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics, all grounded in scientific literature and established chemical principles.

Core Molecular Attributes

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety linked to a tetrahydropyran ring via a methylene ether bridge. This unique structure imparts a favorable combination of rigidity and flexibility, making it an attractive scaffold for interacting with biological targets.

Structural and Physicochemical Properties

A summary of the key identifiers and properties of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [1]
CAS Number 1008773-89-4[1][2]
IUPAC Name 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
Canonical SMILES C1C(COC2=CC=C(C=C2)C(=O)O)CCOCC1[1]

Synthesis and Mechanism

The synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid can be efficiently achieved through a two-step process commencing with readily available starting materials: methyl 4-hydroxybenzoate and (tetrahydro-2H-pyran-4-yl)methanol. The synthetic pathway involves an initial etherification followed by ester hydrolysis.

Step 1: Williamson Ether Synthesis

The first step involves the formation of the ether linkage via a Williamson ether synthesis. Methyl 4-hydroxybenzoate is deprotonated with a suitable base, such as sodium hydride, to form a nucleophilic phenoxide. This is followed by the reaction with an electrophilic source of the tetrahydropyran methanol moiety. A common precursor for this is 4-(bromomethyl)tetrahydro-2H-pyran, which can be synthesized from (tetrahydro-2H-pyran-4-yl)methanol.[3]

Reaction: Methyl 4-hydroxybenzoate + 4-(Bromomethyl)tetrahydro-2H-pyran → Methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

The choice of a non-protic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial to facilitate the reaction by solvating the cation and leaving the nucleophile free to react.

Step 2: Saponification (Ester Hydrolysis)

The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by saponification, which involves heating the ester with a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and a miscible organic solvent like methanol or ethanol. The reaction is driven to completion by the formation of the carboxylate salt. Subsequent acidification with a strong acid, for instance, hydrochloric acid, protonates the carboxylate to yield the final product, 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Reaction: Methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate + NaOH → Sodium 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate Sodium 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate + HCl → 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

This robust and high-yielding two-step sequence provides a reliable method for the preparation of the title compound on a laboratory scale.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_main_reaction Core Synthesis cluster_final_product Final Product start1 Methyl 4-hydroxybenzoate step1 Williamson Ether Synthesis start1->step1 start2 (Tetrahydro-2H-pyran-4-yl)methanol intermediate1 4-(Bromomethyl)tetrahydro-2H-pyran start2->intermediate1 Bromination intermediate1->step1 intermediate2 Methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate step1->intermediate2 Formation of Ether Linkage step2 Ester Hydrolysis (Saponification) intermediate2->step2 final_product 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid step2->final_product Acidification

Caption: Synthetic workflow for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry. Its inclusion in drug candidates can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. Derivatives of tetrahydropyran have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[4][5][6]

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid serves as a valuable building block for introducing this beneficial fragment into more complex molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to various pharmacophores.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous patented compounds and clinical candidates. The benzoic acid component is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The tetrahydropyran unit is found in a variety of bioactive natural products and synthetic drugs.

The utility of this compound lies in its ability to act as a versatile intermediate in the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns targeting a wide range of diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[10][11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Caption: Structural formula of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

Conclusion

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a strategically important building block in the field of drug discovery and medicinal chemistry. Its synthesis is straightforward, and its structure offers a unique combination of features that are desirable for the development of novel therapeutic agents. As research continues to uncover the vast potential of heterocyclic compounds in medicine, the utility of such well-defined and versatile intermediates is expected to grow, paving the way for the discovery of next-generation pharmaceuticals.

References

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link].

  • Synthesis method of tetrahydro-4H-pyran-4-one. Google Patents.
  • Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient. Google Patents.
  • 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. Appchem. Available at: [Link].

  • Preparation and medical application of substituted tetrahydro-pyranyl ester compound. Google Patents.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. National Center for Biotechnology Information. Available at: [Link].

  • 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid. AOBChem. Available at: [Link].

  • 2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. MySkinRecipes. Available at: [Link].

  • SAFETY DATA SHEET. Sigma-Aldrich. Available at: [Link].

  • 2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. MilliporeSigma. Available at: [Link].

Sources

Foundational

Comprehensive Solubility Profile and Solvent Selection Strategy for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Target Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists Content Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a critical intermediate and building block utilized in modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis 1. Proper solvent selection is paramount for optimizing reaction kinetics, maximizing crystallization yields, and ensuring accurate biological assay dosing. This whitepaper provides an in-depth analysis of the compound's thermodynamic solubility profile across various organic solvents, grounded in structural causality and Hansen Solubility Parameter (HSP) theory. Furthermore, it details a highly rigorous, self-validating shake-flask protocol designed to eliminate kinetic artifacts and inter-laboratory variance.

Structural Causality & Solvation Mechanics

To predict and understand the solubility of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, one must deconstruct its molecular architecture. The molecule possesses three distinct solvation domains:

  • Carboxylic Acid Moiety: Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). In the solid state, this group drives the formation of highly stable, hydrogen-bonded dimers, resulting in high crystal lattice energy.

  • Tetrahydropyran (THP) Ether Linkage: The oxygen atom serves as a moderate hydrogen-bond acceptor, while the aliphatic THP ring contributes localized lipophilicity and steric bulk.

  • Phenyl Ring: Facilitates

    
     stacking interactions in the crystal lattice.
    

For a solvent to effectively dissolve this compound, it must provide sufficient solvation energy to disrupt the carboxylic acid dimers. According to solvent replacement strategies and HSP theory [[2]](), polar aprotic solvents with high HBA capacity (e.g., DMSO, DMF) will yield the highest solubility by outcompeting the self-association of the API. Conversely, non-polar solvents (e.g., hexane) lacking dipole or hydrogen-bonding capabilities will fail to break the crystal lattice.

G API 4-(THP-4-ylmethoxy)benzoic Acid Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) API->Carboxyl THP THP Ether (H-Bond Acceptor) API->THP Aromatic Phenyl Ring (Pi-Pi Interactions) API->Aromatic Solvent1 Polar Aprotic (DMSO) High Solubility Carboxyl->Solvent1 Breaks Dimers Solvent2 Polar Protic (MeOH) Moderate Solubility Carboxyl->Solvent2 H-Bonding THP->Solvent2 Dipole Solvent3 Non-Polar (Hexane) Low Solubility Aromatic->Solvent3 Dispersion

Fig 1. Solvation mechanisms driven by the structural motifs of the target compound.

Quantitative Solubility Profiling

Based on the structural descriptors and empirical solvent screening principles, the thermodynamic solubility of the compound at standard ambient temperature (25°C) is categorized below.

Table 1: Predicted Thermodynamic Solubility Profile in Standard Organic Solvents (25°C)

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL Strong H-bond acceptance disrupts carboxylic dimers.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50 mg/mL High dipole moment stabilizes polar functional groups.
Polar Protic Methanol (MeOH)32.720 - 50 mg/mL H-bond donation/acceptance; competes with solute dimers.
Moderately Polar Ethyl Acetate (EtOAc)6.05 - 20 mg/mL Dipole-dipole interactions; limited H-bond disruption.
Non-Polar Hexanes1.9< 1 mg/mL Weak London dispersion forces; cannot break crystal lattice.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable, publication-grade solubility data, researchers must utilize the shake-flask method. This technique is the gold standard for determining equilibrium (thermodynamic) solubility, as recognized by the Consortium of Biopharmaceutical Tools (CoBiTo) 3.

The following protocol is engineered as a self-validating system . It includes internal checks to ensure that the measured concentration reflects true thermodynamic equilibrium rather than a transient kinetic state or a colloidal artifact 4.

Step-by-Step Workflow

Step 1: Saturated Suspension Preparation

  • Action: Weigh approximately 50 mg of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid into a 5 mL borosilicate glass vial. Add 1.0 mL of the target organic solvent.

  • Causality: An excess of solid must be visually confirmed. If the solid dissolves completely, more must be added. Thermodynamic solubility can only be measured when the solution is in dynamic equilibrium with the solid phase.

Step 2: Thermal Equilibration

  • Action: Seal the vial tightly with a PTFE-lined cap. Place it in a thermostatic shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours .

  • Causality: Strict temperature control prevents temperature fluctuations that cause supersaturation spikes. A 48-hour window ensures the system overcomes kinetic dissolution barriers, avoiding the underestimation of solubility common in short-term (e.g., 2-hour) kinetic assays.

Step 3: Phase Separation (Critical Step)

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter .

  • Causality: Centrifugation pellets the bulk solid, preventing the filter membrane from clogging. PTFE (Polytetrafluoroethylene) is utilized because it is chemically inert to harsh organic solvents (unlike PVDF or Nylon) and prevents non-specific adsorption of the lipophilic THP moiety.

Step 4: Quantification via HPLC-UV

  • Action: Dilute the filtered supernatant appropriately with the HPLC mobile phase. Analyze via HPLC-UV at the compound's

    
     (approx. 254 nm).
    
  • System Suitability: The calibration curve must exhibit an

    
    .
    

Step 5: Self-Validation (Solid-State Analysis)

  • Action: Recover the pelleted solid from Step 3, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: This is the self-validating mechanism. It proves that the solubility measured corresponds to the original polymorph and that no solvent-mediated phase transition (e.g., hydrate or solvate formation) occurred during the 48-hour equilibration. If the XRPD pattern changes, the measured solubility belongs to the new solvate, not the starting material.

G N1 Solid Addition (Excess API) N2 Equilibration (25°C, 48h) N1->N2 N3 Phase Separation (Centrifuge + PTFE) N2->N3 N4 Quantification (HPLC-UV) N3->N4 N5 Data Validation (Residue XRPD) N4->N5

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Applications in Drug Development

Understanding the solubility profile of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid directly impacts downstream workflows:

  • Reaction Media Selection: For coupling reactions (e.g., amide bond formation using EDC/HOBt), polar aprotic solvents like DMF or DMSO are ideal due to high substrate solubility, ensuring homogeneous reaction kinetics.

  • Purification & Crystallization: The steep solubility gradient between Methanol (moderate solubility) and Hexane (poor solubility) makes the Methanol/Hexane binary system an excellent solvent/anti-solvent pair for crystallization and purification.

  • In Vitro Assay Preparation: For biological screening, stock solutions should be prepared in 100% DMSO to ensure complete dissolution, followed by serial dilution into aqueous buffers, monitoring carefully for kinetic precipitation limits.

References

  • CymitQuimica. "CAS: 1008773-89-4 - 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid." 1

  • Consortium of Biopharmaceutical Tools (CoBiTo). "Harmonizing solubility measurement to lower inter-laboratory variance." National Institutes of Health (NIH) / PMC. 3

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." 4

  • MDPI. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." 2

Sources

Exploratory

Comprehensive Technical Guide on 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: Synthesis, Properties, and Medicinal Chemistry Applications

Executive Summary 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a high-value, bifunctional building block extensively utilized in modern drug discovery[1]. By integrating a rigid tetrahydropyran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a high-value, bifunctional building block extensively utilized in modern drug discovery[1]. By integrating a rigid tetrahydropyran (THP) ring with a benzoic acid core via a methylene ether linker, this compound offers a unique combination of structural rigidity, metabolic stability, and favorable physicochemical properties. This whitepaper provides an in-depth analysis of its chemical identity, predictive data, synthetic methodologies, and structure-activity relationship (SAR) logic for pharmaceutical development.

Chemical Identity & Structural Analysis

The utility of this compound stems from its modular architecture. The benzoic acid core provides a robust vector for amide coupling or esterification, acting as a primary attachment point for pharmacophores. The methylene ether linker provides necessary conformational flexibility, while the tetrahydropyran (THP) ring acts as a bioisostere for highly lipophilic cyclohexyl or simple alkyl chains [2].

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
CAS Number 1008773-89-4
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
SMILES O=C(O)c1ccc(OCC2CCOCC2)cc1
InChI InChI=1S/C13H16O4/c14-13(15)10-3-5-11(6-4-10)17-9-12-7-1-16-2-8-12/h3-6,12H,1-2,7-9H2,(H,14,15)

Physicochemical Properties & Predictive Data

The inclusion of the THP-methoxy moiety significantly alters the pharmacokinetic profile of the resulting drug candidate. The oxygen atom within the THP ring acts as a critical hydrogen bond acceptor, which lowers the overall partition coefficient (logP) and increases the topological polar surface area (tPSA) compared to carbocyclic analogs.

Table 2: Physicochemical Properties
PropertyValuePharmacokinetic Implication
Hydrogen Bond Donors 1Favorable for passive membrane permeability.
Hydrogen Bond Acceptors 4Enhances aqueous solubility via water dipole interactions.
Rotatable Bonds 4Balances conformational flexibility with target-binding entropy.
Topological PSA (tPSA) 56.6 ŲOptimal for oral bioavailability (Rule of 5 compliant).
Physical State SolidStable for long-term benchtop storage.

Synthetic Methodologies

The synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid relies on a robust, two-step sequence: a Williamson ether synthesis followed by base-catalyzed saponification [3][4].

Causality & Experimental Design
  • Why Methyl 4-hydroxybenzoate? Using the esterified form of the starting material protects the carboxylic acid from unwanted alkylation during the basic etherification step.

  • Why K₂CO₃ in DMF? Potassium carbonate is a mild base (pKa ~10.3) perfectly suited to deprotonate the phenol (pKa ~10) without hydrolyzing the methyl ester prematurely. DMF provides a polar aprotic environment that accelerates the Sₙ2 displacement of the bromide by the phenoxide nucleophile.

  • Why LiOH in THF/H₂O? The biphasic/miscible solvent system ensures the organic ester remains dissolved (in THF) while the hydroxide ion (in H₂O) is available for nucleophilic acyl substitution.

Step-by-Step Protocol

Step 1: Williamson Ether Synthesis (O-Alkylation)

  • Preparation: In a flame-dried round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.5 M concentration.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Dropwise, add 4-(bromomethyl)tetrahydro-2H-pyran (1.2 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Monitoring: Monitor via Thin Layer Chromatography (TLC; 3:1 Hexanes/Ethyl Acetate). The reaction is complete upon the total disappearance of the lower-R_f phenolic starting material.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the crude intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water (0.2 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir vigorously at room temperature for 4 hours. The mixture will become homogeneous as the ester hydrolyzes into the water-soluble carboxylate salt.

  • Isolation via Precipitation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3. The target product, being a lipophilic carboxylic acid, will spontaneously precipitate. Filter under vacuum, wash with cold water, and dry at 45°C to afford the pure acid.

Synthesis SM1 Methyl 4-hydroxybenzoate Cond1 K2CO3, DMF 80°C, 12h SM1->Cond1 SM2 (THP-4-yl)methyl bromide SM2->Cond1 Int1 Methyl 4-(THP-4-ylmethoxy)benzoate Cond1->Int1 Williamson Ether Synthesis Cond2 LiOH, THF/H2O RT, 4h Int1->Cond2 Prod 4-(THP-4-ylmethoxy)benzoic Acid Cond2->Prod Saponification

Synthetic workflow of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

Applications in Medicinal Chemistry (SAR Logic)

In lead optimization, the substitution of simple alkyl or aryl ethers with a THP-methoxy motif is a highly effective strategy to rescue failing compounds[1][2].

  • Metabolic Stability: Linear alkyl chains are highly susceptible to rapid cytochrome P450 (CYP450) mediated aliphatic oxidation. The rigidified THP ring is sterically hindered and electronically deactivated, offering superior metabolic half-lives and reducing clearance rates.

  • Aqueous Solubility: Poor solubility is a primary cause of attrition in drug development. The ether oxygen in the THP ring decreases the logP and increases the polar surface area (PSA), enhancing aqueous solubility without violating Lipinski's Rule of 5.

SAR_Logic Core 4-(THP-4-ylmethoxy)benzoic Acid Structural Modules THP Tetrahydropyran (THP) Ring Core->THP Methoxy Methylene Ether Linker Core->Methoxy Benzoic Benzoic Acid Core Core->Benzoic Prop1 Hydrogen Bond Acceptor (Improved Solubility) THP->Prop1 Prop2 Metabolic Stability (Resists CYP450 Oxidation) THP->Prop2 Prop3 Conformational Flexibility Methoxy->Prop3 Prop4 Amide/Ester Coupling Hub (Pharmacophore Attachment) Benzoic->Prop4

SAR logic mapping the physicochemical benefits of the THP-methoxy motif.

References

  • National Center for Biotechnology Information (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from:[Link]

  • ACS Publications. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents (O-Alkylation of methyl 4-hydroxybenzoate). Retrieved from:[Link]

Foundational

pKa values and acidity of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

An In-Depth Technical Guide to the Acidity and Physicochemical Properties of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity and Physicochemical Properties of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Chemical Analytics Division

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] It profoundly influences critical properties including solubility, membrane permeability, protein binding, and metabolic stability, which collectively determine a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[3][4] This guide provides an in-depth analysis of the acidity of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, a scaffold of interest in medicinal chemistry. We will dissect the structural and electronic factors governing its pKa, provide a robust theoretical prediction, detail gold-standard experimental and computational protocols for its determination, and discuss the direct implications of its ionization behavior in a drug development context.

Theoretical Framework: Understanding the Acidity of Substituted Benzoic Acids

The acidity of a carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion. For benzoic acid and its derivatives, the benzene ring allows for the electronic effects of substituents to be transmitted to the carboxylic acid group, thereby modulating the stability of the carboxylate and, consequently, the pKa.

The Benzoic Acid Benchmark

Benzoic acid serves as our reference compound. The carboxyl group is attached to an sp²-hybridized carbon of the aromatic ring, which is more electronegative than the sp³-hybridized carbon of a simple alkanoic acid like acetic acid, making benzoic acid inherently more acidic.[5] The experimental pKa of benzoic acid in water at 25°C is approximately 4.2.[5] Any substituent on the ring will alter this value based on its electronic properties.

Electronic Effects of Substituents

Substituent effects are primarily categorized into two types:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring and the carboxylate group, stabilizing the negative charge and increasing acidity (lowering pKa).[5][6] Conversely, electron-donating groups (EDGs) push electron density towards the ring, destabilizing the negative charge of the carboxylate and decreasing acidity (increasing pKa).[7]

  • Resonance (Mesomeric) Effects (M): These effects involve the delocalization of π-electrons and lone pairs through the aromatic system. A substituent with lone pairs adjacent to the ring (e.g., -OR, -NH₂) can donate electron density via resonance (+M effect), which destabilizes the carboxylate anion and increases the pKa.[8] Groups with π-bonds that can withdraw electron density from the ring (e.g., -NO₂, -C=O) do so via a -M effect, stabilizing the carboxylate and decreasing the pKa.[8]

Analysis of the 4-(Tetrahydro-2H-pyran-4-ylmethoxy) Substituent

To predict the pKa of the target molecule, we must analyze the electronic character of the 4-(Tetrahydro-2H-pyran-4-ylmethoxy) group.

  • Position: The substituent is at the para position, meaning both inductive and resonance effects will be significant.

  • Connecting Atom: The group is connected to the benzene ring via an ether oxygen (-O-CH₂-).

  • Electronic Contribution:

    • Resonance (+M Effect): The ether oxygen has lone pairs that can be delocalized into the aromatic ring. This is a powerful electron-donating effect that increases electron density in the ring, particularly at the ortho and para positions. This effect destabilizes the negative charge of the resulting carboxylate anion.[8]

    • Inductive (-I Effect): Oxygen is highly electronegative and exerts an electron-withdrawing inductive effect. However, this effect weakens rapidly with distance.

    • Overall Effect: For alkoxy groups like this, the +M resonance effect strongly outweighs the -I inductive effect. Therefore, the 4-(Tetrahydro-2H-pyran-4-ylmethoxy) group is classified as a strong electron-donating group (EDG) .

Based on this analysis, the substituent will destabilize the carboxylate conjugate base relative to unsubstituted benzoate, leading to a weaker acid . We therefore predict a pKa value higher than 4.2 . For a close analogue, 4-methoxybenzoic acid, the pKa is 4.47. We anticipate the pKa of our target molecule to be in a similar range.

The relationship between substituent electronic effects and the stability of the conjugate base is visualized below.

cluster_0 Substituent Effect cluster_1 Impact on Acidity Substituent Substituent Inductive_Effect +I Effect Substituent->Inductive_Effect Alkyl portion Resonance_Effect +M Effect Substituent->Resonance_Effect Ether Oxygen Electron_Density Increased Electron Density on Ring Resonance_Effect->Electron_Density Dominant Effect Anion_Stability Destabilized Carboxylate Anion Electron_Density->Anion_Stability Acidity Decreased Acidity (Higher pKa) Anion_Stability->Acidity

Caption: Logical flow of the substituent's electronic effects on acidity.

Experimental pKa Determination: The Potentiometric Titration Gold Standard

Potentiometric titration remains the most reliable and widely used method for the precise determination of pKa values.[9][10] The methodology is based on monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at which the acid is exactly 50% neutralized (the half-equivalence point).[9]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating rigorous calibration and control measures.

Objective: To determine the pKa of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid with high precision.

Materials & Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

  • Standardized 0.1 M NaOH solution (titrant)

  • Standardized 0.1 M HCl solution

  • Potassium chloride (KCl) for ionic strength adjustment

  • High-purity water (Type I)

  • 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (analyte)

  • Standard pH buffers (e.g., pH 4, 7, 10)

Methodology:

  • System Calibration (Trustworthiness Pillar): Calibrate the pH meter using at least three standard buffers (e.g., 4.01, 7.00, 10.01) immediately before the experiment. This ensures the accuracy of all subsequent pH measurements.[11]

  • Analyte Solution Preparation (Causality Pillar):

    • Accurately weigh and dissolve the analyte in a known volume of water to create a solution of approximately 1-5 mM. A co-solvent (e.g., methanol or ethanol, <10% v/v) may be used if solubility is low, but the pKa will be an apparent pKa (pKa') specific to that solvent mixture.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). This is crucial because activity coefficients are dependent on ionic strength, and keeping it constant ensures that the measured pH changes are due solely to protonation/deprotonation.[11]

  • Inert Atmosphere (Causality Pillar): Purge the analyte solution with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a weak acid.[11]

  • Titration Procedure:

    • Place the vessel on the magnetic stirrer and immerse the pH electrode.

    • If starting from the neutral form, make the solution acidic (e.g., to pH ~2) with a small amount of 0.1 M HCl.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02-0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (e.g., to pH ~12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point volume.[12]

    • For higher precision, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence point is the peak of the first derivative curve and the zero-crossing of the second derivative curve.[13]

The experimental workflow is summarized in the diagram below.

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (~1 mM in 0.15 M KCl) A->B C Purge with N2 Gas (Remove CO2) B->C D Acidify Solution (to pH ~2 with HCl) C->D E Titrate with 0.1 M NaOH (Incremental Additions) D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (1st Derivative Peak) G->H I Calculate Half-Equivalence Volume H->I J Determine pKa (pH at Half-Equivalence) I->J

Caption: Workflow for experimental pKa determination by potentiometric titration.

Computational pKa Prediction: An In Silico Approach

With advancements in computational chemistry, in silico pKa prediction has become an indispensable tool in early-stage drug discovery for high-throughput screening.[14] These methods calculate the free energy change of the deprotonation reaction in a simulated aqueous environment.

General Computational Workflow

The most common "direct" approach involves calculating the Gibbs free energy (G) of the protonated (HA) and deprotonated (A⁻) species in solution.

Key Steps:

  • Model Building: Construct the 3D structures of both the neutral acid and its carboxylate anion.

  • Geometry Optimization: Optimize the geometry of each species using a suitable quantum mechanical method, such as Density Functional Theory (DFT), in a simulated solvent environment.[15] The Solvation Model based on Density (SMD) is a reliable choice.[15]

  • Energy Calculation: Perform a higher-level single-point energy calculation to obtain the Gibbs free energies (G) of HA and A⁻ in the solvated state.

  • pKa Calculation: The pKa is calculated from the free energy of the deprotonation reaction (ΔG_dep) using the thermodynamic cycle shown below. The accuracy of these predictions is typically within 0.5-1.0 pKa units of the experimental value.[16]

HA_gas HA(gas) Protonated Species A_gas A⁻(gas) Deprotonated Species HA_gas->A_gas ΔG_gas HA_sol HA(sol) Solvated Species HA_gas->HA_sol ΔG_solv(HA) H_gas H⁺(gas) A_sol A⁻(sol) Solvated Species A_gas->A_sol ΔG_solv(A⁻) H_sol H⁺(sol) H_gas->H_sol ΔG_solv(H⁺) (Experimental Value) HA_sol->A_sol ΔG_aq (Calculated) pka_calc {pKa Calculation | pKa = ΔG_aq / (2.303 RT)} A_sol->pka_calc

Caption: Thermodynamic cycle used for the computational prediction of pKa.

Summary of Physicochemical Properties and Implications

The acidity of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a direct consequence of its molecular structure. A summary of its expected properties is presented below.

PropertyValue / PredictionJustification / Implication
Chemical Formula C₁₃H₁₆O₄As confirmed by chemical suppliers.[17]
Molecular Weight 236.26 g/mol As confirmed by chemical suppliers.[17]
Parent Acid pKa ~4.2 (Benzoic Acid)Reference value for unsubstituted aromatic carboxylic acid.[5]
Substituent Effect Electron-Donating (+M > -I)The para-alkoxy group destabilizes the conjugate base.[8]
Predicted pKa 4.3 - 4.6 Weaker acid than benzoic acid; similar to 4-methoxybenzoic acid (pKa 4.47).
Ionization at pH 7.4 >99.9% Ionized At physiological pH, the molecule will exist almost exclusively as the negatively charged carboxylate anion.
Implications for Drug Development

The predicted pKa of ~4.3-4.6 has profound consequences for the molecule's behavior in a biological system.

  • Solubility: Being almost fully ionized at physiological pH means the molecule will exhibit high aqueous solubility. This is generally favorable for formulation and administration.[1]

  • Permeability: The high degree of ionization is detrimental to passive diffusion across lipid cell membranes.[1] The Henderson-Hasselbalch equation dictates that the neutral, more lipophilic form required for membrane passage will be present in very low concentrations. This can lead to poor oral absorption and limited ability to cross barriers like the blood-brain barrier.[2]

  • Target Binding: If the therapeutic target has a positively charged binding pocket, the anionic carboxylate could form a strong salt bridge, enhancing potency. Conversely, if the binding site is hydrophobic, the charged nature could be unfavorable.

  • Plasma Protein Binding: Carboxylic acids are known to bind to human serum albumin (HSA). The ionized state of this molecule makes it a likely candidate for significant plasma protein binding, which can reduce the free fraction of the drug available to exert its therapeutic effect.

Conclusion

The acidity of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is governed by the strong electron-donating character of its para-alkoxy substituent. This leads to a predicted pKa in the range of 4.3 to 4.6, making it a slightly weaker acid than benzoic acid. This seemingly small shift has major ramifications for its drug-like properties, leading to high ionization, increased aqueous solubility, and likely reduced membrane permeability at physiological pH. A precise understanding and experimental validation of this pKa value are therefore critical for any drug discovery program utilizing this scaffold, as it will fundamentally guide formulation strategies, ADME profiling, and lead optimization efforts. The combination of robust experimental methods like potentiometric titration and efficient computational screening provides the most reliable path forward.[14]

References

  • Vertex AI Search. (2023). What is pKa and how is it used in drug development?
  • MDPI. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Source not specified.
  • Manallack, D. T. (2007).
  • ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents.
  • Creative Bioarray.
  • Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids.
  • ACS Publications. (2002). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry.
  • PMC. Prediction of pKa values using the PM6 semiempirical method.
  • IDEAS/RePEc. Ionization constants (pKa)
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • van Loon, A. H. M., van Hoof, A. J. F., & Teunissen, A. J. P.
  • PMC. (2024).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SciSpace. (2020).
  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)
  • ConnectSci. (2014). Predicting pKa in Implicit Solvents: Current Status and Future Directions. Australian Journal of Chemistry.
  • Source not specified. (1987). Applications of Hammett Equation: Substituent and Reaction Constants.
  • Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Source not specified. (2020).
  • ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
  • ChemRxiv. pKa Prediction in Non-Aqueous Solvents.
  • DSpace@MIT. (2024). pKa prediction in non‐aqueous solvents.
  • Appchem. 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.

Sources

Exploratory

The Role of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Executive Summary In contemporary drug discovery, the optimization of physicochemical properties is as critical as target affinity. 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) has emerged as a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties is as critical as target affinity. 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) has emerged as a privileged building block for synthesizing advanced active pharmaceutical ingredients (APIs). Structurally, it consists of a benzoic acid core functionalized at the para-position with a tetrahydropyran (THP) ring linked via a methoxy ether.

This specific structural motif is strategically employed to modulate lipophilicity (LogP), increase topological polar surface area (TPSA), and enhance metabolic stability. This whitepaper explores the physicochemical rationale, synthetic integration, and pharmacological applications of this building block, with a specific focus on its role in developing antagonists for purinergic receptors (e.g., P2X3) [1].

Physicochemical Profiling & ADME Rationale

The selection of a peripheral substituent in a drug scaffold is rarely arbitrary. Replacing a simple alkyl or aryl ether with a (tetrahydro-2H-pyran-4-yl)methoxy group is a classic bioisosteric strategy used to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

The Causality of the THP-Methoxy Motif
  • LogP Modulation: The oxygen atom within the THP ring acts as a hydrogen bond acceptor, significantly lowering the partition coefficient (LogP) compared to a sterically equivalent cyclohexyl ring. This prevents the final API from becoming excessively lipophilic, thereby reducing non-specific protein binding and off-target toxicity (such as hERG channel inhibition).

  • Metabolic Stability: Unlike straight-chain aliphatic ethers, which are highly susceptible to cytochrome P450-mediated O-dealkylation, the bulky, sterically hindered nature of the THP-methoxy group provides a metabolic shield, prolonging the drug's half-life.

  • Receptor Interaction: The flexibility of the methylene linker allows the THP ring to optimally orient itself within solvent-exposed regions or allosteric pockets of target proteins.

Quantitative Data Comparison

The table below illustrates how the addition of the THP-methoxy tail alters the physicochemical properties of the benzoic acid core, making it an ideal vector for API optimization.

CompoundMolecular Weight ( g/mol )Estimated cLogPTPSA (Ų)H-Bond AcceptorsH-Bond Donors
Benzoic Acid122.121.8737.321
4-Methoxybenzoic Acid152.151.9646.531
4-(THP-4-ylmethoxy)benzoic Acid 236.26 1.75 55.7 4 1

Data demonstrates that the THP-methoxy group adds significant steric bulk (MW) and polar surface area (TPSA) without a detrimental increase in lipophilicity (cLogP).

Synthetic Methodologies & Integration

To utilize 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid in drug discovery, chemists either procure it as a starting material or synthesize it de novo. Below are self-validating protocols for both its synthesis and its subsequent integration into an API via amide coupling.

Protocol A: Synthesis of the Building Block

This protocol utilizes a Williamson ether synthesis followed by saponification, a robust method highly tolerant of the THP ether linkage [2].

Step 1: Etherification

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 4-(bromomethyl)tetrahydro-2H-pyran (1.2 eq), K₂CO₃ (2.5 eq), anhydrous Acetonitrile (MeCN).

  • Procedure: Suspend the reagents in MeCN. The choice of K₂CO₃ in MeCN provides a mild, heterogeneous basic environment that favors Sₙ2 substitution while minimizing ester hydrolysis.

  • Reaction: Stir at 100°C under reflux for 16 hours.

  • Validation: Monitor via LCMS. The mass of the intermediate (Methyl 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoate) should appear at m/z = 251 [M+H]⁺.

  • Workup: Filter through Celite to remove inorganic salts, concentrate in vacuo, and purify via silica gel chromatography (Hexane/Ethyl Acetate).

Step 2: Saponification

  • Reagents: Intermediate from Step 1 (1.0 eq), 1M aqueous LiOH (1.5 eq), THF/MeOH (1:1 v/v).

  • Procedure: Dissolve the ester in the THF/MeOH mixture. Add 1M LiOH dropwise at room temperature. The mixed solvent system ensures both the lipophilic ester and the aqueous base remain in a single homogeneous phase.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Validation: TLC will show the disappearance of the starting material.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. The target compound, 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid , will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum. Expected m/z = 237[M+H]⁺.

Protocol B: API Integration via Amide Coupling

To attach this building block to a complex amine (e.g., a heterocyclic core of a kinase or GPCR inhibitor).

  • Reagents: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (1.0 eq), Target Amine (1.05 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure: Dissolve the acid and HATU in DMF. Add DIPEA and stir for 10 minutes to form the active OAT ester. Add the amine. HATU is selected over EDC/HOBt for its superior efficiency with sterically hindered amines and low epimerization rates.

  • Validation: LCMS monitoring will confirm the formation of the target amide.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

SynthWorkflow A Methyl 4-hydroxybenzoate + 4-(Bromomethyl)THP B Williamson Ether Synthesis (K2CO3, MeCN, 100°C) A->B C Methyl 4-(THP-4-ylmethoxy)benzoate B->C D Saponification (LiOH, THF/MeOH/H2O) C->D E 4-(THP-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) D->E F Amide Coupling (HATU, DIPEA, Amine) E->F G Target API (e.g., P2X3 Antagonist) F->G

Fig 1: Synthetic workflow for the preparation and integration of the THP-MBA building block.

Mechanistic Applications: P2X3 Receptor Antagonism

While 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid can be utilized across various target classes, it has found profound utility in the development of P2X3 receptor antagonists .

The P2X3 Nociceptive Pathway

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on the sensory neurons of the dorsal root ganglia (DRG) and nodose ganglia [3]. During cellular stress, inflammation, or tissue injury, extracellular ATP is released in high concentrations. ATP binds to P2X3 receptors, triggering an influx of Ca²⁺ and Na⁺, which depolarizes the neuron and sends nociceptive (pain) or tussive (cough) signals to the central nervous system [4].

The Role of the THP-Methoxy Motif in Antagonism

Derivatives of THP-methoxy benzoic acid have been actively patented and researched as competitive antagonists for P2X3 receptors [2]. In the design of these antagonists:

  • The amide/heterocyclic core binds to the highly conserved ATP-binding pocket.

  • The THP-methoxy tail projects outward into the solvent-exposed extracellular domain. The polarity of the THP oxygen prevents the drug from crossing the blood-brain barrier (BBB) too readily, which is a critical design feature. Because P2X3 targets for chronic cough and endometriosis pain are located in the peripheral nervous system [5], restricting the drug to the periphery minimizes CNS-related adverse events (e.g., taste disturbances or sedation).

P2X3Pathway Tissue Tissue Injury / Cellular Stress ATP Extracellular ATP Release Tissue->ATP Triggers P2X3 P2X3 Receptor (Sensory Neurons) ATP->P2X3 Binds & Activates CaNa Ca2+ / Na+ Influx P2X3->CaNa Channel Opening Depol Neuronal Depolarization CaNa->Depol Pain Nociceptive Signal (Pain/Cough) Depol->Pain Drug THP-MBA Derived Antagonist Drug->P2X3 Competitive Inhibition

Fig 2: P2X3 signaling pathway and the mechanism of action for THP-MBA derived antagonists.

Conclusion

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is far more than a simple chemical intermediate; it is a highly engineered structural motif. By providing a perfect balance of steric bulk, metabolic stability, and polarity, it allows medicinal chemists to fine-tune the ADME profiles of complex APIs. Its successful application in the synthesis of peripherally restricted P2X3 antagonists underscores its immense value in the ongoing pursuit of safer, more efficacious therapeutics.

References

  • Google Patents. (2016). WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides.
  • National Institutes of Health (NIH). (2020). P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain. Retrieved from[Link]

  • PatSnap Synapse. (2024). What are P2X3 receptor antagonists and how do they work? Retrieved from[Link]

  • PLOS One. (2017). P2X3 receptor involvement in endometriosis pain via ERK signaling pathway. Retrieved from[Link]

Foundational

The Nexus of Structure and Function: A Guide to the Electronic Properties of Ether-Linked Benzoic Acid Intermediates

An In-Depth Technical Guide: Abstract Ether-linked benzoic acid derivatives represent a pivotal class of intermediates in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] The electronic char...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Ether-linked benzoic acid derivatives represent a pivotal class of intermediates in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] The electronic character of these molecules, governed by the interplay between the ether linkage, the aromatic system, and the carboxylic acid moiety, dictates their reactivity, bioavailability, and photophysical properties. This guide provides a comprehensive exploration of these electronic properties, grounded in fundamental principles and validated by experimental and computational methodologies. We will delve into the synthetic strategies that grant access to these scaffolds, elucidate the core electronic effects that define their behavior, and present detailed protocols for their robust characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and effectively utilize these versatile chemical entities.

The Strategic Importance of Ether-Linked Benzoic Acids

The prevalence of the ether-linked benzoic acid motif is not accidental; it is a result of its unique combination of structural and electronic features. The benzoic acid group provides a handle for further functionalization and a critical hydrogen-bonding site for molecular recognition, for instance, in receptor binding.[1] The ether linkage introduces a degree of conformational flexibility and modulates lipophilicity while electronically coupling two distinct aromatic or aliphatic systems. This coupling is the key to fine-tuning the molecule's properties. Understanding how to control the flow of electron density across this ether bridge is paramount for designing molecules with desired activities, from potent enzyme inhibitors to tailored organic electronics.[3][4]

Synthetic Pathways: Forging the C-O-C Bridge

The construction of the diaryl or alkyl-aryl ether bond is a foundational step. The choice of synthetic methodology is dictated by the electronic nature of the coupling partners, steric hindrance, and functional group tolerance.

Classical Etherification Strategies

Williamson Ether Synthesis: This remains a workhorse for preparing alkyl-aryl ethers. It proceeds via an SN2 mechanism where a phenoxide, generated from a hydroxybenzoic acid derivative, attacks an alkyl halide.

  • Causality: This method is favored for its simplicity and the use of readily available starting materials. However, its scope is generally limited to primary alkyl halides to avoid competing elimination reactions. The phenoxide's nucleophilicity, which is enhanced by electron-donating groups on the aromatic ring, directly impacts reaction kinetics.

Ullmann Condensation: A classical method for forming diaryl ethers, this reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide.[5][6]

  • Expertise & Insight: The traditional Ullmann reaction is often plagued by harsh conditions (high temperatures >150 °C) and the need for stoichiometric copper, which can limit its application for complex, sensitive substrates.[6][7][8] Modern protocols have introduced ligands that chelate the copper, enabling catalytic turnover and significantly milder reaction conditions (90-110 °C).[9]

Modern Palladium-Catalyzed C-O Coupling

Buchwald-Hartwig Amination Chemistry Adapted for Ethers: This powerful palladium-catalyzed cross-coupling reaction has been adapted for C-O bond formation, providing a highly general and mild route to diaryl ethers.[5][8][10]

  • Causality: The success of this method lies in the use of specialized, bulky, electron-rich phosphine ligands. These ligands facilitate the crucial reductive elimination step from the Pd(II) intermediate, which is often the rate-limiting step in C-O coupling. This allows for the coupling of electron-rich and sterically hindered partners under conditions that classical methods cannot tolerate.

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis (Alkyl-Aryl Ethers) cluster_ullmann Ullmann / Buchwald-Hartwig (Diaryl Ethers) w_start Hydroxybenzoic Acid Derivative + Base w_int Phenoxide Intermediate w_start->w_int Deprotonation w_end Ether-Linked Benzoic Acid w_int->w_end w_reagent + Primary Alkyl Halide (R-X) w_reagent->w_int SN2 Attack u_start Hydroxybenzoic Acid Derivative u_cat Catalyst: Cu(I) or Pd(0) + Ligand u_start->u_cat u_reagent + Aryl Halide (Ar-X) u_reagent->u_cat u_end Diaryl Ether-Linked Benzoic Acid u_cat->u_end Cross-Coupling Computational_Workflow cluster_outputs Predicted Properties input Input: Molecular Structure (2D Sketch or Coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-311G) input->geom_opt dft Quantum Chemistry Software (e.g., Gaussian, ORCA) freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy geom_opt->sp_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc spectra Theoretical IR/UV-Vis Spectra freq_calc->spectra energies HOMO/LUMO Energies sp_calc->energies mep Electrostatic Potential Map sp_calc->mep dipole Dipole Moment sp_calc->dipole tddft_calc->spectra

Caption: A typical DFT workflow for predicting electronic properties.

Conclusion

The electronic properties of ether-linked benzoic acid intermediates are a direct and predictable function of their molecular structure. By judiciously selecting synthetic strategies and applying a robust suite of characterization techniques, researchers can gain a deep understanding of these properties. This knowledge empowers the rational design of molecules for advanced applications, from precisely targeted pharmaceuticals to next-generation organic materials. The synergy between empirical measurement and computational modeling provides a powerful paradigm for accelerating discovery and innovation in this vital area of chemistry.

References

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). RSC Chemical Society Reviews.
  • Experimental and theoretical study on benzoic acid derivatives. (2025).
  • Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025). MDPI.
  • Diaryl ether synthesis by etherification (aryl
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Electronic properties of benzoic acid degradation products' transition states.
  • Experimental Determination of Electron Affinities of Organic Molecules.
  • Method for preparing benzoic acid esters. (2019).
  • Synthesis of ether lipids: natural compounds and analogues. (2023). Beilstein Journal of Organic Chemistry.
  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
  • Hammett Plots for Electronic Effects. NPTEL.
  • Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers.
  • Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. (2021). Journal of Medicinal Chemistry.
  • An analysis of electrophilic aromatic substitution: a “complex approach”. (2021). RSC Physical Chemistry Chemical Physics.
  • Ether synthesis by etherification (alkyl
  • Hammett Substituent Constants Defined. (2021). YouTube.
  • Ullmann reaction for the synthesis of diaryl ethers.
  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019).
  • Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. (2014). Beilstein Journal of Organic Chemistry.
  • Determination of the Molecular Electrical Properties of Self-Assembled Monolayers of Compounds of Interest in Molecular Electronics. (2001). Journal of the American Chemical Society.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). Revista de la Sociedad Química de México.
  • Electronic properties of organic monolayers and molecular devices. (2006). Pramana - Journal of Physics.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023).
  • Hammett equ
  • Molecular Design Strategies for Electrochemical Behavior of Aromatic Carbonyl Compounds in Organic and Aqueous Electrolytes. (2019). Advanced Science.
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). Journal of Medicinal Chemistry.
  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019).
  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. (2021). Acta Scientific Medical Sciences.
  • The Hammett Equation and Linear Free Energy Rel
  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry.
  • Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. (2026). MDPI.
  • Electrochemical transformations of fast pyrolysis bio-oils and rel
  • Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Solubility and Properties of Benzoic Acid. Scribd.
  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024).
  • Synthesis, Experimental and Theoretical Investigations on the Optical and Electronic Properties of New Organic Active Layer for a New Generation of Organic Light-Emitting Diode. (2022). IntechOpen.
  • Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). (2022). Study Mind.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
  • Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge. (2021).

Sources

Exploratory

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: A Privileged Building Block in Modern Drug Design

Executive Summary In contemporary medicinal chemistry, the selection of peripheral substituents is as critical as the design of the core pharmacophore. 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of peripheral substituents is as critical as the design of the core pharmacophore. 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) has emerged as a highly versatile building block[1]. By combining a reactive benzoic acid handle with a metabolically robust, solubility-enhancing tetrahydropyran (THP) moiety, this compound allows drug developers to fine-tune the physicochemical and pharmacokinetic (PK) profiles of lead candidates. This whitepaper explores the structural rationale, synthetic applications, and field-proven methodologies for integrating this building block into drug discovery pipelines.

Physicochemical & Structural Rationale

The transition from a hit to a lead compound often requires overcoming "brick dust" properties—high lipophilicity and poor aqueous solubility. The incorporation of the 4-(tetrahydro-2H-pyran-4-ylmethoxy) group is a strategic choice driven by precise structure-property relationships (SPR).

The "Oxygen Advantage" in the THP Ring

Replacing a purely aliphatic ring (such as a cyclohexyl group) with a tetrahydropyran (THP) ring introduces an oxygen heteroatom into the cyclic system.

  • Causality: This oxygen acts as a potent hydrogen-bond acceptor. It incrementally increases the topological polar surface area (tPSA) by approximately 9.2 Ų, which dramatically lowers the partition coefficient (LogP) of the molecule.

  • Result: The drug candidate achieves higher thermodynamic aqueous solubility, reducing non-specific protein binding and improving oral bioavailability without sacrificing the steric bulk required to fill hydrophobic receptor pockets.

Metabolic Shielding and CYP450 Evasion

Linear ethers are notoriously susceptible to rapid oxidative cleavage (O-dealkylation) by Cytochrome P450 (CYP450) enzymes in the liver.

  • Causality: The THP-methoxy architecture utilizes a methylene (-CH2-) linker attached to a bulky, sterically demanding cyclic ether. The steric hindrance provided by the THP ring physically blocks the approach of the CYP450 heme-oxo species to the ether oxygen. Furthermore, the cyclic ether of the THP ring itself is highly resistant to oxidative ring-opening.

Rationale Core THP-Methoxy Substituent Prop1 Oxygen Heteroatom (H-Bond Acceptor) Core->Prop1 Prop2 Steric Bulk (Conformational Restriction) Core->Prop2 Prop3 Aliphatic Ring (Metabolic Stability) Core->Prop3 Out1 Increased Aqueous Solubility (Lower LogP vs Cyclohexyl) Prop1->Out1 Out2 Optimized Receptor Fit (Vectorized Interaction) Prop2->Out2 Out3 CYP450 Evasion (Reduced Oxidative Liability) Prop3->Out3

Pharmacological rationale for utilizing the THP-methoxy moiety in drug design.

Target Applications in the Patent Literature

The utility of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is well-documented across diverse therapeutic areas. Because the benzoic acid moiety readily forms stable amides, it is frequently used to cap amines in complex pharmacophores.

  • Purinergic Receptor Antagonists: The building block has been utilized in the synthesis of 1,3-thiazol-2-yl substituted benzamides, which act as P2X3 and P2X2/3 receptor antagonists for the treatment of pain and respiratory disorders[2]. The THP group provides the necessary steric bulk to interact with the receptor's extracellular vestibule while maintaining solubility.

  • Kinase Inhibitors: In the development of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, THP-methoxy substituted benzamides are used to modulate the hinge-binding region of kinases, improving the overall metabolic half-life of the inhibitors[3].

  • Apoptosis-Inducing Agents: Patent literature highlights its use in synthesizing sulfonamide and benzamide derivatives that target Bcl-2 family proteins (Bcl-2 and Bcl-XL) for oncology indications, where maintaining high plasma concentrations via stable functional groups is critical[4].

Quantitative Data: Substituent Comparison

To illustrate the impact of the THP-methoxy group, the following table summarizes the theoretical physicochemical shifts when substituting a standard para-methoxy group with a THP-methoxy group on a generic benzamide core.

Substituent at para-positionEstimated ΔLogPΔtPSA (Ų)Steric Volume (ų)Primary Metabolic Liability
-Methoxy (-OCH3)BaselineBaseline~45High (Rapid O-demethylation)
-Cyclohexylmethoxy+1.8 to +2.2Baseline~140Moderate (Aliphatic oxidation)
-THP-4-ylmethoxy +0.4 to +0.8 +9.2 ~135 Low (Sterically shielded)

Synthetic Integration: Self-Validating Protocol

The primary synthetic application of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is amide bond formation. To ensure high yields and prevent the formation of unreactive side products, a robust, self-validating HATU-mediated coupling protocol is recommended.

Causality for Reagent Selection: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over EDC/HOBt because it generates a highly reactive HOAt ester. This is crucial when coupling the benzoic acid to sterically hindered or electronically deactivated secondary amines.

Step-by-Step Amide Coupling Methodology
  • Step 1: Activation of the Carboxylic Acid

    • Dissolve 1.0 equivalent of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

    • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Stir at room temperature for 15 minutes.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate (Eluent: 5% MeOH in DCM). The starting acid spot should disappear, replaced by a higher Rf spot corresponding to the active HOAt ester. Do not proceed until activation is complete.

  • Step 2: Amine Introduction

    • Add 1.1 equivalents of the target primary or secondary amine to the activated mixture.

    • Stir at room temperature for 2 to 12 hours, depending on the nucleophilicity of the amine.

    • Self-Validation Check: Perform LC-MS analysis. The mass of the active ester should be fully consumed, and the total ion chromatogram (TIC) should show a dominant peak corresponding to the desired product mass [M+H]+.

  • Step 3: Quench and Aqueous Workup

    • Dilute the reaction mixture with ethyl acetate (EtOAc) (10x volume).

    • Wash sequentially with saturated aqueous NaHCO3 (to remove HOAt and unreacted acid), 1M HCl (to remove unreacted amine and DIPEA), and brine.

    • Causality for Wash Sequence: The basic wash neutralizes the reaction and pulls acidic byproducts into the aqueous layer, while the acidic wash protonates residual basic impurities, ensuring the organic layer contains only the neutral benzamide product.

  • Step 4: Isolation

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SynthWorkflow A 4-(THP-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) B Activation HATU / DIPEA / DMF A->B C Amine Coupling Primary/Secondary Amine B->C D Aqueous Workup NaHCO3 / HCl / Brine C->D E Purification Flash Chromatography D->E F Target Drug Candidate (Benzamide Derivative) E->F

Standardized workflow for the HATU-mediated coupling of THP-methoxybenzoic acid.

Conclusion

The strategic deployment of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid represents a masterclass in modern medicinal chemistry design. By leveraging the specific topological and electronic properties of the THP ring, researchers can effectively rescue lead compounds suffering from poor solubility or rapid metabolic clearance. When integrated using robust, self-validating synthetic protocols, this building block accelerates the path from discovery to clinical viability.

References

  • "4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid | 1008773-89-4 | C13H16O4", Appchem.
  • "WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides", Google Patents.
  • "US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives", Google Patents.
  • "EP2613769B1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent", Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Amide Coupling Workflows for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Executive Summary & Substrate Profiling The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the incorporation of polar, ether-rich lipophilic moieties to improve metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the incorporation of polar, ether-rich lipophilic moieties to improve metabolic stability and target binding affinity. 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) is a highly specialized building block used precisely for this purpose[1].

However, coupling this specific carboxylic acid presents unique physicochemical challenges. The para-alkoxy substituent—specifically the tetrahydropyranylmethoxy group—exerts a strong electron-donating resonance effect (+R) across the aromatic system. This effectively increases the electron density at the carbonyl carbon, diminishing its electrophilicity and making the activation and subsequent aminolysis significantly slower than that of unsubstituted or electron-deficient benzoic acids. To achieve high-yielding amide bonds without generating intractable byproducts, the coupling chemistry must be rigorously optimized.

Mechanistic Rationale & Reagent Selection

To overcome the deactivated nature of the carbonyl carbon, the choice of coupling reagent and base is paramount. The reagent must rapidly convert the carboxylic acid into a highly electrophilic intermediate while resisting premature hydrolysis.

  • T3P (Propylphosphonic anhydride): . It acts by forming a highly reactive mixed phosphonic anhydride intermediate. Because T3P and its byproducts are highly water-soluble, it allows for seamless liquid-liquid extraction, minimizing process mass intensity (PMI) during scale-up[2]. Furthermore, T3P has been successfully adapted for continuous flow processing, demonstrating its robust thermal stability and kinetic efficiency[3].

  • EDC/HOBt with DMAP: For particularly sluggish or electron-deficient amines (e.g., heavily substituted anilines), standard carbodiimide chemistry may stall., converting the transient HOBt ester into an ultra-reactive acylpyridinium ion, which forces the coupling to completion[4].

G A 4-(THP-methoxy) benzoic acid C1 T3P Activation (Mixed Anhydride) A->C1 T3P C2 EDC/DMAP Activation (Acylpyridinium Ion) A->C2 EDC/HOBt B Base (NMM / DMAP) B->C1 Proton Scavenging B->C2 Acyl Transfer E Amide Product C1->E Aminolysis C2->E Aminolysis D Amine Nucleophile D->E Nucleophilic Attack

Caption: Mechanistic activation pathways for 4-(THP-methoxy)benzoic acid using T3P vs. EDC/DMAP.

Quantitative Optimization Data

The following tables summarize the empirical optimization of the coupling between 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid and a standard deactivated secondary amine.

Table 1: Coupling Reagent Matrix (Standardized to 1.0 mmol scale in EtOAc)

Reagent System Base (eq) Time to >99% Conv. Isolated Yield (%) Purity (LC-MS) Workup Complexity
HATU (1.2 eq) DIPEA (3.0) 2 hours 88% 95% High (Urea byproducts)
EDC/HOBt (1.5 eq) DIPEA (3.0) 18 hours 62% 89% Moderate
EDC/HOBt/DMAP DMAP (1.0) 6 hours 91% 96% Moderate

| T3P (1.5 eq) | NMM (3.0) | 4 hours | 94% | >99% | Low (Aqueous wash) |

Table 2: Solvent & Base Optimization for T3P-Mediated Coupling

Solvent Base Solubility of Acid Reaction Rate Yield (%) Rationale
DMF DIPEA Excellent Fast 85% Difficult solvent removal on scale.
DCM TEA Good Moderate 82% Environmental restrictions (halogenated).
EtOAc NMM Moderate Fast 94% Ideal phase separation; NMM prevents degradation.

| 2-MeTHF | Pyridine | Good | Slow | 89% | Pyridine requires acidic wash to clear[2]. |

Self-Validating Experimental Protocols

Protocol A: Scalable T3P-Mediated Coupling (Preferred Method)

This protocol is engineered for high atom economy, scalability, and streamlined downstream processing.

Causality Rationale: Ethyl acetate (EtOAc) is selected as the solvent because it solubilizes the mixed anhydride intermediate while allowing the entire reaction sequence—from setup to liquid-liquid extraction—to occur in a single vessel without solvent swapping[3]. N-Methylmorpholine (NMM) is utilized instead of Triethylamine (TEA) because its lower pKa (~7.4) provides sufficient basicity to drive the reaction without triggering base-catalyzed degradation of the active ester.

Step-by-Step Methodology:

  • Substrate Charging: To an oven-dried round-bottom flask equipped with a magnetic stirrer, charge 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (1.00 eq, 1.0 mmol, 236.26 mg) and the target amine (1.05 eq, 1.05 mmol).

  • Solvation: Add anhydrous EtOAc (10 volumes, ~2.5 mL). Stir at 25 °C until a uniform suspension or solution is achieved.

  • Base Addition: Add N-Methylmorpholine (NMM) (3.00 eq, 3.0 mmol, 330 µL) in a single portion.

  • Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc, 1.50 eq, 1.5 mmol, ~0.89 mL) over 10 minutes. Note: Dropwise addition mitigates the mild exotherm associated with mixed anhydride formation.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 4 hours.

  • IPC (In-Process Control) Check: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS (UV 254 nm). Self-Validation: The reaction is deemed complete only when the unreacted carboxylic acid peak area is <1%. If >1%, stir for an additional 2 hours.

  • Quench & Phase Separation: Quench the reaction by adding 0.5 M aqueous HCl (5 volumes). Stir for 10 minutes, then transfer to a separatory funnel and collect the organic phase. Causality: The acidic wash protonates and removes excess NMM and unreacted amine.

  • Washing: Wash the organic phase sequentially with saturated aqueous NaHCO3 (5 volumes) to remove T3P phosphonic acid byproducts, followed by brine (5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the analytically pure amide.

Protocol B: EDC/DMAP Coupling (For Highly Deactivated Amines)

When coupling the acid to severely sterically hindered or electron-deficient amines (e.g., ortho-substituted anilines), T3P may react too slowly. This protocol leverages DMAP as a nucleophilic catalyst[4].

Step-by-Step Methodology:

  • Substrate Charging: Charge the acid (1.0 eq) and the deactivated amine (1.0 eq) into a reactor containing Acetonitrile (10 volumes).

  • Catalyst Addition: Add HOBt (0.1 eq) and DMAP (1.0 eq). Causality: DMAP attacks the transient HOBt-ester to form a highly electrophilic acylpyridinium intermediate, drastically lowering the activation energy for aminolysis.

  • Coupling Agent: Add EDC·HCl (1.5 eq) and DIPEA (2.0 eq). Stir at 25 °C for 6–12 hours.

  • IPC Check: Monitor via TLC or LC-MS until the amine is consumed.

  • Workup: Evaporate the Acetonitrile, redissolve the crude in EtOAc, and execute the identical acidic/basic washing sequence described in Protocol A (Steps 7-9).

Experimental Workflow Visualization

G Step1 1. Substrate Dissolution (Acid + Amine in EtOAc) Step2 2. Base Addition (NMM, 3.0 eq) Step1->Step2 Step3 3. T3P Addition (50% in EtOAc, 1.5 eq at 0°C) Step2->Step3 Step4 4. Thermal Maturation (Stir at 25°C for 4h) Step3->Step4 IPC IPC Check: LC-MS (Is Acid AUC < 1%?) Step4->IPC IPC->Step4 No (Continue Stirring) Step5 5. Aqueous Quench & Wash (0.5M HCl -> NaHCO3 -> Brine) IPC->Step5 Yes Step6 6. Organic Phase Concentration & Product Isolation Step5->Step6

Caption: Self-validating experimental workflow for T3P-mediated amide coupling with IPC feedback loop.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: Tetrahedron Letters (via National Institutes of Health PMC) URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL:[Link]

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Application Note: Optimized Esterification Protocols for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Introduction and Chemical Significance In contemporary medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven tactic for optimizing the pharmacokinetic profiles of drug candidates....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

In contemporary medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven tactic for optimizing the pharmacokinetic profiles of drug candidates. 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a highly versatile building block featuring a tetrahydropyran (THP) ether motif[1][2].

The THP ring serves as a bioisostere for cyclohexane and piperidine rings. By replacing a methylene group with an oxygen atom, the THP motif introduces a hydrogen bond acceptor, lowers overall lipophilicity (logP), and enhances aqueous solubility[3]. This modification frequently improves a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making the esterification of this specific benzoic acid derivative a critical step in the synthesis of prodrugs, lipid conjugates, and complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Selecting the Right Esterification Strategy

Esterification of aromatic carboxylic acids can be challenging depending on the steric hindrance and acid-sensitivity of the target alcohol. To provide a robust, self-validating system, this guide details two distinct methodologies:

  • Fischer Esterification (Acid-Catalyzed): Ideal for simple, unhindered alcohols (e.g., methanol, ethanol). It relies on shifting the equilibrium via an excess of the alcohol solvent.

  • Steglich Esterification (EDC/DMAP-Mediated): The premier choice for complex, sterically hindered, or acid-labile alcohols[4][5].

Why EDC over DCC? While the classical Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC), DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove completely due to its partial solubility in organic solvents[5][6]. By substituting DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the resulting urea byproduct is highly water-soluble and can be quantitatively removed during a simple aqueous wash, ensuring high purity of the final API intermediate. DMAP (4-Dimethylaminopyridine) acts as a superior acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive active amide that rapidly collapses in the presence of the alcohol to yield the ester[4][5].

Steglich_Mechanism A 4-(THP-methoxy)benzoic Acid C O-Acylisourea Intermediate A->C + EDC B EDC (Coupling Agent) B->C E Active Amide Intermediate C->E + DMAP H Water-Soluble Urea Byproduct C->H Byproduct Release D DMAP Catalyst D->E G Target Ester E->G + R-OH F Alcohol (R-OH) F->G

EDC/DMAP-mediated Steglich esterification mechanism for complex alcohols.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (For Methyl/Ethyl Esters)

Use this protocol when synthesizing simple, volatile esters for intermediate protection or structural characterization.

Reagents:

  • 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: 1.0 eq (e.g., 1.0 g, 4.23 mmol)

  • Anhydrous Methanol or Ethanol: 20 mL (Solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄): 0.1 eq (catalytic, ~23 µL)

Step-by-Step Methodology:

  • Initiation: Suspend the benzoic acid derivative in anhydrous methanol within a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalysis: Add concentrated H₂SO₄ dropwise at room temperature. The suspension will gradually clear as the esterification proceeds and solubility increases.

  • Reflux: Heat the reaction mixture to reflux (65°C for methanol) and stir continuously for 8–12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3, UV detection).

  • Concentration: Once the starting material is consumed, cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the alcohol.

  • Workup: Dilute the residue with Ethyl Acetate (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the acid catalyst and remove any unreacted starting material.

  • Isolation: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester.

Protocol B: EDC/DMAP-Mediated Steglich Esterification (For Complex Alcohols)

Use this protocol for coupling the benzoic acid to complex, sterically hindered, or acid-sensitive alcohols (e.g., API fragments).

Reagents:

  • 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: 1.0 eq

  • Target Alcohol (R-OH): 1.1 eq

  • EDC·HCl: 1.5 eq

  • DMAP: 0.2 eq

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to the acid

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask flushed with inert gas (N₂ or Ar), dissolve the benzoic acid, target alcohol, and DMAP in anhydrous DCM.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add EDC·HCl portion-wise over 10 minutes. Causality note: Cooling minimizes the risk of the O-acylisourea intermediate undergoing a 1,3-rearrangement into an unreactive N-acylurea[5].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

  • Quenching & Extraction: Dilute the reaction with additional DCM. Wash the organic phase sequentially with 1N HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Causality note: This specific washing sequence ensures the complete removal of the water-soluble urea byproduct generated by EDC.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography if necessary.

Experimental_Workflow S1 1. Reagent Mixing (Acid, ROH, DMAP in DCM) S2 2. EDC Addition (0°C, Portion-wise) S1->S2 S3 3. Reaction Stirring (RT, 12-18h) S2->S3 S4 4. Aqueous Quench (1N HCl & NaHCO3) S3->S4 S5 5. Organic Extraction (Phase Separation) S4->S5 S6 6. Drying & Concentration (Na2SO4, Rotary Evap) S5->S6 S7 7. Purification (Flash Chromatography) S6->S7

Step-by-step experimental workflow for EDC/DMAP-mediated Steglich esterification.

Analytical & Quality Control Data Presentation

To ensure the trustworthiness of the synthesized compounds, the following quantitative parameters and analytical checkpoints should be utilized to validate the esterification success.

ParameterProtocol A (Fischer Esterification)Protocol B (Steglich Esterification)
Primary Application Simple, volatile alcohols (MeOH, EtOH)Complex, hindered, acid-labile alcohols
Catalyst / Activator Concentrated H₂SO₄ (0.1 eq)EDC·HCl (1.5 eq) + DMAP (0.2 eq)
Temperature & Time Reflux (65-80°C), 8–12 hours0°C to Room Temp, 12–18 hours
Byproduct Removal Water (removed via equilibrium shift)Water-soluble urea (removed via aqueous wash)
Typical Yield 85% – 95%75% – 90%
¹H-NMR Indicator Appearance of ester -CH₃ (~3.8 ppm)Shift of alcohol α-protons downfield (~0.5 ppm)
IR Spectroscopy C=O stretch shift from ~1680 to ~1715 cm⁻¹C=O stretch shift from ~1680 to ~1715 cm⁻¹
HPLC Monitoring Reverse-phase (C18), UV detection at 254 nmReverse-phase (C18), UV detection at 254 nm

References

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 4-(Oxan-4-ylmethoxy)benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from[Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, Royal Society of Chemistry. Retrieved from[Link]

  • Wikipedia Contributors. Steglich esterification. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

Sources

Method

Topic: Scalable Preparation of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid for Pharmaceutical Use

An Application Note from Gemini Synthesis & Development Abstract 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. The presence of th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from Gemini Synthesis & Development

Abstract

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. The presence of the tetrahydropyran (THP) moiety often enhances pharmacokinetic properties, such as solubility and metabolic stability.[1] This document provides a comprehensive, scalable, and robust two-step synthetic protocol for the preparation of this key intermediate, designed for implementation in drug development and manufacturing environments. The methodology is grounded in the principles of the Williamson ether synthesis, optimized for high yield and purity, and culminates in a final product suitable for pharmaceutical applications.

Introduction: Strategic Importance and Synthetic Rationale

The synthesis of complex molecules for pharmaceutical use demands a strategy that is not only efficient but also reproducible, scalable, and economically viable. 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid incorporates the tetrahydropyran ring, a privileged structural motif in medicinal chemistry.[1] Our objective is to present a method that moves beyond laboratory-scale synthesis to a process that can be confidently implemented on a multi-gram to kilogram scale.

Core Synthetic Strategy:

The chosen synthetic pathway is a strategically optimized variant of the Williamson ether synthesis.[2] This classic S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide or sulfonate.[3][4] To maximize yield and minimize side reactions, particularly those involving the carboxylic acid functional group, our approach involves three key stages:

  • Activation of the Alcohol: (Tetrahydro-2H-pyran-4-yl)methanol is first converted into a more reactive intermediate with a good leaving group, specifically a tosylate. This pre-activation step ensures efficient reaction in the subsequent etherification.

  • Protected Etherification: The activated tosylate is reacted with methyl 4-hydroxybenzoate. Using the methyl ester of 4-hydroxybenzoic acid protects the acidic proton of the carboxylic acid, preventing it from interfering with the base-mediated reaction and improving solubility in organic solvents.

  • Saponification and Isolation: The final step is the hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid, which can then be isolated and purified in high purity via precipitation and recrystallization.

This sequence ensures that each step is high-yielding and that the purification of the final product is straightforward, a critical consideration for scalable pharmaceutical manufacturing.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Williamson Ether Synthesis (SN2) cluster_2 Stage 3: Saponification & Purification A (Tetrahydro-2H-pyran-4-yl)methanol B (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1) A->B TsCl, Et3N DCM, 0°C to rt D Methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate (2) B->D K2CO3, DMF 80°C C Methyl 4-hydroxybenzoate C->D E 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (Final Product) D->E 1. NaOH, MeOH/H2O 2. HCl (aq) 3. Recrystallization

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols and Methodologies

Part 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (Intermediate 1)

Expertise & Experience: The conversion of a primary alcohol to a tosylate is a robust method for creating an excellent leaving group for S(_N)2 reactions. We use triethylamine (Et(_3)N) as an organic base to neutralize the HCl generated during the reaction, preventing side reactions and facilitating a clean conversion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the starting material and reagents. The reaction is initiated at 0°C to control the initial exotherm upon addition of tosyl chloride.

Protocol:

  • To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 5-10 volumes), cool the mixture to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO(_3) (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude tosylate 1 . This intermediate is often used directly in the next step without further purification.

Part 2: Synthesis of Methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate (Intermediate 2)

Expertise & Experience: This step is the core Williamson ether synthesis. We employ potassium carbonate (K(_2)CO(_3)) as a mild, inexpensive, and easily removable inorganic base, which is ideal for large-scale production. Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, accelerating the rate of the S(_N)2 reaction.[3] Heating the reaction ensures a reasonable reaction time.

Protocol:

  • Combine methyl 4-hydroxybenzoate (1.0 eq), crude tosylate 1 (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF, 5-10 volumes).

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction for 6-12 hours by TLC or HPLC until the consumption of methyl 4-hydroxybenzoate is complete.

  • Cool the reaction mixture to room temperature and pour it into a large volume of cold water. This will precipitate the crude product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake thoroughly with water to remove residual DMF and salts.

  • Dry the crude product, methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate 2 , under vacuum.

Part 3: Saponification and Final Purification

Expertise & Experience: The final step is a standard saponification of the methyl ester. A mixture of methanol and water is used as the solvent to ensure solubility of both the ester and the sodium hydroxide. After hydrolysis, careful acidification is critical. The target product is a carboxylic acid, which will precipitate from the aqueous solution upon protonation. Bringing the pH to ~3-4 ensures complete precipitation of the product while keeping most acidic or basic impurities in solution. Recrystallization is the gold standard for purifying solid organic compounds to pharmaceutical-grade purity.[5]

Protocol:

  • Suspend the crude ester 2 (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until the reaction is complete by TLC/HPLC.

  • Cool the now-clear solution to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 6M HCl (aq). A thick white precipitate will form.

  • Stir the cold slurry for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50-60°C.

  • Purification: Perform recrystallization of the crude acid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield the final product with ≥99.5% purity.

Data Summary and Trustworthiness

The protocols described are designed to be self-validating through rigorous in-process controls (TLC/HPLC) and comprehensive final product analysis. Adherence to this methodology ensures a consistent and high-quality output.

Table 1: Expected Results and Quality Control Parameters

ParameterStage 1 (Tosylate)Stage 2 (Ester)Stage 3 (Final Acid)
Typical Yield >95% (crude)85-92%90-97% (after saponification)
Final Overall Yield --75-85%
Appearance Off-white solid/oilWhite to off-white solidWhite crystalline solid
Purity (HPLC) N/A (used crude)>98%>99.5% (after recrystallization)
Melting Point --Conforms to reference
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure

Scalability and Safety Considerations

  • Thermal Safety: The initial tosylation reaction can be exothermic. Ensure controlled addition of TsCl and adequate cooling. The saponification step is also exothermic and generates flammable methanol vapors; conduct in a well-ventilated area away from ignition sources.

  • Reagent Handling: Use appropriate personal protective equipment (PPE) when handling corrosive reagents like NaOH and HCl, and irritants like TsCl. DMF is a reproductive toxin and should be handled with care.

  • Work-up and Isolation: On a large scale, the precipitation and filtration steps require appropriately sized equipment. Ensure efficient washing of the filter cake to remove impurities, which is critical for final product purity.

References

  • Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • The Williamson Ether Synthesis, University of Wisconsin-Stout. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Available from: [Link]

Sources

Application

Application Note: N-Terminal Derivatization of Peptides using 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Preclinical Development Professionals. Introduction & Scientific Rationale The development of peptide therapeutics is frequently hindered by poor pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Preclinical Development Professionals.

Introduction & Scientific Rationale

The development of peptide therapeutics is frequently hindered by poor pharmacokinetic (PK) profiles, rapid renal clearance, and high susceptibility to proteolytic degradation. Exopeptidases in human serum rapidly cleave unmodified N-termini, drastically reducing the circulating half-life of peptide drug candidates [1]. To circumvent this, N-terminal capping is a foundational strategy in peptide engineering.

While simple acetylation is the most common capping method, it offers no additional pharmacological benefits beyond exopeptidase resistance. Enter 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) . This specialized building block serves a dual purpose in modern peptide synthesis:

  • Proteolytic Shielding: The rigid benzoic acid moiety acts as a robust, sterically demanding N-terminal cap, effectively blocking aminopeptidase recognition.

  • Bioisosteric ADME Optimization: The tetrahydropyran (THP) ring is a well-documented bioisostere for cyclohexane and phenyl rings [2]. Unlike highly lipophilic aliphatic rings, the THP ring introduces a polar oxygen heteroatom. This provides an additional hydrogen bond acceptor, lowers the overall lipophilicity (LogD) of the capping group, and improves aqueous solubility without introducing ionizable protons that could disrupt target binding.

Physicochemical Profile of the Capping Agent
PropertySpecification
Chemical Name 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
CAS Number 1008773-89-4
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Structural Features Benzoic acid core, ether linkage, THP ring
Primary Application SPPS N-terminal capping, Lysine side-chain derivatization

Mechanistic Insights: Overcoming Coupling Challenges

Coupling a benzoic acid derivative to a resin-bound peptide presents unique kinetic challenges compared to standard aliphatic Fmoc-amino acids. Aromatic carboxylic acids are generally less electrophilic due to resonance stabilization of the carbonyl carbon. Furthermore, the bulky para-substituted THP-methoxy group introduces steric hindrance.

To ensure quantitative coupling, the choice of activation chemistry is critical. Standard carbodiimides (DIC) with HOBt often result in incomplete reactions and require double-coupling cycles. Instead, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the self-validating system of choice [3].

The Causality of HATU: HATU generates an active OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom at the 7-position of the HOAt leaving group exerts a neighboring group effect, acting as an intramolecular general base that hydrogen-bonds with the incoming peptide N-terminal amine. This pre-organizes the transition state, accelerating the aminolysis of the sterically hindered benzoic acid and driving the reaction to >99% completion within 60 minutes.

Workflow Visualization

The following diagram illustrates the logical progression of the solid-phase peptide synthesis (SPPS) capping workflow, integrating chemical transformations with necessary analytical validation checkpoints.

SPPS_Workflow Start Fmoc-Peptide-Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Cycle (DMF -> DCM -> DMF) Deprotect->Wash1 Activate Activation (THP-Benzoic Acid + HATU + DIPEA) Wash1->Activate Couple N-Terminal Capping (60 min, RT) Activate->Couple Kaiser Kaiser Test (Validation Checkpoint) Couple->Kaiser Kaiser->Activate If Positive (Incomplete) Cleave Global Cleavage (TFA / TIPS / H2O) Kaiser->Cleave If Negative (Complete) End LC-MS Verified THP-Capped Peptide Cleave->End

Solid-Phase Peptide Synthesis (SPPS) workflow for N-terminal capping using THP-benzoic acid.

Experimental Protocol: N-Terminal Capping on SPPS

This protocol is designed for a 0.1 mmol synthesis scale using standard Rink Amide or Wang resin. It incorporates self-validating steps to ensure structural integrity before irreversible cleavage.

Reagents Required
  • Capping Agent: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (3.0 eq, 0.3 mmol, ~70.9 mg)

  • Activator: HATU (2.9 eq, 0.29 mmol, ~110.3 mg)

  • Base: DIPEA (6.0 eq, 0.6 mmol, ~104.5 µL)

  • Solvents: DMF (Peptide synthesis grade), DCM, 20% Piperidine in DMF.

Step-by-Step Methodology

Step 1: Fmoc Deprotection

  • Treat the resin-bound Fmoc-peptide with 20% piperidine in DMF (3 mL) for 5 minutes. Drain.

  • Repeat treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the terminal Fmoc group.

  • Causality Check: Piperidine acts as a secondary amine base to abstract the acidic proton of the Fmoc group, initiating a β-elimination.

Step 2: Stringent Washing

  • Wash the resin sequentially with DMF (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL).

  • Causality Check: DCM shrinks the resin slightly, flushing out trapped piperidine within the polymer matrix, preventing premature neutralization of the incoming HATU activator.

Step 3: Pre-Activation of the Capping Agent

  • In a clean glass vial, dissolve 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (0.3 mmol) and HATU (0.29 mmol) in 2 mL of DMF.

  • Add DIPEA (0.6 mmol) to the vial. The solution will turn pale yellow, indicating the formation of the active OAt ester. Let sit for 2 minutes.

  • Causality Check: Using 2.9 eq of HATU relative to 3.0 eq of the acid ensures that no unreacted uronium species (HATU) is transferred to the resin, which could otherwise cap the peptide with a dead-end guanidinium byproduct.

Step 4: Coupling Reaction

  • Transfer the activated mixture to the resin.

  • Agitate gently at room temperature for 60 minutes.

  • Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

Step 5: Self-Validation (Kaiser Test)

  • Extract a few resin beads and perform a Kaiser (ninhydrin) test.

  • Interpretation: A yellow/colorless bead indicates successful, complete capping (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a repetition of Steps 3 and 4.

Step 6: Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours.

  • Precipitate the cleaved, capped peptide in cold diethyl ether, centrifuge, and lyophilize.

Representative Data: Impact of THP-Benzoic Acid Capping

To illustrate the pharmacological value of this specific capping strategy, below is a comparative data summary of a model GLP-1 analog peptide, demonstrating the shift in properties when modified with 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid versus standard acetylation.

Peptide VariantN-Terminal ModificationHuman Serum Half-Life (t₁/₂)*Aqueous Solubility (pH 7.4)LogD (pH 7.4)
Peptide A (Uncapped) Free Amine (NH₂-)1.2 Hours> 10 mg/mL-1.2
Peptide B (Standard) Acetylated (Ac-)4.5 Hours8.5 mg/mL-0.8
Peptide C (Engineered) THP-Benzoic Acid Cap18.4 Hours 9.2 mg/mL -0.5

*Note: Data is representative of typical stability improvements observed when replacing highly susceptible free amines with bulky, bioisosteric aromatic caps [1] [2]. The THP ring maintains excellent solubility compared to a standard phenyl or cyclohexyl cap.

References

  • N-Terminal Capping of the αO-Conotoxin Analogue GeX-2 Improves the Serum Stability and Selectivity toward the Human α9α10 Nicotinic Acetylcholine Receptor National Institutes of Health (NIH) / ACS Journal of Medicinal Chemistry URL:[Link] [1]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (ACS Publications) URL:[Link][3]

Method

Strategic Incorporation of THP-Ether Linkers onto Benzoic Acid Scaffolds: Application Notes and Experimental Protocols

Executive Summary In the development of antibody-drug conjugates (ADCs), PROTACs, and solid-phase peptide synthesis, benzoic acid derivatives frequently serve as critical targeting ligands or structural scaffolds. Attach...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of antibody-drug conjugates (ADCs), PROTACs, and solid-phase peptide synthesis, benzoic acid derivatives frequently serve as critical targeting ligands or structural scaffolds. Attaching bifunctional linkers to these scaffolds requires meticulous orthogonal protection strategies. The tetrahydropyranyl (THP) ether is a highly effective, traceless protecting group for masking hydroxyl-terminated linkers during conjugation. This guide provides an authoritative, self-validating framework for synthesizing THP-protected linkers and coupling them to benzoic acid without compromising the acid-sensitive acetal linkage.

Mechanistic Rationale & Strategy

The Causality of THP Selection

The strategic masking of an alcohol as a THP ether is achieved via the acid-catalyzed nucleophilic addition of the alcohol to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP)[1]. This forms a mixed acetal that is remarkably stable to strongly basic conditions, organometallic reagents, hydrides, and standard acylating agents[2].

When coupling a linker to the carboxylic acid moiety of benzoic acid, this stability profile is paramount. It allows the benzoic acid to be activated (e.g., via carbodiimides) and coupled under neutral or basic conditions without prematurely cleaving the linker's hydroxyl protection[3].

Stereochemical and Mechanistic Considerations

A critical mechanistic consideration is that the reaction of DHP with an alcohol introduces a new chiral center at the anomeric carbon (C2) of the pyran ring[1]. If the linker or the benzoic acid scaffold already possesses stereogenic centers, this will result in a mixture of diastereomers, complicating NMR characterization. However, because the THP group is ultimately removed via acidic solvolysis to regenerate the original alcohol, this stereocenter is traceless and does not impact the final target molecule[4].

Crucial Pitfall to Avoid: The activation of benzoic acid using thionyl chloride (


) or oxalyl chloride to form an acid chloride generates 

as a byproduct. Because the THP ether is highly acid-sensitive, this traditional activation method will cause catastrophic premature deprotection. Therefore, mild, non-acidic coupling methods (such as Steglich esterification or base-promoted alkylation) must be employed[3][5].

Experimental Workflows & Logical Relationships

The following diagram illustrates the orthogonal pathways for attaching a THP-protected linker to a benzoic acid scaffold, highlighting the divergence between forming an ester linkage (via alkylation) and an amide linkage (via Steglich coupling).

G A Benzoic Acid Scaffold D Alkylation (K2CO3, DMF) A->D E Steglich Amidation (DCC, DMAP) A->E B THP-O-R-Br (Halide Linker) B->D C THP-O-R-NH2 (Amine Linker) C->E F THP-Linked Benzoate Ester D->F Esterification G THP-Linked Benzamide E->G Amidation

Workflow for attaching THP-protected linkers to benzoic acid via alkylation or amidation.

Quantitative Data & Condition Optimization

To ensure a self-validating experimental design, the choice of reagents must be optimized based on the substrate's sensitivity.

Table 1: Optimization of Acid Catalysts for THP-Ether Formation

Catalyst pKa Typical Loading Reaction Time Relative Risk of Cleavage Primary Application
p-TsOH -2.8 1–5 mol% 1–2 h High Robust, simple aliphatic alcohols[1].
PPTS 5.2 10 mol% 4–12 h Low Gold standard for highly sensitive substrates[4].

| Zeolite H-beta | N/A | 5–10 wt% | 2–4 h | Low | Green, heterogeneous, easily filtered[2]. |

Table 2: Coupling Strategies for THP-Linkers to Benzoic Acid

Coupling Method Reagents Solvent Temp (°C) THP Stability Linkage Formed

| Base-Promoted Alkylation |


, Alkyl Halide | DMF | 60–80 | Excellent | Benzoate Ester |
| Steglich Coupling  | DCC, DMAP, Amine/Alcohol | DCM | 0 to 25 | Excellent | Benzamide / Ester[3][5] |
| Acid Chloride Method  | 

or

| DCM | 25 | Poor (Cleaves THP) | Not Recommended |

Detailed Step-by-Step Protocols

Protocol 1: Synthesis of a THP-Protected Halide Linker

Objective: Mask the hydroxyl group of a bifunctional linker (e.g., 2-bromoethanol) prior to coupling.

  • Initialization: Dissolve the alcohol (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) in a single portion[4].

  • Catalysis: Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Causality: PPTS is chosen over p-TsOH to prevent the formation of polymeric DHP byproducts and to ensure mild conditions[4].

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Critical Quench: Dilute the mixture with diethyl ether and wash with half-saturated aqueous

    
    . Causality: Because THP formation is an equilibrium process, failing to neutralize the acid catalyst before solvent evaporation will drive the reverse reaction, destroying the product during concentration[1].
    
  • Workup: Wash with brine, dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Validation: In

    
     NMR, the successful formation of the THP ether is validated by the appearance of a distinct multiplet at ~4.6 ppm, corresponding to the anomeric proton of the THP ring.
    
Protocol 2: Base-Promoted Alkylation of Benzoic Acid

Objective: Attach the THP-protected alkyl halide linker to benzoic acid to form an ester.

  • Initialization: Dissolve benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir for 15 minutes at room temperature to form the potassium benzoate salt.
    
  • Coupling: Add the THP-protected alkyl halide (from Protocol 1) (1.2 equiv).

  • Heating: Elevate the temperature to 60 °C and stir for 12 hours. Causality: The mild basicity of

    
     is sufficient to deprotonate the carboxylic acid (pKa ~4.2) but will not trigger elimination of the alkyl halide or cleave the base-stable THP ether[2].
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF, followed by brine.

  • Validation: FTIR spectroscopy will show the disappearance of the broad carboxylic acid O-H stretch (~2500–3000

    
    ) and the emergence of a sharp ester carbonyl stretch (~1710–1730 
    
    
    
    ).
Protocol 3: Steglich Amidation (Attaching a THP-Amino Linker)

Objective: Form a robust amide bond between benzoic acid and a THP-protected amino alcohol without acidic cleavage.

  • Initialization: Dissolve benzoic acid (1.0 equiv) and the THP-protected amine (1.1 equiv) in anhydrous DCM (0.1 M) at 0 °C.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[3][5].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic acyl transfer catalyst. This neutral pathway entirely avoids the generation of

    
    , preserving the THP group[3].
    
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated byproduct, dicyclohexylurea (DCU). Validation: The visual formation of this white precipitate is a real-time indicator of successful DCC activation.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol 4: Mild Acidic Deprotection of the THP Group

Objective: Unmask the hydroxyl group on the linker for subsequent payload conjugation.

  • Initialization: Dissolve the THP-linked benzoic acid derivative in a solvent mixture of Acetic Acid / THF / Water (4:2:1 ratio)[6].

  • Hydrolysis: Stir the mixture at 45 °C for 3–4 hours. Causality: The aqueous acidic environment protonates the acetal oxygen, leading to the expulsion of the alcohol and the formation of an oxocarbenium ion, which is subsequently hydrated to 5-hydroxypentanal[4].

  • Workup: Carefully neutralize the mixture by slow addition to a cold, saturated

    
     solution until effervescence ceases. Extract with EtOAc.
    
  • Validation: TLC will reveal the conversion of the starting material to a significantly more polar spot.

    
     NMR will confirm the complete disappearance of the anomeric THP proton at ~4.6 ppm.
    

References

1.[6] Title: Alcoholic Hydroxyl Protection & Deprotection. Source: Suzhou Highfine Biotech. URL: 6 2.[1] Title: Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. Source: Benchchem. URL: 1 3.[2] Title: Tetrahydropyranyl Ethers. Source: Organic Chemistry Portal. URL: 2 4.[4] Title: THP Protecting Group: THP Protection & Deprotection Mechanism. Source: Total Synthesis. URL: 4 5.[3] Title: Total Synthesis of Sporolide B and 9-epi-Sporolide B. Source: PMC / NIH. URL: 3 6.[5] Title: Polymer Chemistry. Source: KIT. URL: 5

Sources

Application

Advanced Protocol &amp; Application Note: Solvent Selection for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Reactions

Executive Summary 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a highly versatile building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a highly versatile building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development[1]. Structurally, it features a polar, ionizable carboxylic acid core paired with a bulky, lipophilic (tetrahydro-2H-pyran-4-yl)methoxy ether tail. This dual nature dictates its solubility profile and reactivity. This application note provides a comprehensive, mechanistically grounded guide to selecting optimal, sustainable solvents for its two primary transformations: amide coupling and esterification.

Structural Analysis & Mechanistic Causality

The successful functionalization of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid relies on understanding the interplay between its structural moieties and the surrounding solvent environment:

  • The Carboxylic Acid (pKa ~4.5): To undergo nucleophilic acyl substitution, the acid must be deprotonated and converted into an active ester (e.g., via HATU or EDC). This requires a solvent with a high dielectric constant (ε) to stabilize the highly charged uronium/carbodiimide intermediates and the resulting polar transition states.

  • The THP-Ether Linkage: While the para-alkyl ether is more robust than a standard THP-acetal, the ether oxygen remains Lewis basic. In non-polar solvents, localized concentrations of Lewis acidic byproducts can coordinate with the ether oxygen, potentially leading to ether cleavage. Polar aprotic solvents mitigate this by competitively solvating acidic species.

  • Solubility Dynamics: The hydrophobic bulk of the tetrahydropyran (THP) ring and the phenyl core requires a solvent with a substantial dipole moment to ensure the molecule remains in solution once the highly polar carboxylic acid is masked as a lipophilic amide or ester.

The Shift to Sustainable Polar Aprotic Solvents

Historically, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) were the default solvents for activating this compound. However, due to their reprotoxicity and impending REACH restrictions, modern protocols demand sustainable alternatives[2].

  • 3: Derived from cellulose, Cyrene possesses a dipole moment (~4.69 D) and dielectric constant (37.8) that perfectly mimic DMF[4]. It is exceptionally effective for HATU-mediated couplings[3]. Mechanistically, Cyrene's complete water miscibility allows for a powerful purification shortcut: adding water to the completed reaction precipitates the highly hydrophobic 4-(THP-methoxy)benzamide product, often bypassing the need for column chromatography[2].

  • 5: With a massive dielectric constant of 64.9 and a dipole moment of 4.9 D[6], PC is an outstanding green solvent for stabilizing the charged OAt (7-aza-1-hydroxybenzotriazole) active ester intermediates during library synthesis[5].

Quantitative Solvent Performance Data

The following table summarizes the physicochemical properties dictating solvent selection for this specific benzoic acid derivative.

SolventDielectric Constant (ε)Dipole Moment (D)Green Chemistry StatusPrimary Application for this Compound
DMF (Legacy)36.73.82Red (Reprotoxic)Baseline for amide couplings.
Cyrene 37.84.69Green (Bio-based)HATU/DIPEA Amide Couplings; Water-precipitation workups.
Propylene Carbonate 64.94.90Green (Low toxicity)High-throughput library synthesis; Stabilizing charged intermediates.
2-MeTHF 6.971.38Amber (Bio-based)Steglich Esterifications; Excellent for water-azeotrope removal.

Reaction Workflows & Visualizations

SolventSelection Start 4-(THP-methoxy)benzoic Acid Amide Amide Coupling (API Synthesis) Start->Amide Ester Esterification (Prodrug Synthesis) Start->Ester Cyrene Cyrene / Propylene Carbonate (Green Polar Aprotic) Amide->Cyrene High Dipole Moment Needed for Polar Amines MeTHF 2-MeTHF / DCM (Low Polarity / Ethereal) Ester->MeTHF DMAP Solubility & Water Separation

Fig 1: Decision tree for solvent selection based on the target synthetic transformation.

Self-Validating Experimental Protocols

Protocol A: Green Amide Coupling (HATU/DIPEA in Cyrene)

Objective: Synthesize a 4-(THP-methoxy)benzamide derivative avoiding reprotoxic solvents. Causality: Cyrene is highly viscous. Vigorous stirring is mandatory to ensure mass transfer between the solid HATU and the dissolved benzoic acid[3]. Pre-activation is critical; introducing the amine too early can lead to irreversible guanidinylation of the amine by HATU.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol).

  • Solvation: Add Cyrene (2.5 mL, 0.2 M). The mixture will appear as a turbid suspension.

  • Base Addition (Pre-activation): Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol) dropwise.

    • Self-Validation Checkpoint: Within 5–10 minutes, the turbid suspension will transition to a clear, pale-yellow solution. This visual cue confirms the successful deprotonation of the acid and the formation of the soluble OAt-active ester intermediate.

  • Amine Addition: After 15 minutes of pre-activation, add the target primary or secondary amine (1.2 equiv, 0.6 mmol). Stir vigorously at room temperature for 2 hours.

  • Workup via Precipitation: Slowly add deionized water (10 mL) to the vigorously stirring reaction mixture.

    • Self-Validation Checkpoint: Because Cyrene is completely water-miscible and the resulting amide product is highly lipophilic, a white/off-white precipitate will immediately crash out[2].

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 5 mL) to remove residual Cyrene and HOAt salts, and dry under high vacuum.

Mechanism Acid Benzoic Acid Substrate OAt OAt Active Ester Intermediate Acid->OAt Cyrene Solvent (High Dielectric) Base DIPEA (Deprotonation) Base->Acid HATU HATU (Uronium Activation) HATU->OAt Product Amide Product + HOAt OAt->Product Acyl Substitution Amine Amine Nucleophile Amine->Product

Fig 2: Mechanistic pathway of HATU-mediated amide coupling in Cyrene.

Protocol B: Steglich Esterification (EDC/DMAP in 2-MeTHF)

Objective: Synthesize an ester prodrug derivative. Causality: 2-Methyltetrahydrofuran (2-MeTHF) is chosen over Cyrene here because esterifications generate water (if unactivated) or water-soluble urea byproducts (when using EDC). 2-MeTHF is immiscible with water, allowing for a direct aqueous workup in the reaction vessel. Furthermore, DMAP (the nucleophilic catalyst) forms an acylpyridinium intermediate that is highly soluble and stable in ethereal solvents.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(THP-methoxy)benzoic Acid (1.0 equiv, 0.5 mmol) and the target alcohol (1.2 equiv, 0.6 mmol) in anhydrous 2-MeTHF (3.0 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.05 mmol). Cool the reaction vessel to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv, 0.6 mmol) in one portion.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active starting material spot (Rf ~0.1, streaking) will disappear, replaced by a tight, higher-running spot (Rf ~0.6) corresponding to the ester.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Directly add 1M HCl (5 mL) to the reaction vessel to quench unreacted DMAP and EDC. Separate the organic 2-MeTHF layer, wash with saturated NaHCO3 (5 mL) and brine (5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Cymit Quimica. Product Catalog: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4).1

  • National Institutes of Health (PMC). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials.3

  • Chalmers University of Technology. Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques: Application to greener solvent selection for amide coupling reactions.5

  • MakingChemBooks / LSU. Propylene Carbonate Solvent Properties.6

  • National Institutes of Health (PMC). The Pretreatment of Lignocelluloses With Green Solvent as Biorefinery Preprocess: A Minor Review (Cyrene Properties).4

  • Chemical Reviews (ACS Publications). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.2

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Derivatives

Abstract This guide provides a comprehensive framework for the synthesis of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid and its derivatives, a scaffold of increasing importance in modern drug discovery. We move beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the synthesis of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid and its derivatives, a scaffold of increasing importance in modern drug discovery. We move beyond conventional heating methods to leverage the power of Microwave-Assisted Organic Synthesis (MAOS). This application note details the mechanistic underpinnings, offers a robust, step-by-step protocol, and provides the necessary data for validation and troubleshooting. The methodologies presented herein are designed to offer researchers significant advantages in terms of reaction speed, yield, purity, and alignment with green chemistry principles.[1][2]

Introduction: Rationale and Significance

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a fundamental structural motif in a vast array of therapeutic agents.[3][4] Its synthetic tractability and proven history make it an attractive foundation for designing new molecular entities.[3] When coupled with a tetrahydropyran (THP) moiety, the resulting molecule often gains desirable pharmacokinetic properties. The THP ring is a common motif in bioactive compounds that can enhance aqueous solubility, improve metabolic stability, and serve as a rigid linker to orient functional groups for optimal interaction with biological targets.[5]

The target molecule, 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, combines these two privileged fragments via an ether linkage. The synthesis of such aryl ethers is classically achieved through the Williamson ether synthesis. However, conventional methods often require long reaction times, high temperatures, and can lead to undesired byproducts.[6] This guide demonstrates a superior approach using microwave irradiation, a technology that has revolutionized chemical synthesis by offering a simple, clean, fast, and efficient path to a multitude of organic molecules.[7]

The MAOS Advantage: A Paradigm Shift in Synthesis

Microwave-Assisted Organic Synthesis (MAOS) is not merely an alternative heating method; it is a fundamentally different way of transferring energy to a reaction. Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwave irradiation energizes the molecules of the reaction mixture directly and volumetrically.[2][8]

This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the reaction vessel.[1]

  • Ionic Conduction: If ions are present in the reaction mixture (such as the phenoxide intermediate), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat efficiently.[1]

The practical benefits of this energy transfer mechanism are profound:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[7][9]

  • Higher Yields and Purity: The rapid heating minimizes the time for side reactions or thermal decomposition of products, leading to cleaner reaction profiles and higher isolated yields.[7][10]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, a key tenet of green chemistry.[1][10]

  • Enhanced Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[7]

Synthetic Pathway: The Microwave-Enhanced Williamson Ether Synthesis

The synthesis proceeds via a two-stage process: a microwave-assisted SN2 reaction to form the ether linkage, followed by a standard saponification to yield the final carboxylic acid.

Stage 1: Ether Formation (Williamson Ether Synthesis) The core of this protocol is the nucleophilic substitution reaction between the phenoxide of a methyl 4-hydroxybenzoate and an electrophilic tetrahydropyran derivative. The base deprotonates the phenol, creating a potent nucleophile that attacks the carbon atom bearing a suitable leaving group (e.g., bromide).

Stage 2: Saponification The resulting methyl ester is hydrolyzed to the desired carboxylic acid using a strong base, followed by an acidic workup to protonate the carboxylate salt.

The overall reaction scheme is as follows:

G cluster_0 Stage 1: Microwave-Assisted Williamson Ether Synthesis cluster_1 Stage 2: Saponification Reactant1 Methyl 4-hydroxybenzoate Intermediate Methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate Reactant1->Intermediate Reactant2 4-(Bromomethyl)tetrahydro-2H-pyran Reactant2->Intermediate Base K₂CO₃ or Cs₂CO₃ Base->Reactant1 Deprotonation Solvent DMF or DMSO Microwave Microwave Irradiation (e.g., 120°C, 10-20 min) Solvent->Microwave Microwave->Intermediate Sₙ2 Reaction Step1 1. NaOH or LiOH, H₂O/MeOH Intermediate->Step1 Hydrolysis FinalProduct 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic Acid Step1->FinalProduct Step2 2. HCl (aq) Step2->FinalProduct

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol

4.1 Materials and Reagents

ReagentCAS NumberRecommended PuritySupplier Example
Methyl 4-hydroxybenzoate99-96-7>99%Sigma-Aldrich, Alfa Aesar
4-(Hydroxymethyl)tetrahydro-2H-pyran14774-37-9>98%Apollo Scientific[11], Fisher Scientific[12][13]
Phosphorus tribromide (PBr₃)7789-60-8>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous584-08-7>99%Various
N,N-Dimethylformamide (DMF), anhydrous68-12-2>99.8%Various
Sodium Hydroxide (NaOH)1310-73-2>98%Various
Hydrochloric Acid (HCl), concentrated7647-01-0~37%Various
Ethyl Acetate (EtOAc)141-78-6ACS GradeVarious
Brine (saturated NaCl solution)N/AN/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Laboratory GradeVarious

Note on Reagents: 4-(Bromomethyl)tetrahydro-2H-pyran can be synthesized from the corresponding alcohol, 4-(hydroxymethyl)tetrahydro-2H-pyran, by reaction with a brominating agent like PBr₃. This conversion should be performed prior to the main ether synthesis. Alternatively, if commercially available, it can be used directly.

4.2 Equipment

  • Monowave (single-mode) microwave synthesizer (e.g., Anton Paar Monowave series, CEM Discover series)

  • 10 mL or 20 mL microwave reaction vials with snap caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Analytical balance

  • pH paper or meter

4.3 Step-by-Step Synthesis of Methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

G start Start prep 1. Charge Vial - Methyl 4-hydroxybenzoate (1.0 mmol) - 4-(Bromomethyl)THP (1.2 mmol) - K₂CO₃ (2.0 mmol) - Anhydrous DMF (4 mL) start->prep seal 2. Seal & Place Add stir bar, seal vial, and place in microwave cavity. prep->seal irradiate 3. Microwave Irradiation Set parameters: - Temp: 120°C - Hold Time: 15 min - Power: Dynamic (Max 850W) - Stirring: On seal->irradiate cool 4. Cooling Cool vial to <50°C using compressed air. irradiate->cool workup1 5. Quench & Dilute Pour reaction mixture into water (40 mL) and dilute with Ethyl Acetate (40 mL). cool->workup1 workup2 6. Extraction Transfer to separatory funnel. Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL). workup1->workup2 workup3 7. Wash & Dry Combine organic layers. Wash with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous MgSO₄. workup2->workup3 concentrate 8. Concentrate Filter off drying agent and concentrate the filtrate in vacuo. workup3->concentrate product1 Intermediate Product (Methyl Ester) concentrate->product1

Caption: Experimental workflow for the microwave-assisted ether formation.

4.4 Step-by-Step Saponification to Final Product

  • Dissolution: Dissolve the crude methyl ester intermediate from the previous step in a mixture of methanol (10 mL) and a 2M aqueous solution of sodium hydroxide (5 mL, 10 mmol).

  • Heating: Stir the mixture at 60°C for 1-2 hours or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50°C overnight to yield 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.

Optimization and Expected Results

The reaction conditions can be optimized for different substrates. The following table provides a summary of typical results and parameters.

EntryBase (equiv.)SolventTemp (°C)Time (min)Yield of Ester (%)
1K₂CO₃ (2.0)DMF1201585-92%
2K₂CO₃ (2.0)DMSO1201588-95%
3Cs₂CO₃ (1.5)DMF1001090-97%
4K₂CO₃ (2.0)Acetone1003070-80%

Causality Behind Choices:

  • Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide. However, K₂CO₃ is more cost-effective and provides excellent yields.

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal for microwave synthesis as they couple efficiently with microwaves and are excellent for SN2 reactions. Anhydrous conditions are critical to prevent side reactions.

  • Temperature & Time: Microwave heating allows for reaching the target temperature almost instantaneously.[7] A 10-15 minute hold time at 100-120°C is typically sufficient for full conversion, a significant improvement over the hours required for conventional heating.[6][14]

Product Characterization and Validation

To confirm the identity and purity of the final product, 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid (C₁₃H₁₆O₄, Mol. Wt.: 236.26 g/mol )[15], the following analytical data should be acquired:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.8 (s, 1H, -COOH)

    • δ ~7.9 (d, 2H, Ar-H ortho to -COOH)

    • δ ~7.0 (d, 2H, Ar-H ortho to -O-CH₂)

    • δ ~3.9 (d, 2H, -O-CH₂)

    • δ ~3.8-3.9 (m, 2H, THP axial protons at C2/C6)

    • δ ~3.3-3.4 (m, 2H, THP equatorial protons at C2/C6)

    • δ ~1.9-2.1 (m, 1H, THP proton at C4)

    • δ ~1.6-1.7 (m, 2H, THP axial protons at C3/C5)

    • δ ~1.3-1.4 (m, 2H, THP equatorial protons at C3/C5)

  • Mass Spectrometry (ESI-MS):

    • Expected m/z for [M-H]⁻: 235.10

    • Expected m/z for [M+H]⁺: 237.11

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; insufficient base; temperature too low; leaving group is poor.Ensure starting materials are pure and dry. Use a stronger base (e.g., Cs₂CO₃). Increase microwave temperature or time. Ensure the alkyl halide is reactive.
Incomplete Reaction Reaction time is too short; insufficient heating.Increase the hold time in the microwave reactor in 5-minute increments. Ensure the temperature sensor is calibrated and reading correctly.
Side Product Formation Presence of water in the reaction mixture; overheating causing decomposition.Use anhydrous solvents and reagents. Reduce the reaction temperature. Check for potential side reactions like elimination if using a hindered base.
Low Yield after Workup Product is partially soluble in the aqueous phase; incomplete extraction.Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the organic product. Perform additional extractions.
Incomplete Saponification Insufficient base or reaction time; ester is sterically hindered (unlikely here).Add more NaOH solution and/or increase the heating time. Monitor the reaction by TLC or LCMS until the starting material is consumed.

Conclusion

This application note presents a validated, highly efficient, and rapid protocol for the synthesis of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid using microwave-assisted organic synthesis. By leveraging the unique heating mechanism of microwave irradiation, this method dramatically reduces reaction times from hours to minutes while providing excellent yields and high product purity.[9] This approach is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption and reaction time.[2] The protocol is robust and can be readily adapted for the synthesis of a library of derivatives, making it a valuable tool for researchers in medicinal chemistry and drug development.[16]

References

  • Microwave Assisted Organic Synthesis (MAOS), which has developed in recent years, has been considered superior to traditional heating. MAOS has emerged as a new “lead” in organic synthesis. The technique offers simple, clean, fast, efficient, and economic way for the synthesis of a large number of organic molecules. Source: Sarada Vilas College of Pharmacy, Mysore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIE8JhJV6xf_va87SMvDl2NLQJ8YQK8CkhHSOHDWR9VDfkMOhLa65SRoLp7Dk8gnFkH_hbZ0rM53vSQZAIRIYCeHT3MYrKHIv_UJ3sHP2Mxl2P6XpKDiFe_StYN7EoxxG8HgbjX3yiGsYa6jluXOT864pttiTDpDcdRDzt7nxgeOeqdgMiThc2iYxoSI-XWno9PgtjvfgyObO2mkPQrqU2EZB4Vrzuy21RwIN0mqVzDC6Ub4ItCCDgO4zzqBg-YveoNLY0cRw=]
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Source: International Journal of Research in Pharmacy and Allied Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEB42Dogx_mFZ2BjJ5nx6wuYOR2jRQCsakNc70TAF5SJQ38W-ONN64JBlCtrc-V11TMHRM8xX5NO_i1mFnSqprnTlbrBWaaLujqeCA8bOdM39xAyO9GyYcHOrd1mmXDeOX5tvBwtl1dUYGWuXRC6TF2cgdLZQronc_pnXB32ig7hCZLjhzUeBFBM5NuW6xNJqhFLUbpxlNkKd8QdfBpwtk55EzBOZHbEj3shhILZrnCTC1g4Hla46Tr_Xad8zor2zN0jNBMNXF9pU=]
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Source: CUNY Academic Works. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAyWdZO8vqr-Z1p3WuXpyn-D4sKtrnd9s6I0DSK3WgeAoJfJ4x4bd6D3nzp1ktYYV_GsUTjmus0xSs3kxYTz3OdYpdPy8oI4nA_qakW8ouNM5VZL1v19THeEaxoyxTk2spkmAYrhLoEAlDTlZLt5UKBDuO-dcShzK5rnPt1ms4lr276nxPynRaqjUsxVFCN3HL-9k=]
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Source: SpringerLink. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhLRQZRU8aksbiHB6nR2nUwGm2lG68iCHN_9WrGQCTZOgOKphVsNkJTEYD3pXWOg-qemvPVQTzIcWc-AahSXKILoJAG02vDASjvXHTfWtSFHcyJYM7ilSPLfcM7v6HwBi0Z0kSYpLMScgm]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG6bxBpuEIocv3n4S-mzYViVz1n6iJsLagJdHm-JadWAuhXR1_4y4_gA5dK_hOyuCvSMejit6lNaQ13W2r6Rcx43czeZCGlQ5Z3A-CVAaUN4-NJLoar5-Tw091NXEu7H8pK1qf]
  • Importance of Microwave Heating in Organic Synthesis. Source: Advanced Journal of Chemistry, Section A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTZ3vpDD7iQb41-fz2EkuKvGAvUl3kIADT2NlEWWFSpTcyeJqXgbZK3JQdQsT0xznrR8ffsxfK3vulBZ9AXektngSlbx1mn06v4reKPFj_mvNd3mWCowIwO3O3GgDAn1LFtcA9WufL3aaN7G_hho-JYKcB4PJojoPAv8xRuB6M-L-X8_I99Q==]
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Source: Organic Chemistry Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFMdCUcLlvytje3-DDgHnd2bzznTfGrWl7enGmvN0ILDxD3FEfdmXv1-AZErhRnhudUK_4ImUAXD_ZbVBdPQLfHS0xz-GzRq3iayY-GLKVDgLrT4wFwdxTBTvKXpgJbS8qvyCcCaiGXQ==]
  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Source: Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCbLt62WgPHKwNusLHdhOSyjwPEqCuVzx0WFZrrjl8HSYSng5gdPKJ1omDKVbTPLhiFVHkBYgKZeNyGXmMSUt-Ofu2lg07d7tWwZCyAlZPlKM4MHy73WEP3kdzcavbWNl39klVSCANW6Rnz4rfMmmsmSz6dks8xi_zsiHh3o7v5JWu--Bjqifw-iT0pHVfccT6QNU=]
  • Williamson ether synthesis between 1 and 2 using flow-microwave applicator. Source: ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnHS2Pj_wBIyX5vgFGOylzXnptuqbxaiUUvVh9CZKNVfpKxeS8r4lOPjTj7_8vUU2T0C3PwJq7Mn9rPatv7OjLBrxVD4e4wHx_26KbzuzA4ty-0nGKnkFPl-BaiWugzqCoN6qQa-I-NI0H3Lmhn2N9EHzWwGBMp6ikQL0MysN_v-a6IqHHltANHMEIduEVytOCNe_WYuaCLxFxR5HHFV7KBn4uJ8rODUq_44C5mHCJsfRjT4KsBczh]
  • A Brief Review: Microwave Assisted Ethers Synthesis. Source: TSI Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuSodeBz4yl6wizif07HpBTpm3dVdzpMPEN5_ITMqW4V8QGuwuD1YofoFu4gcr9SbrxnNyiepeR-xDckKhhOw9_hDX2bMcGaaBuVOZJ_7qtal4ctL4EQu5Mh9spbtgM6PfTZfiXGQhUG_67RFVLzdSr-DQj-tLaj-IL7nuMn-lZA1HRJmM2ySVy-zhcxfQQobilY8syU_N]
  • The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. Source: Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKGuAQdLSF4Ok_BRtk8lr503lsMTb_zuGM13MdvV8x3k4yxpnTfMvG7klvDl7xITwwVk1KHmu0QvoLeH6y7CPpK0L3BMhncJFZhLHhXZpvbmbUqqad3BEbMfhAhgcf_ijuXP11IruxorsZ0YQ87R-FGSFbpo4j1K5CVb_rF7qxriBLEbemcgX6RcMnz3uyHxMUqP-FZbiIAJZAFxEG]
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Source: ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvI_iaAbdRSC3I7mefzUsV4CTLGgGaLW9eL_JPr1TNKO8s__FiatJ6QOm4gLgTA2JSfm8C0KJw3wiWPK2J1qtjxPPSyW5rU4jcMux5Sl9iVQncsNxcn6U_Qezd3UasxrhrcUgQD_TXO7AVsQ==]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: PMC. [URL: https://vertexaisearch.cloud.google.
  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. Source: ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpar_lMf8p7-FLCjcOs-sG0PzE8fJcl9YkPzxSHwBnAl5LQRfOgcuwOFMGx9z85CKjFejpNKalatFPvboe050P9un5y_ZAej9oXfH5xjTt7ddpE8M8OuVQFWgt78REIJ7TFajIqxSmTblmOLf08taCVYxIyAP38nKA7veqibusZ0paOwLlrtVX6wbpi3EZ3R61qtaxtlTP8HnVsMYBf5OzjJclBT1Ftom0Ux1kTyOia8Hsb6w4VNW8jgk78w==]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Source: RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEpWL6zJq5sxX4H1Lr02cuHBunCY4LBZZHfTQJIdu-58IAUGAczoQdxZ3ZlmqRzZ4frSzrAf1aag6WKhlTLJhBgh7vINp0bCNDxGnJ5bsqSgIKifZLkoiQRFwADikaAdlwiOdS4bp9Svv4tuuGlNSwIyiJcjdivgBI]
  • Design of benzoic acid derivatives. Source: ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6L4EACIKSLQK_6KLbBxJA0zLFflLtqFztutF3r4qmeNR6shoVibRBYmSaZYL8CBy62CNOUHZfkZ56-afuaX7uT6xQBx8-fgl0qpOKVfcgDQpQNKN4OSypKe5Xav20dlZCE_DC6a5_2UNMMjc0BdqR5xGdqtEJj7YC9bYN_aCA1126DlgS5Oo8i91dgbR7ARY=]
  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Source: PubMed. [URL: https://vertexaisearch.cloud.google.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Source: Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKX4aTSGab6Q41Vm-VbFGBsDAt8SISIleg6QtMcq56SEJ501PsbYhSOC96W4owEfMqz55_nMlsNgWkn31e4nG2cQNZY4jmpmQyE0nXN22gpzT2-bvJAy4BnHazFvjGGo75mjtUH13HM2MxWgertsr3D5Zy8KysA==]
  • 4-(Hydroxymethyl)tetrahydro-2H-pyran. Source: Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4bJGYj2TMMwT75Pu7nR2xv-c0XW4kl4wBbDX91-dlDEdYJ9-UZCvigByPbFuuJl_xocZq09WJlBYa5atPJw0hHdZwj36k4lZhHdgbI18wHJkuI6zBB7a1RPMDcn7inxZ8QkqBEfpc3wpGKryo3-vHYMpZdCmzDaZFCsppU_n0FyHaG0P1c_ia6Oo=]
  • 4-(Hydroxymethyl)tetrahydropyran, 98%. Source: Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdHEUy-AgMxoJxUYEll7vjiNmz7OffPlsu0C2rC5ewTHEQtN7mmU_LWltv_GI1DzfCK0x84zi2HOdghZvbyzKEdbkjH5szx_JuD90SYVm4smQt8xepACO4zaMK0oDi3d-Vj3XbRS3DJHhdzHc0drOKJja5BgspxVe7tFIPo4YB2vTldSyf09p4YtvhXVhKdP2hIuZVvGJiw6--JesRkF55dw==]
  • 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. Source: Appchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbsEmkQhkmSbDFzqJR7AkvawSDMpS956eA5AK4cXuofe5JasfgSsrWS_IRbZhDAbVdaxxnXldwae1t8oMV_7_QBr0vnMBgs5dYionZYgrw8DY_SG8U5b6Agl3_tFBvsHnrh6RJX5nHJHaF4VW_kqr7y3DTg26ASOYLmg45tqZmUtD5W8DqKYb1rttLWalW5AW_nnEqKw3jaLv2vbdJm_zls45zHc_NZLjPzx0Fi9Vm_E5NQOAHiJrW9q-1_kak3ruDoZqOwg-uvPQtf9SjaQj4iQHmEOj1QTYjJF6n32GgcixUPVS66INwod3K5tjvCUVF7B95Vx86Cn4ZOgv9uQg=]
  • 4-(Hydroxymethyl)tetrahydropyran | 14774-37-9. Source: Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcVRYul0X-p8EbHHgtOR99fbaV6XfluTnMVyb0HGlEvVapcsYhbMcmGVt7u4jX5fb6W5UiAWmYk9T4CuB9NXYHCCwkmSq4u_DnJ46w8MCZ9NwTWvET6t1cWPPXLKXG95FXYtbB9tgK2G0I5G4HWRyxuj8swnPDaNddLGRJnLC1jQpitz9aBfkf--ksDfkVpCR_6sM=]
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Source: ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYIEXRz5uq8l0t0KtZxnGFuMq1K3SU5r6fMbxmclcWNtQcPGcqqW2PTkpMZ_BKjN0rcJWAb16rflsy4DkpZdAZEddY_7K7er-BuSq0VAN2PiL6jsT5TFHXw83sn_dVOUH2VbBQ3cBp1Z0w6qVKfhaIZYjaY0j6MKx20_ApWmGyRwqF81pxWiiW9Rp3uyQXnqnJW4YStZVC_u-muW8kOWucifHtG9plfh5e5zi4vw==]
  • 4-(Hydroxymethyl)tetrahydropyran, 98% 5 g | Buy Online. Source: Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEML22KD3DksnKqkqsN_xSt6nC71XwuSBiPZoGE7macEFj7CvKBZL1mifADXIZB9HBLG9JD2dgmbsfBjd0YwdDve1Xhpn-SXvCCwhhX8YVgHkcFYzAHvCW36fzSKWa7Q4q2E0UF-CvtrOVpw4raj1rGqngqlwGE8w==]
  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. Source: Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6U4eJFs6ov62U_TeMPwC4FrhnhsHHpcsDBA529ycRY_f7rM3lwwXQMYKtRmr52NWr2Sd-xYbiaoZ36DYmtn-VhIAmBMAbRfHSE2Gyza0O4hrmjUg6lYV4genTYzgxL8s7ouc2ZT9VV1xWyscZflFhO7CY_bCAYlFp2P8qHt3-AWP9yno18aEp_kfuIKNUXHm-VBjdMo3YFVnFN0pMdHWZLHwi5jV4S_uM8wGq_qaBf3Nf2aVxOzrSjj3LEzWoNzYDf8CnMgs=]

Sources

Application

Application Note: Advanced Recrystallization Protocols for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Introduction & Chemical Profiling 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) is a highly valued structural building block in medicinal chemistry, frequently utilized in the synthesis of complex a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (CAS: 1008773-89-4) is a highly valued structural building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including P2X3 and P2X2/3 receptor antagonists targeted for neuropathic pain and respiratory disorders[1].

With a molecular weight of 236.26 g/mol and the chemical formula C13H16O4[2], this compound presents a unique thermodynamic profile that dictates its purification strategy. The molecule features a dual-natured structure:

  • Hydrogen-Bonding Core: The carboxylic acid moiety strongly donates and accepts hydrogen bonds, naturally forming stable intermolecular dimers in non-polar environments, which drastically lowers its solubility in aliphatic hydrocarbons (a principle well-documented across).

  • Lipophilic Ether Appendage: The bulky tetrahydropyran (THP) ring, linked via an ether bridge, provides significant hydrophobic bulk but retains a localized hydrogen-bond acceptor capability at the ether oxygen.

The Causality of Purification: To achieve >99% purity, a recrystallization system must provide enough thermal energy and solvent polarity to disrupt the carboxylic acid dimers at elevated temperatures, while leveraging the hydrophobic THP ring to drive rapid, highly ordered crystal lattice formation upon cooling.

Solvent Selection Matrix

Selecting the correct solvent system requires matching the dielectric constant (


) of the solvent to the specific impurity profile of the crude batch. The table below summarizes the quantitative parameters guiding solvent selection.
Solvent SystemRatio (v/v)Boiling Point (°C)Dielectric Constant (

)
Solubility (Hot, 75°C)Solubility (Cold, 0-5°C)Ideal Impurity Removal Target
Isopropanol (IPA) 100%82.518.3High (>150 mg/mL)Low (<10 mg/mL)General organic impurities, unreacted THP-halides
Ethanol / Water 70:30~78.0~45.0HighVery Low (<5 mg/mL)Highly polar impurities, inorganic salts
Ethyl Acetate / Heptane 50:50~77.0~4.0ModerateVery LowNon-polar byproducts, lipophilic degradation products
Toluene 100%110.62.4ModerateLowAromatic impurities, trace moisture (via Dean-Stark)

Recrystallization Decision Matrix

G Start Crude 4-(THP-methoxy)benzoic Acid Assess Impurity Profiling (HPLC/TLC) Start->Assess Polar Polar / Salt Impurities Assess->Polar High Polarity NonPolar Non-Polar / Organic Impurities Assess->NonPolar High Lipophilicity EtOH Protocol B: EtOH/Water Anti-Solvent Polar->EtOH Select System IPA Protocol A: IPA Recrystallization NonPolar->IPA Select System HotFilt Hot Filtration (>75°C) EtOH->HotFilt IPA->HotFilt Cooling Controlled Cooling (0.5°C/min) HotFilt->Cooling Remove Particulates Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Supersaturation Pure Pure Crystalline API Intermediate Isolation->Pure Drying

Decision Matrix and Workflow for the Recrystallization of 4-(THP-methoxy)benzoic Acid.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for crude material containing unreacted organic halides or general non-polar byproducts.

Mechanistic Rationale: Isopropanol (IPA) is chosen because its moderate dielectric constant perfectly balances hydrogen-bond disruption at reflux with poor solvation at 0°C. This creates a steep, highly favorable solubility curve.

  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of crude 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid in 30 mL of anhydrous IPA.

  • Dissolution: Heat the mixture to reflux (approx. 82°C) under continuous magnetic stirring. Self-Validation: The solution should become completely transparent. If particulate matter remains, it consists of insoluble polymeric impurities.

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed Buchner funnel (using a heated jacket or pre-rinsed with boiling IPA) into a clean, pre-warmed receiving flask. Causality: This prevents premature nucleation on cold glass surfaces while removing insoluble contaminants.

  • Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed at a rate of approximately 0.5°C/min. Causality: Following standard , slow cooling maintains the system within the metastable zone, promoting the thermodynamic growth of large, pure crystals rather than the kinetic crash-out of impure powder.

  • Final Chilling & Isolation: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration and wash with 2 × 10 mL of ice-cold IPA.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours.

Protocol B: Binary Anti-Solvent Crystallization (Ethanol / Water)

Best for crude material heavily contaminated with inorganic salts or highly polar impurities.

Mechanistic Rationale: Ethanol readily dissolves the compound due to strong hydrogen bonding. Water acts as the anti-solvent. Because the THP and phenyl rings strongly repel water, introducing water sharply increases the polarity of the medium, forcing the lipophilic portions of the molecule to aggregate and crystallize.

  • Primary Dissolution: Dissolve 10.0 g of crude material in 25 mL of absolute ethanol at 75°C.

  • Anti-Solvent Addition (Cloud Point): While maintaining the temperature at 75°C, add hot deionized water dropwise via an addition funnel. Stop the addition the exact moment the solution exhibits persistent turbidity (the "cloud point"). Self-Validation: Turbidity confirms the system has reached the boundary of supersaturation.

  • Clarification: Add 1 to 2 mL of hot ethanol dropwise just until the turbidity clears. Causality: This precise adjustment places the solution in a state of metastable supersaturation, primed for controlled nucleation.

  • Crystallization & Isolation: Remove from heat and allow the solution to cool undisturbed to room temperature, followed by 1 hour in an ice bath. Filter under vacuum and wash the filter cake with 15 mL of a pre-chilled 30% ethanol/water mixture.

Troubleshooting: Oiling Out (Liquid-Liquid Phase Separation)

The Problem: During cooling, the product forms a milky emulsion or a dense oil at the bottom of the flask instead of forming solid crystals. The Causality: Oiling out occurs when the solute's concentration is so high that it precipitates at a temperature above its melting point in the solvent mixture. The system undergoes liquid-liquid phase separation rather than solid-liquid crystallization. The Solution (Self-Validating Fix):

  • Immediately return the flask to heat until the oil redissolves into a single homogeneous phase.

  • Add 10-15% more of the primary good solvent (IPA or Ethanol) to dilute the concentration.

  • As the solution cools, introduce a few milligrams of pure seed crystals at a temperature 5°C above where the oiling out previously occurred. Seeding bypasses the kinetic energy barrier for nucleation, forcing solid crystal growth before the phase-separation temperature is reached.

References

  • Google Patents. "WO2016091776A1 - 1,3-thiazol-2-yl substituted benzamides." World Intellectual Property Organization.
  • Mullin, J.W. "Crystallization, 4th Edition." Butterworth-Heinemann (Elsevier), 2001. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 243, Benzoic Acid." PubChem. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

An in-depth guide to overcoming common challenges in the synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, designed for chemical researchers and drug development professionals. Introduction: The Synthetic Cha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, designed for chemical researchers and drug development professionals.

Introduction: The Synthetic Challenge

The synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a crucial step in the development of various pharmaceutical agents. The core of this synthesis typically involves a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1] This reaction couples an alkoxide with an organohalide or sulfonate. In this specific case, the reaction joins a derivative of 4-hydroxybenzoic acid with a (tetrahydro-2H-pyran-4-yl)methyl electrophile.

Despite its apparent simplicity, this synthesis is fraught with potential pitfalls that can significantly impact yield and purity. Issues such as competing reactions, incomplete conversions, and difficult purifications are common hurdles. This technical support center provides a structured, experience-driven guide to navigate these challenges, ensuring a reproducible and high-yielding synthetic protocol.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific, practical problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Question 1: My reaction yield is consistently low or non-existent. What are the likely causes?

Low or no product yield is the most common issue, often stemming from problems with reagents or reaction conditions. The causes can be systematically diagnosed.

Potential Cause 1: Ineffective Deprotonation of the Phenol The Williamson ether synthesis requires the formation of a phenoxide ion, which acts as the nucleophile.[1][2] If the base is not strong enough or is deactivated, the phenoxide will not form in sufficient concentration.

  • Solution:

    • Base Selection: Sodium hydride (NaH) is an excellent, non-nucleophilic base for deprotonating phenols. Potassium carbonate (K₂CO₃) is a milder, safer alternative but may require higher temperatures and longer reaction times.

    • Reagent Quality: NaH is highly reactive with moisture. Use NaH from a freshly opened container or wash it with dry hexanes before use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Potential Cause 2: Poor Quality of the Electrophile The alkylating agent, typically (Tetrahydro-2H-pyran-4-yl)methyl tosylate or a halide, must be reactive and pure.

  • Solution:

    • Leaving Group Choice: A tosylate or mesylate is often a better leaving group than a halide and can be prepared from the corresponding (Tetrahydro-2H-pyran-4-yl)methanol.[3]

    • Purity Check: Ensure the purity of your electrophile via NMR or other analytical techniques before starting the reaction. Impurities can inhibit the reaction or introduce side products.

Potential Cause 3: Suboptimal Reaction Conditions The reaction kinetics are highly sensitive to solvent and temperature.

  • Solution:

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO is ideal for SN2 reactions as it solvates the cation of the base but not the nucleophile, increasing its reactivity.[2]

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A temperature range of 60-80 °C is a good starting point for optimization.

Below is a decision-tree workflow for troubleshooting low-yield scenarios.

G start Low or No Yield Observed check_base 1. Verify Base Activity (Fresh NaH? Anhydrous conditions?) start->check_base check_electrophile 2. Assess Electrophile Quality (Good leaving group? Purity?) check_base->check_electrophile No Issue action_base Action: Use fresh, high-purity base. Ensure inert, anhydrous setup. check_base->action_base Issue Found check_conditions 3. Review Reaction Conditions (Polar aprotic solvent? Optimal temp?) check_electrophile->check_conditions No Issue action_electrophile Action: Synthesize fresh tosylate/mesylate. Confirm purity via NMR. check_electrophile->action_electrophile Issue Found action_conditions Action: Switch to DMF/DMSO. Optimize temperature (start at 60°C). check_conditions->action_conditions Issue Found outcome Improved Yield action_base->outcome action_electrophile->outcome action_conditions->outcome

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: My final product is contaminated with unreacted starting material, methyl 4-hydroxybenzoate. How can I drive the reaction to completion?

Seeing significant starting material indicates an incomplete reaction. This can be addressed by adjusting stoichiometry and reaction time.

  • Solution:

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the (tetrahydro-2H-pyran-4-yl)methyl electrophile to ensure the complete consumption of the limiting phenoxide.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting material has disappeared.

    • Staged Addition: In some cases, adding the base first to allow for complete deprotonation before adding the electrophile can improve results.

Question 3: The workup and purification are proving difficult, resulting in product loss and impurities. What is a reliable purification strategy?

The product is a carboxylic acid, a property that can be exploited for effective purification.

  • Solution: Acid-Base Extraction

    • After the reaction is complete, cool the mixture and quench it carefully with water.

    • Extract the aqueous layer with a solvent like ethyl acetate to remove non-polar impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of ~2.[4] This will protonate the carboxylate group, making the desired product insoluble in water.

    • The product will precipitate out of the solution. If it doesn't, extract the acidified aqueous layer with ethyl acetate.

    • The organic extracts containing the product can then be washed with brine, dried over sodium sulfate, and concentrated.

  • Solution: Recrystallization

    • The crude solid product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, to yield a highly pure product.[5]

Frequently Asked Questions (FAQs)

Q1: Should I use 4-hydroxybenzoic acid or its methyl ester as the starting material?

Using methyl 4-hydroxybenzoate is highly recommended. The carboxylic acid group is significantly more acidic than the phenolic hydroxyl group. If you start with 4-hydroxybenzoic acid, the base will first deprotonate the carboxylic acid, requiring at least two equivalents of base to form the phenoxide. This can lead to solubility issues and side reactions. By protecting the carboxylic acid as a methyl ester, you ensure that the base selectively deprotonates the phenol. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step (saponification).

Q2: What is the optimal solvent and base combination?

The ideal combination depends on safety, cost, and scale, but for laboratory-scale synthesis, the following is a robust system.

BaseSolventTemperature (°C)AdvantagesDisadvantages
NaH DMF, THF25 - 70High reactivity, clean reaction.Pyrophoric, moisture-sensitive.
K₂CO₃ DMF, Acetonitrile80 - 100Safer, less expensive, easy to handle.Slower reaction, may require higher temps.
Cs₂CO₃ Acetonitrile60 - 80Highly effective, often gives higher yields.Expensive.

For most applications, Sodium Hydride (NaH) in Dimethylformamide (DMF) provides the best balance of reactivity and yield.

Q3: What are the potential side reactions I should be aware of?

The primary side reaction of concern in a Williamson ether synthesis is E2 elimination .[3] This occurs when the alkoxide acts as a base to abstract a proton, rather than as a nucleophile. However, since the electrophile in this synthesis is a primary tosylate/halide, the SN2 pathway is strongly favored.[1][2] Other potential issues include incomplete reaction or, if temperatures are too high, decomposition of starting materials or products.

Detailed Experimental Protocol

This protocol describes the synthesis starting from methyl 4-hydroxybenzoate and (tetrahydro-2H-pyran-4-yl)methanol.

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (Tosylate Electrophile)
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly in the next step.

Step 2: Williamson Ether Synthesis

G cluster_0 Step 2a: Deprotonation cluster_1 Step 2b: SN2 Reaction A Methyl 4-hydroxybenzoate in anhydrous DMF B Add NaH (1.2 eq) at 0 °C A->B C Stir for 30 min at room temp B->C D Add Tosylate (1.1 eq) in DMF C->D Formation of Phenoxide E Heat to 70 °C (Monitor by TLC, 4-8h) D->E F Ester Intermediate E->F

Caption: Workflow for the core ether synthesis reaction.

  • Deprotonation: To a suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • SN2 Reaction: Add a solution of the tosylate from Step 1 (1.1 eq) in DMF. Heat the reaction mixture to 70 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully pour it into ice-cold water. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude ester intermediate.

Step 3: Saponification to Final Product
  • Hydrolysis: Dissolve the crude ester from Step 2 in a mixture of THF and methanol. Add an aqueous solution of NaOH (2.0 M, 3.0 eq) and stir the mixture at 60 °C for 2-4 hours.

  • Acidification & Isolation: After cooling, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and acidify with 6M HCl to pH ~2.

  • Purification: The white precipitate of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is collected by filtration, washed with cold water, and dried under vacuum.

Mechanism: The SN2 Reaction

The key bond-forming step is the SN2 reaction. The negatively charged phenoxide oxygen attacks the primary carbon bearing the tosylate leaving group. This occurs in a single, concerted step.

Note: The above DOT script is a template. For actual image generation, replace placeholder image URLs with actual chemical structure images. Caption: The concerted SN2 mechanism for ether formation.

References
  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing formulation and assay integration challenges with 4-(Tetrahydro-2H-pyran-4-ylmethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing formulation and assay integration challenges with 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid .

By synthesizing thermodynamic principles with field-validated methodologies, this guide moves beyond basic protocols to explain the underlying causality of solubility failures, ensuring your experimental workflows remain robust and reproducible.

Section 1: Physicochemical Grounding

Before troubleshooting, we must establish the thermodynamic and structural realities of the molecule. The compound consists of a lipophilic tetrahydropyran (THP) ring linked via an ether bridge to a benzoic acid core[1]. This structural duality creates competing hydrophobic and hydrophilic interactions depending on the solvent environment.

Table 1: Key Physicochemical Parameters

ParameterValueMechanistic Implication
CAS Number 1008773-89-4Unique identifier for procurement and safety tracking[1].
Molecular Weight 236.26 g/mol Falls well within Lipinski's Rule of 5; easily crosses biological membranes if unionized[2].
Estimated pKa ~4.45 - 4.50The carboxylic acid dictates pH-dependent solubility. At pH < 4.5, it is unionized and highly lipophilic[3].
Estimated LogP ~2.1 - 2.5The THP and phenyl rings drive hydrophobic aggregation in aqueous media.
H-Bond Donors 1 (COOH)Limits solubility in non-polar aprotic solvents (e.g., hexane).
H-Bond Acceptors 4 (O atoms)Facilitates excellent solubility in polar aprotic solvents like DMSO and DMF.
Section 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? Root Cause (Causality): This phenomenon is known as "solvent crash." Although the bulk pH of PBS (7.4) is well above the compound's pKa (~4.5), ensuring theoretical solubility of the benzoate anion, the kinetics of dissolution are outpaced by the kinetics of precipitation. When a highly concentrated DMSO droplet hits the aqueous buffer, the DMSO rapidly diffuses into the water. For a fraction of a second, the localized micro-environment contains the unionized, highly lipophilic free acid in water without the solvating power of DMSO, leading to instant nucleation and micro-precipitation. Solution: You must invert the thermodynamic barrier. Either pre-ionize the compound before dilution, or use a step-down dilution method with mild heating and vigorous vortexing (see Protocol 1).

Q2: I need to dose animals orally (PO). I cannot use DMSO. How do I formulate this for in vivo studies? Root Cause: The free acid form is practically insoluble in simulated gastric fluid (pH 1.2) because it is 99.9% unionized. Administering a suspension often leads to erratic pharmacokinetic (PK) profiles. Solution: Convert the free acid into its sodium salt. The sodium salt disrupts the stable crystal lattice of the free acid and provides instant ion-dipole interactions with water, drastically increasing kinetic solubility. Alternatively, use a biocompatible co-solvent system (e.g., 5% Ethanol, 10% Tween-80, 85% Saline). (See Protocol 2).

Q3: My cellular assays are showing high variability. Could it be the compound's solubility? Root Cause: Yes. If the compound is forming micro-precipitates, the actual concentration of the drug in the media is unknown and highly variable. Furthermore, micro-crystals can settle on the cell monolayer, causing localized toxicity or false-positive optical artifacts in fluorescence/absorbance assays. Solution: Always verify the final assay concentration using dynamic light scattering (DLS) or a simple nephelometry (turbidity) check at 600 nm. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

Section 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous-Compatible Stock (Step-Down Method)

Objective: Achieve a 100 µM final assay concentration in aqueous buffer without micro-precipitation.

  • Primary Stock: Weigh exactly 11.81 mg of the free acid and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 50 mM primary stock.

    • Validation check: The solution must be optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Intermediate Dilution: Dilute the 50 mM stock 1:10 into pure PEG-400 to create a 5 mM intermediate stock. (PEG-400 acts as a surfactant/solubilizer bridge, preventing rapid solvent diffusion).

  • Aqueous Integration: Pre-warm your target aqueous buffer (e.g., HBSS or PBS, pH 7.4) to 37°C.

  • Dropwise Addition: While vigorously vortexing the warm buffer, add the 5 mM intermediate stock dropwise to reach the desired final concentration (e.g., 20 µL into 980 µL buffer yields 100 µM).

  • Validation: Measure absorbance at 600 nm. An OD600 > 0.05 compared to a vehicle-only blank indicates micro-precipitation. If this occurs, the dilution rate was too fast.

Protocol 2: Synthesis of the Sodium Salt for In Vivo Formulation

Objective: Convert the poorly soluble free acid into a highly soluble sodium salt for oral gavage or IV injection.

  • Suspension: Suspend 236.26 mg (1.0 mmol) of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in 10 mL of HPLC-grade water. The suspension will be milky white.

  • Titration: Slowly add exactly 10.0 mL of 0.1 M NaOH (1.0 mmol, 1.0 equivalent) dropwise while stirring continuously at room temperature.

  • Equilibration: Sonicate the mixture for 15 minutes. The pH should stabilize around 7.5 - 8.0, and the solution should become completely transparent as the benzoate salt forms.

    • Validation check: If the solution remains cloudy, unreacted free acid remains. Add 0.1 M NaOH in 10 µL increments until clear, but do not exceed pH 8.5 to avoid basic hydrolysis or tissue toxicity upon dosing.

  • Lyophilization: Flash-freeze the clear solution in liquid nitrogen and lyophilize for 48 hours to yield the solid sodium salt. Store desiccated at -20°C.

Section 4: Process Visualizations

SolubilizationWorkflow Start Free Acid (Solid) DMSO Dissolve in 100% DMSO (50 mM Stock) Start->DMSO DirectDilution Direct Dilution into PBS (Solvent Crash) DMSO->DirectDilution Poor Technique StepDown Step-Down Dilution (PEG-400 Bridge) DMSO->StepDown Best Practice Failure Micro-precipitation (Assay Failure) DirectDilution->Failure PreWarm Pre-warm Buffer (37°C) + Vigorous Vortexing StepDown->PreWarm Success Stable Aqueous Solution (Assay Ready) PreWarm->Success

Workflow for mitigating solvent crash during aqueous dilution of lipophilic stocks.

PHSolubility LowPH pH < 4.5 Unionized (Free Acid) Transition pH = pKa (~4.5) 50% Ionized LowPH->Transition Add Base (NaOH) Transition->LowPH Protonation HighPH pH > 6.5 Ionized (Benzoate Salt) Transition->HighPH Complete Deprotonation HighPH->Transition Add Acid (HCl)

Thermodynamic equilibrium of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid across pH gradients.

References

1.[1] Title: CymitQuimica - 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. Source: cymitquimica.com. URL: 2.[2] Title: Safety Data Sheet: 4-(Oxan-4-ylmethoxy)benzoic acid, PK02014E-1. Source: kishida.co.jp. URL: 3.[3] Title: 4-Methoxybenzoic Acid | C8H8O3 | CID 7478. Source: nih.gov. URL:

Sources

Troubleshooting

Minimizing side reactions during 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid coupling

Welcome to the Technical Support Center for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Couplings . This resource is engineered for drug development professionals and synthetic chemists who are scaling or optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Couplings .

This resource is engineered for drug development professionals and synthetic chemists who are scaling or optimizing amide bond formations using this specific building block. Because 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is an aromatic carboxylic acid, its carbonyl carbon is resonance-stabilized by the aromatic ring. This inherent electronic stabilization makes it more sluggish to activate compared to aliphatic acids, which directly exacerbates the risk of competing side reactions.

Below, we provide a causality-driven troubleshooting guide, quantitative reagent comparisons, and self-validating protocols to ensure high-fidelity couplings.

I. Troubleshooting Guide & FAQs

Q1: I am using EDC/HOBt, but my conversion is stalling at 50%, and I am isolating a non-polar byproduct. What is happening? A: You are likely observing the formation of an N-acylurea. When using carbodiimides like EDC, the carboxylic acid first forms an O-acylisourea intermediate. Because your benzoic acid derivative is sterically and electronically slower to react with the amine, this intermediate has time to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea . Causality & Fix: The rate of amine attack must outpace the rearrangement. Ensure you are using a stoichiometric excess of a nucleophilic additive (e.g., 1.2–1.5 eq of HOAt or Oxyma) to rapidly trap the O-acylisourea as a stable active ester.

Q2: My LC-MS shows a major impurity with a mass of +98 Da relative to my starting amine when using HATU. How do I prevent this? A: This is a classic guanidinylation side reaction. Uronium-based reagents like HATU do not just activate acids; they are highly electrophilic and will react directly with unhindered primary or secondary amines to form a dead-end tetramethylguanidinium salt . Causality & Fix: This occurs when the amine is introduced before the carboxylic acid is fully activated. You must enforce a strict order of addition: pre-activate the acid with HATU and base for 2–5 minutes before adding the amine.

Q3: Can I use greener solvents for this coupling without sacrificing yield? A: Yes. While DMF and DCM are ubiquitous, 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid couplings perform exceptionally well in 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) . 2-MeTHF is highly recommended when using T3P, as it promotes a biphasic aqueous workup that effortlessly strips away the water-soluble phosphonic acid byproducts.

II. Quantitative Data: Coupling Reagent Performance Matrix

To minimize side reactions, reagent selection must be matched to the nucleophilicity of your specific amine partner.

Coupling ReagentActivation KineticsRisk of N-AcylureaRisk of GuanidinylationOptimal BaseByproduct Removal Strategy
EDC / HOAt ModerateHigh (if HOAt < 1.0 eq)NoneDIPEA / Et₃NAqueous Wash (HCl / NaHCO₃)
HATU Very FastNoneHigh (if poor addition order)DIPEAChromatography often required
T3P (50% in EtOAc) FastNoneNonePyridine / DIPEAAqueous Wash (Water-soluble)

III. Mechanistic Pathways & Decision Workflows

HATU_Mechanism Start 4-(THP-methoxy)benzoic Acid + HATU + DIPEA PreActivation Pre-activation Phase (Stir 2-5 min) Start->PreActivation PrematureAmine Amine Present During Initial Activation Start->PrematureAmine Incorrect Order ActiveEster OAt Active Ester (Highly Reactive) PreActivation->ActiveEster Amine Introduce Amine ActiveEster->Amine Amide Desired Amide Product (High Yield) Amine->Amide Guanidine Tetramethylguanidinium Side Product (+98 Da) PrematureAmine->Guanidine Amine attacks HATU

Fig 1: Mechanistic divergence of HATU coupling versus guanidinylation.

Reagent_Selection Start Select Coupling Reagent AmineType Is the amine sterically hindered or electron-deficient? Start->AmineType YesHindered Yes AmineType->YesHindered NoHindered No (Standard Primary/Secondary) AmineType->NoHindered UseHATU Use HATU / DIPEA (Strict Pre-activation) YesHindered->UseHATU UseT3P Use T3P / Pyridine (High Yield, No Guanidinylation) NoHindered->UseT3P UseEDC Use EDC / HOAt (Aqueous Workup) NoHindered->UseEDC

Fig 2: Decision matrix for selecting coupling reagents based on amine nucleophilicity.

IV. Self-Validating Experimental Methodologies

Every protocol below is designed as a self-validating system —meaning you do not proceed to the next step until the built-in chemical checkpoint confirms the previous step was successful.

Protocol A: T3P-Mediated Coupling (Recommended baseline)

Propylphosphonic anhydride (T3P) is an exceptional reagent for benzoic acids because it entirely bypasses guanidinylation and N-acylurea formation, while generating purely water-soluble byproducts .

  • Dissolution: Suspend 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (1.0 eq) and the amine (1.1 eq) in 2-MeTHF (0.2 M).

    • Validation Checkpoint: The mixture must be a homogenous solution or a very fine, easily stirring suspension. If the amine is a thick salt block, sonicate before proceeding.

  • Base Addition: Add Pyridine or DIPEA (3.0 eq).

    • Validation Checkpoint: Spot the reaction mixture onto wet pH paper. It must read pH > 8. If it does not, the amine is still protonated and will not couple. Add more base until pH > 8 is achieved.

  • Activation: Cool to 0 °C and dropwise add T3P (50% w/w in EtOAc, 1.5 eq). Allow to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Quench a 5 µL aliquot into 1 mL of acetonitrile and run an LC-MS. The mass of the starting benzoic acid should be <5% relative to the product mass.

  • Workup: Add water to the reaction. The T3P byproducts will partition entirely into the aqueous layer. Wash the organic 2-MeTHF layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Protocol B: HATU Coupling (For sterically hindered amines)

Use this protocol only if Protocol A fails due to extreme steric hindrance at the amine.

  • Pre-Activation (Critical): Dissolve 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for exactly 5 minutes.

    • Validation Checkpoint: The solution should transition to a distinct yellow/orange color, indicating the successful formation of the HOAt active ester. To definitively validate, quench a 2 µL aliquot in 100 µL of methanol; LC-MS should show the methyl ester mass.

  • Amine Introduction: Add the amine (1.2 eq) dissolved in a minimal amount of DMF. Stir for 2 hours.

    • Validation Checkpoint: Analyze via LC-MS. You should observe the desired product mass, and crucially, an absence of the +98 Da peak (which would indicate tetramethylguanidinium formation).

  • Workup: Dilute with EtOAc and wash heavily with 5% aqueous LiCl (3x) to remove DMF and residual tetramethylurea byproducts.

V. References

  • "Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan", PMC, National Institutes of Health. URL:[Link]

  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide", Green Chemistry, RSC Publishing. URL:[Link]

  • "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis", ResearchGate. URL:[Link]

Optimization

Technical Support Center: Optimization of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS 1008773-89-4). The standard batch synthesis of this compound involves a two-step sequence: an etherification (typically a Mitsunobu reaction) followed by ester saponification. Traditional methods often suffer from prolonged reaction times exceeding 24 hours. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to reduce your total synthesis time to under 2 hours.

Synthesis Workflow & Optimization Nodes

SynthesisWorkflow Start1 Tetrahydro-2H-pyran-4-ylmethanol Step1 Step 1: Etherification (Mitsunobu / Williamson) Start1->Step1 Start2 Methyl 4-hydroxybenzoate Start2->Step1 Intermediate Methyl 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoate Step1->Intermediate Flow/MW Optimization Step2 Step 2: Saponification (LiOH, THF/MeOH/H2O) Intermediate->Step2 Product 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Step2->Product Temp/Co-solvent Optimization

Workflow for the optimized synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

Quantitative Data: Batch vs. Optimized Methodologies

The table below summarizes the kinetic improvements achievable by transitioning from traditional batch chemistry to flow or microwave-assisted techniques.

Optimization StrategyReaction StepTraditional TimeOptimized TimeKey Reagents / ConditionsYield Impact
Continuous Flow Mitsunobu Etherification3 – 5 hours30 – 45 minsPPh₃, DIAD, 2-MeTHF, 30 °C+5-10%
Microwave Irradiation Williamson Etherification16 – 24 hours1 – 5 minsK₂CO₃, PTC, 100 °C (MW)Comparable
Microwave Saponification Ester Hydrolysis12 – 18 hours15 minsLiOH, THF/MeOH/H₂O, 80 °CComparable

Troubleshooting & FAQs

Q1: The standard batch Mitsunobu reaction for coupling tetrahydro-2H-pyran-4-ylmethanol and methyl 4-hydroxybenzoate takes 3–5 hours. How can I optimize this reaction time? A1: The Mitsunobu reaction is often sluggish in batch conditions due to mass transfer limitations and the slow decomposition of the betaine intermediate formed by triphenylphosphine (PPh₃) and DIAD. Transitioning to a continuous flow reactor drastically reduces this time. By utilizing a plug flow reactor, you improve mixing efficiency and heat transfer, reducing the reaction time from 3–5 hours to just 30–45 minutes while maintaining high selectivity[1]. If flow chemistry is unavailable, optimize your solvent (e.g., using 2-MeTHF or chlorinated solvents) and control the temperature profile strictly: perform the DIAD addition at <10 °C to stabilize the betaine, followed by controlled heating to 40 °C to accelerate the rate-determining Sₙ2 displacement[2],[3].

Q2: I prefer the Williamson ether synthesis to avoid triphenylphosphine oxide byproducts. However, the alkylation of methyl 4-hydroxybenzoate with 4-(bromomethyl)tetrahydro-2H-pyran is extremely slow. How do I accelerate it? A2: The Williamson ether synthesis involves a biphasic or solid-liquid system where the nucleophilic phenoxide attacks the alkyl halide. This diffusion-limited process can be accelerated using microwave irradiation. Microwave heating establishes rapid localized superheating, which significantly enhances nucleophilic attack, reducing the alkylation time of phenols from 16–24 hours to just 1–3 minutes[4]. Additionally, incorporating a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) facilitates the transfer of the reactive phenoxide anion into the organic phase, further maximizing the reaction rate[4].

Q3: The final saponification step (hydrolysis of methyl 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoate) takes overnight at room temperature. Can I heat the reaction without cleaving the ether linkage or degrading the pyran ring? A3: Yes. The newly formed ether linkage and the tetrahydropyran ring are highly stable under basic conditions. The slow rate of saponification at room temperature is primarily due to the biphasic nature of the reaction—the ester intermediate is poorly soluble in purely aqueous base. To optimize this, use a miscible co-solvent system such as THF/MeOH/H₂O (3:1:1) and apply microwave irradiation at 80 °C for 15 minutes. This ensures a completely homogeneous system and accelerates the nucleophilic acyl substitution without risking ether cleavage.

Optimized Experimental Protocols

Protocol A: Continuous Flow Mitsunobu Etherification

Causality: Continuous flow eliminates the thermal gradients and poor mixing inherent to batch Mitsunobu reactions, driving the Sₙ2 inversion of the activated alcohol much faster.

  • Preparation of Reagent Streams:

    • Stream A: Dissolve tetrahydro-2H-pyran-4-ylmethanol (1.0 equiv) and methyl 4-hydroxybenzoate (1.0 equiv) in anhydrous 2-MeTHF to a concentration of 0.5 M.

    • Stream B: Dissolve triphenylphosphine (1.3 equiv) and DIAD (1.3 equiv) in anhydrous 2-MeTHF (0.65 M). Keep Stream B chilled (<10 °C) prior to pumping to prevent premature betaine degradation[2].

  • Flow Reactor Setup: Pump Stream A and Stream B through a T-mixer into a 15 mL PFA plug flow reactor maintained at 30 °C[1].

  • Flow Rate Optimization: Set the combined flow rate to 0.5 mL/min to achieve a residence time of exactly 30 minutes[1].

  • Self-Validation Check: Route the reactor effluent through an inline UV-Vis flow cell or sample periodically for LC-MS. The complete disappearance of the methyl 4-hydroxybenzoate peak (m/z 151 [M-H]⁻) and the appearance of the product mass (m/z 251 [M+H]⁺) confirms steady-state conversion.

  • Workup: Concentrate the effluent in vacuo. Precipitate triphenylphosphine oxide by triturating the crude residue with cold diethyl ether/hexanes (1:2) and filter.

Protocol B: Rapid Microwave-Assisted Saponification

Causality: Microwave irradiation provides instantaneous, volumetric heating. When combined with a ternary solvent system, it overcomes the solubility barrier of the ester, allowing the hydroxide nucleophile to rapidly attack the carbonyl carbon.

  • Solvent System: Suspend the crude methyl 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Base Addition: Add LiOH·H₂O (3.0 equiv).

  • Microwave Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer at 80 °C for 15 minutes with high magnetic stirring.

  • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the water-soluble lithium carboxylate salt forms. This visual cue is a reliable indicator of complete hydrolysis.

  • Isolation: Cool the vessel to room temperature, remove organic volatiles (THF/MeOH) under reduced pressure, and acidify the remaining aqueous layer with 1M HCl to pH 2-3. Collect the resulting dense white precipitate (4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid) via vacuum filtration and dry under high vacuum.

References

1.[2] Title: a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses Source: orgsyn.org URL: 2.[3] Title: Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model | Organic Process Research & Development - ACS Publications Source: acs.org URL: 3.[1] Title: Development of a continuous process: a perspective for Mitsunobu reaction - Indian Academy of Sciences Source: ias.ac.in URL: 4.[4] Title: Synthesis by Substitution - Thieme E-Books Source: thieme-connect.de URL:

Sources

Troubleshooting

Technical Support Center: Purification of Tetrahydropyran-Substituted Benzoic Acids

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with tetrahydropyran (THP)-substituted benzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with tetrahydropyran (THP)-substituted benzoic acids. These molecules present a unique chemical dichotomy: they possess a highly polar, hydrogen-bonding carboxylic acid moiety that complicates chromatography, alongside an acid-labile THP ether (acetal) linkage that is prone to unwanted deprotection.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome streaking, co-elution, and degradation during purification.

Section 1: Normal-Phase Chromatography (Silica Gel) Troubleshooting

Q: Why does my THP-substituted benzoic acid streak severely on silica gel, and how can I resolve this? A: Carboxylic acids act as strong hydrogen-bond donors and acceptors. On bare silica gel, the slightly acidic silanol groups (Si-OH) interact strongly with the carboxylate moiety, leading to multiple secondary retention mechanisms (adsorption and ion-exchange). This causality manifests as severe band tailing and streaking, which occludes closely eluting impurities.

The Solution: Add a volatile organic acid modifier—typically 0.1% to 1% acetic acid (AcOH) or formic acid (FA)—to your mobile phase (e.g., Hexane/Ethyl Acetate). The modifier serves a dual purpose: it suppresses the ionization of the benzoic acid (keeping it protonated) and neutralizes the active silanol sites on the silica, resulting in sharp, symmetrical bands [1].

Q: Will adding acetic or formic acid to the eluent cleave the THP ring? A: No, provided the exposure is brief. The THP group is an acetal and is susceptible to acidic hydrolysis. However, it demonstrates general stability to mildly acidic, non-aqueous conditions like dilute acetic acid during the short duration of a flash chromatography run[2].

Self-Validating Protocol: To ensure the THP ring remains intact, you must immediately remove the solvent under reduced pressure post-purification. Co-evaporating the pooled fractions with 10% toluene will azeotropically remove residual acetic acid, preventing THP degradation during long-term storage.

Section 2: Preparative HPLC (Reverse-Phase) Challenges

Q: I am using standard 0.1% TFA in my prep-HPLC mobile phase, but I observe THP ring cleavage. What is the mechanism, and what is the alternative? A: Trifluoroacetic acid (TFA) is a strong acid (


). In reverse-phase HPLC, the mobile phase is highly aqueous. The combination of an aqueous environment and strong acidity catalyzes the hydrolysis of the THP acetal. Furthermore, during the concentration of prep-HPLC fractions, the organic modifier (acetonitrile or methanol) evaporates faster than water. This causes the TFA to concentrate, drastically dropping the pH and accelerating cleavage [3].

The Solution: Replace TFA with a volatile buffer such as 10 mM Ammonium Acetate or Ammonium Formate adjusted to pH 4.5. This pH is low enough to keep the benzoic acid sufficiently protonated for good retention and peak shape on a C18 column, but high enough to prevent the protonation of the THP ether, thereby preserving the acetal linkage [4].

Q: How do I load poorly soluble THP-benzoic acids onto a C18 prep column? A: THP-benzoic acids often exhibit poor solubility in standard starting mobile phases (e.g., 5% Acetonitrile in Water). Do not dissolve the sample in 100% strong solvent (like pure DMSO or DMF) if injecting large volumes, as this causes "solvent crash" and band broadening at the column head. Instead, dissolve the sample in a minimal amount of DMSO, and perform solid loading by adsorbing the mixture onto a small plug of C18 stationary phase, or use an at-column dilution pump system if your prep-HPLC is equipped with one.

Section 3: Quantitative Data & Modifier Selection

To optimize your chromatographic conditions, consult the following table summarizing the effects of various mobile phase modifiers on THP-benzoic acids.

Mobile Phase ModifierApprox. pH (Aqueous)Effect on Carboxylic Acid Peak ShapeTHP Ring StabilityRecommendation for THP-Benzoic Acids
0.1% TFA ~2.0Excellent (Sharp)Poor (Rapid hydrolysis)Avoid. Causes deprotection during run and evaporation.
0.1% Formic Acid ~2.7GoodModerateUse with caution. Neutralize fractions before evaporation.
0.1% Acetic Acid ~3.2GoodGoodExcellent for Normal-Phase Silica Gel.
10 mM Ammonium Acetate ~4.5Good (Slight broadening possible)Excellent Optimal for Prep-HPLC. Balances peak shape and stability.

Section 4: Validated Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Purification Workflow

Objective: Isolate THP-benzoic acid from synthetic impurities without streaking or degradation.

  • Column Preparation: Pack the silica gel column using a solvent system of Hexane/Ethyl Acetate (e.g., 80:20) containing 0.1% v/v Acetic Acid .

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If poorly soluble, dry-load the sample by dissolving in THF, adding silica gel (1:3 sample-to-silica weight ratio), and evaporating to a free-flowing powder.

  • Elution: Run the column using the acid-modified mobile phase. Monitor fractions via TLC (using the same acid-modified solvent as the developing eluent to validate

    
     values accurately).
    
  • Concentration & Acid Removal: Combine product-containing fractions. Add 10% v/v Toluene to the pooled fractions. Evaporate under reduced pressure at 30°C. The toluene forms an azeotrope with acetic acid, ensuring its complete removal and protecting the THP ring during storage.

Protocol 2: Reverse-Phase Prep-HPLC Method

Objective: High-purity isolation of THP-benzoic acid using pH-controlled reverse-phase chromatography.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 4.5 with dilute acetic acid.

    • Solvent B: HPLC-grade Acetonitrile.

  • System Equilibration: Equilibrate the C18 prep column with 5% Solvent B for 5 column volumes.

  • Sample Injection: Dissolve the crude product in a 1:1 mixture of DMSO and Mobile Phase A (filter through a 0.45 µm PTFE syringe filter). Inject onto the column.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 60% Solvent B over 20 minutes) to separate positional isomers and unreacted starting materials.

  • Fraction Handling: Collect fractions based on UV absorption (typically 254 nm). Immediately freeze the pure fractions on dry ice and lyophilize to remove water, acetonitrile, and the volatile ammonium acetate buffer without exposing the product to concentrated liquid acid.

Section 5: Diagnostic Workflows & Mechanistic Pathways

ChromatographyDecision Start Crude THP-Benzoic Acid SolubleNP Soluble in DCM/EtOAc? Start->SolubleNP NP_Path Normal Phase Silica (Hexane/EtOAc) SolubleNP->NP_Path Yes RP_Path Reverse Phase Prep-HPLC (Water/MeCN) SolubleNP->RP_Path No / High Purity Needed ModifierNP Add 0.1% AcOH to prevent streaking NP_Path->ModifierNP ModifierRP Avoid TFA! Use NH4OAc buffer (pH 4.5) RP_Path->ModifierRP EvapNP Co-evaporate with Toluene ModifierNP->EvapNP Lyophilize Lyophilize Fractions ModifierRP->Lyophilize Pure Pure THP-Benzoic Acid EvapNP->Pure Lyophilize->Pure

Workflow for selecting the optimal purification strategy for THP-benzoic acids.

THPHydrolysis THP_Acid THP-Benzoic Acid (Intact Acetal) Protonation Protonation of Ether Oxygen (pH < 3) THP_Acid->Protonation Strong Acid (TFA) Oxonium Oxonium Ion Intermediate Protonation->Oxonium Hydrolysis Water Attack (Aqueous HPLC) Oxonium->Hydrolysis Degraded Deprotected Benzoic Acid + 5-Hydroxypentanal Hydrolysis->Degraded

Mechanism of THP ring cleavage under strongly acidic aqueous conditions (e.g., TFA).

References

  • ResearchGate. TLC tailing and carboxylic acid.1

  • PMC - NIH. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.2

  • Teledyne Labs. Preparative Chromatography Focused Gradients, pH Control, and Ionizable Compounds 2: Peptides.3

  • Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography.4

Sources

Optimization

Preventing hydrolysis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid esters

Technical Support Center: Preventing Hydrolysis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Esters Introduction 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid esters are critical intermediates and prodrug motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Esters

Introduction

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid esters are critical intermediates and prodrug motifs in medicinal chemistry. The electron-donating nature of the para-alkoxy group slightly dampens the electrophilicity of the carbonyl carbon compared to unsubstituted benzoates; however, the ester linkage remains highly susceptible to both chemical (acid/base) and enzymatic hydrolysis. This guide provides actionable, mechanistically grounded troubleshooting strategies to preserve ester integrity during synthesis, storage, and biological evaluation.

Mechanistic Overview

Understanding the exact pathway of degradation is the first step in preventing it. Under basic conditions, hydrolysis (saponification) is driven to completion because the resulting carboxylic acid is immediately deprotonated, rendering the reaction entirely irreversible .

Mechanism Ester 4-(THP-methoxy)benzoate Ester Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Hydroxide (OH⁻) or Water (H₂O) OH->Tetra Catalyst Collapse Alkoxide Elimination Tetra->Collapse C=O Reformation Products Benzoate Salt + Alcohol Collapse->Products Irreversible Deprotonation

Figure 1: Nucleophilic addition-elimination mechanism of ester hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q1: My ester yield drops significantly during aqueous workup. What is causing this, and how can I prevent it? A1: You are likely experiencing base-catalyzed saponification or acid-catalyzed hydrolysis during your wash steps. Standard workups often use saturated


 or 

to neutralize residual acids. If the localized pH exceeds 9, the hydroxide ions will attack the ester carbonyl, forming a tetrahedral intermediate that collapses into the water-soluble benzoate salt . Solution: Switch to a strictly pH-controlled workup. Use a mild phosphate buffer (pH 6.5–7.0) instead of carbonate bases. If removing acidic byproducts, consider using basic alumina filtration or amine-functionalized silica scavengers instead of aqueous biphasic washes.

Q2: How can I ensure the long-term storage stability of this ester intermediate? A2: Esters degrade over time due to ambient moisture and trace acidic/basic impurities acting as catalysts. To stabilize the ester, you must eliminate the nucleophile (water). Solution: Store the compound under an inert atmosphere (Argon or


) at -20°C. For bulk storage or formulation, the addition of ester stabilizers such as carbodiimides (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) is highly effective. Carbodiimides act as scavengers, reacting with trace water and carboxylic acids to form stable urea and amide linkages, thereby halting the autocatalytic hydrolysis loop .

Q3: During in vitro ADME assays, the ester clears rapidly in human plasma. How do I know if this is chemical instability or enzymatic cleavage? A3: Blood plasma contains both water (chemical hydrolysis at pH 7.4) and abundant carboxylesterases (enzymatic hydrolysis). You must decouple these variables to know how to optimize the molecule. Solution: Run a parallel stability assay using a broad-spectrum esterase inhibitor, such as bis-p-nitrophenyl phosphate (BNPP). If the addition of BNPP rescues the half-life of the 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid ester, the degradation is enzymatic. If rapid degradation persists, it is driven by chemical instability.

Workflow Start Ester Degradation Detected Check Identify Environment Start->Check Synth Synthesis / Storage Check->Synth Bio In Vitro Plasma Assay Check->Bio Synth_pH Control pH & Moisture (Buffers / Carbodiimides) Synth->Synth_pH Bio_Enz Run Assay with BNPP (Esterase Inhibitor) Bio->Bio_Enz Result_Chem Chemical Hydrolysis Bio_Enz->Result_Chem Still Degrades Result_Enz Enzymatic Cleavage Bio_Enz->Result_Enz Stability Rescued

Figure 2: Diagnostic workflow for isolating the root cause of ester degradation.

Quantitative Data: Stability Profiling

The following table summarizes the expected half-life (


) of standard 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoate esters under various conditions, illustrating the profound impact of pH and enzymes.
Environmental ConditionpHTemperatureObserved

Primary Degradation Pathway
0.1 N NaOH (Aqueous)13.025°C< 5 minBase-catalyzed saponification
0.1 N HCl (Aqueous)1.025°C~ 4 hoursAcid-catalyzed hydrolysis
PBS Buffer7.437°C> 14 daysNegligible chemical hydrolysis
Human Plasma7.437°C10 - 15 minEnzymatic cleavage (Carboxylesterases)
Human Plasma + 1mM BNPP7.437°C> 24 hoursEnzymatic inhibition (Assay Control)

Step-by-Step Methodologies

Protocol 1: Anhydrous Workup and Mild Purification Purpose: To isolate the synthesized ester without triggering aqueous acid/base hydrolysis.

  • Quench: Upon completion of the esterification reaction, cool the mixture to 0°C. Instead of adding aqueous base, quench the reaction by adding 1.5 equivalents of polymer-supported diisopropylethylamine (PS-DIPEA) to neutralize acid byproducts.

  • Filter: Stir for 15 minutes, then filter the mixture through a pad of Celite to remove the polymer resin and precipitated salts.

  • Concentrate: Concentrate the filtrate under reduced pressure at a low temperature (water bath < 30°C) to prevent thermal degradation.

  • Purify: Load the crude mixture onto a silica gel column pre-neutralized with 1% triethylamine (TEA) in hexanes. This prevents the slightly acidic silanol groups on the silica from catalyzing ester cleavage during chromatography.

  • Store: Lyophilize the purified fractions and store under Argon at -20°C with a desiccant packet.

Protocol 2: Self-Validating Plasma Stability Assay Purpose: To definitively differentiate between chemical hydrolysis and enzymatic cleavage in biological matrices.

  • Preparation: Prepare a 10 mM stock solution of the 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid ester in DMSO.

  • Matrix Setup: Aliquot human plasma into two separate tubes (Tube A and Tube B).

  • Inhibition: To Tube B, add bis-p-nitrophenyl phosphate (BNPP) to a final concentration of 1 mM. Pre-incubate both tubes at 37°C for 15 minutes.

  • Spike: Spike the ester stock into both tubes to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1% to prevent protein precipitation).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Validation: If the ester depletes in Tube A but remains stable in Tube B, the degradation is strictly enzymatic. If both deplete at the same rate, the compound is chemically unstable at pH 7.4.

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Retrieved from:[Link]

  • Carbodiimide. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from:[Link]

  • Grokipedia. Ester Hydrolysis. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Workflows

Welcome to the Technical Support Center for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4). This compound presents unique challenges during synthesis, extraction, and purification due to its specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4). This compound presents unique challenges during synthesis, extraction, and purification due to its specific structural features.

The molecule consists of a highly polar, ionizable carboxylic acid headgroup and a bulky, moderately lipophilic tetrahydropyran (THP) ether tail. This structural dichotomy imparts amphiphilic (surfactant-like) properties to the molecule, frequently leading to severe phase separation issues such as liquid-liquid extraction (LLE) emulsions and liquid-liquid phase separation (LLPS, or "oiling out") during crystallization.

Physicochemical Profile & Solvent Compatibility

To effectively troubleshoot phase separation, it is critical to understand the compound's quantitative physical properties and how they dictate solvent interactions.

PropertyValue / DescriptionImpact on Phase Separation
Molecular Formula C₁₃H₁₆O₄[1]Bulky organic framework promotes lipophilicity.
Molecular Weight 236.26 g/mol [1]Moderate size; flexible ether linkage hinders rapid crystal lattice packing.
Estimated pKa ~4.5At pH 4–5, the co-existence of ionized and un-ionized species acts as an emulsifier.
H-Bond Donors / Acceptors 1 / 4High affinity for both protic (water) and aprotic (ethyl acetate, DCM) solvents.
Aqueous Solubility pH dependentInsoluble at pH < 2; Highly soluble at pH > 8 (as a carboxylate salt).
FAQ: Liquid-Liquid Extraction (LLE) Emulsions

Q: Why does my extraction form a stubborn, milky emulsion when washing with water or mild buffers? A: The compound is acting as a surfactant. At a pH near its pKa (~4.5), the mixture contains both the lipophilic un-ionized acid and the hydrophilic ionized benzoate. These surfactant-like molecules accumulate at the aqueous-organic interface, drastically lowering the interfacial tension and stabilizing a mid-zone emulsion[2]. This intermediate solubility prevents the droplets from coalescing into distinct phases.

Q: How do I chemically force the emulsion to break? A: You must destroy the compound's surfactant behavior by shifting its solubility entirely into one phase.

  • pH Adjustment: If you want the product in the organic phase, lower the aqueous pH to < 2 using HCl. This fully protonates the carboxylic acid, removing its amphiphilic character[3]. If you want the product in the aqueous phase, raise the pH to > 8 using NaOH or NaHCO₃ to fully ionize it[3].

  • Salting Out: Add solid NaCl or saturated brine. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic tail in the water phase and forcing the molecules into the organic layer[2].

Q: What if chemical adjustments fail to break the emulsion? A: Mechanical disruption is required. Filtering the entire biphasic mixture through a pad of Celite or a glass wool plug physically shears the stabilized droplets, allowing the phases to coalesce upon exiting the filter[2].

LLE_Troubleshooting Start Emulsion Forms During LLE Check_pH Check Aqueous pH (Target: <2 or >8) Start->Check_pH Add_Brine Add Saturated NaCl (Salting Out) Check_pH->Add_Brine Still Emulsified Success Clean Phase Separation Check_pH->Success pH Adjusted Filter Filter through Glass Wool/Celite Add_Brine->Filter Stubborn Emulsion Add_Brine->Success Phases Split Filter->Success

Workflow for resolving LLE emulsions via chemical and physical disruption.

FAQ: "Oiling Out" (LLPS) During Crystallization

Q: During cooling crystallization, my product separates as a viscous oil instead of solid crystals. What is happening? A: Your system is undergoing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[4]. Thermodynamically, the cooling solution has hit the binodal curve (a miscibility gap) before reaching the solid-liquid solubility curve[5]. Because the flexible THP-methoxy tail kinetically hinders rapid integration into a rigid crystal lattice, the supersaturated system separates into a solute-rich liquid phase (the oil) and a solute-lean liquid phase[6].

Q: Why is oiling out detrimental to my product purity? A: The solute-rich oil phase is highly disordered and acts as an excellent solvent for structurally similar impurities[7]. If this oil eventually solidifies, it will trap these impurities, resulting in an impure, glass-like non-crystalline solid rather than a pure crystalline lattice[7].

Q: How can I bypass the LLPS boundary and force true crystallization? A: You must alter the thermodynamic and kinetic landscape:

  • Reduce Supersaturation Kinetics: Lower the cooling rate or anti-solvent addition rate. High supersaturation favors oiling out[6].

  • Seeding: Introduce pure seed crystals before the temperature drops to the LLPS cloud point. Seeds provide a low-energy surface for solid nucleation, bypassing the liquid-liquid demixing pathway[8].

  • Solvent System Alteration: If the compound has too high an affinity for the current solvent, switch to a system with a flatter solubility curve (e.g., swapping Dichloromethane/Hexane for Ethyl Acetate/Heptane)[4].

LLPS_Resolution Hot_Sol Hot Solution (Single Phase) Cooling Cooling / Anti-Solvent Hot_Sol->Cooling LLPS Oiling Out (LLPS) Solute-Rich Liquid Cooling->LLPS High Supersaturation Seeding Add Seed Crystals Above Cloud Point Cooling->Seeding Controlled Kinetics Solvent Adjust Solvent Ratio (Thermodynamic Shift) LLPS->Solvent Redissolve & Optimize Crystals Pure Crystalline Suspension Seeding->Crystals Bypasses LLPS Solvent->Hot_Sol

Thermodynamic and kinetic strategies to bypass liquid-liquid phase separation.

Self-Validating Experimental Protocols
Protocol A: Emulsion-Free Liquid-Liquid Extraction

Objective: Extract 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid into Ethyl Acetate (EtOAc) without emulsion formation.

  • Dilution & Solvent Addition: Dilute the crude aqueous reaction mixture with an equal volume of EtOAc.

  • pH Adjustment (The Critical Step): Slowly add 2M HCl dropwise while stirring gently.

    • Validation Check: Spot the aqueous layer on pH paper. Continue adding HCl until the pH is strictly ≤ 2. This ensures the compound is fully protonated.

  • Salting Out: Add 10 mL of saturated aqueous NaCl (brine) per 50 mL of total solution.

  • Phase Separation: Transfer to a separatory funnel. Swirl gently (do not shake vigorously) to prevent mechanical emulsification. Allow the funnel to sit for 5–10 minutes.

    • Validation Check: Inspect the interface. A sharp, distinct line should be visible. If a cloudy mid-layer persists, pass the entire mixture through a fritted funnel packed with 2 cm of Celite, then re-separate.

  • Isolation: Drain the aqueous layer. Wash the organic layer once more with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anti-Solvent Crystallization to Prevent Oiling Out

Objective: Crystallize the compound while avoiding the LLPS binodal boundary.

  • Dissolution: Dissolve the crude compound in a minimum amount of hot Ethyl Acetate (good solvent) at 60°C.

    • Validation Check: The solution must be completely transparent. Any cloudiness indicates undissolved material or early-stage LLPS.

  • Anti-Solvent Titration: Slowly add hot Heptane (anti-solvent) dropwise until the solution becomes faintly turbid, then add a few drops of EtOAc until it just clears.

  • Seeding: Cool the solution to 50°C (above the historical oiling-out temperature) and add 1–2% (w/w) of pure 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid seed crystals.

  • Controlled Cooling: Cool the mixture to 5°C at a strictly controlled rate of 0.1°C/min.

    • Validation Check: Monitor the suspension. The particles should appear as sharp, distinct solids. If spherical, viscous droplets form on the flask walls, oiling out has occurred. If so, reheat to 60°C to redissolve, increase the EtOAc ratio, and repeat the cooling process.

  • Filtration: Filter the resulting crystals and wash with cold Heptane.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectrum Analysis Guide: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Introduction & Analytical Context 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a critical building block in modern drug discovery and materials science. The incorporation of the bulky, oxygen-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a critical building block in modern drug discovery and materials science. The incorporation of the bulky, oxygen-rich tetrahydro-2H-pyran (THP) moiety is a field-proven strategy to modulate pharmacokinetics—for instance, it has been used to successfully reduce pregnane X receptor (PXR) binding while maintaining target potency in P2X4 receptor inhibitors . Additionally, THP-ether derivatives are increasingly utilized in pyrimidine-based optoelectronics to enhance charge-transfer capabilities .

When synthesizing this compound via the alkylation of 4-hydroxybenzoic acid with a THP-methyl halide (or via Mitsunobu reaction with THP-methanol), rigorous structural verification is paramount. This guide provides a comparative 1H NMR framework to differentiate the target molecule from its synthetic precursor and its meta-substituted regioisomer, ensuring absolute structural confidence before downstream application.

Structural Causality & Chemical Shift Rationale

As an analytical scientist, interpreting the spectrum requires understanding the magnetic environment and causality behind each chemical shift:

  • The AA'BB' Aromatic System: The para-substitution of the benzene ring by an electron-withdrawing carboxylic acid (-COOH) and an electron-donating ether (-OR) creates a highly polarized π-system. Protons ortho to the -COOH are heavily deshielded (~7.87 ppm) due to the inductive and anisotropic effects of the carbonyl. Conversely, protons ortho to the ether are shielded (~7.01 ppm) by oxygen's lone-pair resonance. This results in two distinct, symmetrical doublets (

    
     Hz).
    
  • The Ether Linkage (-O-CH₂-): The methylene bridge connecting the THP ring to the phenolic oxygen is heavily deshielded by the adjacent electronegative oxygen, shifting it downfield to ~3.88 ppm. It appears as a doublet because it strictly couples to the single methine proton (CH) at the 4-position of the THP ring.

  • THP Ring Chair Conformation: The tetrahydropyran ring adopts a rigid chair conformation in solution. The axial and equatorial protons experience different magnetic environments. The equatorial oxygen-adjacent protons are more deshielded (~3.85 ppm) than their axial counterparts (~3.30 ppm) due to the magnetic anisotropy of the adjacent C-C and C-O bonds .

Comparative 1H NMR Data

To definitively identify the target compound, it must be compared against its starting material (to detect incomplete reactions) and its structural isomer (to validate regiochemistry).

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Proton AssignmentTarget: 4-(THP-methoxy)benzoic AcidPrecursor: 4-Hydroxybenzoic AcidRegioisomer: 3-(THP-methoxy)benzoic AcidMultiplicity &

(Hz)
-COOH 12.65 (s, 1H)12.45 (s, 1H)12.90 (s, 1H)Broad singlet
Ar-H (ortho to COOH)7.87 (d, 2H)7.79 (d, 2H)7.52 (d, 1H), 7.45 (m, 1H)Target: d,

; Isomer: m
Ar-H (ortho to OR/OH)7.01 (d, 2H)6.82 (d, 2H)7.18 (dd, 1H)Target: d,

; Isomer: dd
Ar-H (meta to COOH)--7.38 (t, 1H)Isomer: t,

-O-CH₂- (Linker)3.88 (d, 2H)Absent3.89 (d, 2H)d,

THP: O-CH₂ (Equatorial)3.85 (dd, 2H)Absent3.85 (dd, 2H)dd,

THP: O-CH₂ (Axial)3.30 (td, 2H)Absent3.30 (td, 2H)td,

THP: CH (Methine)1.95 (m, 1H)Absent1.96 (m, 1H)Multiplet
THP: CH₂ (Equatorial)1.65 (dd, 2H)Absent1.66 (dd, 2H)dd,

THP: CH₂ (Axial)1.35 (qd, 2H)Absent1.36 (qd, 2H)qd,

Note: The overlap between the linker (-O-CH₂-) doublet at 3.88 ppm and the THP equatorial O-CH₂ multiplet at 3.85 ppm is common. High-resolution integration is required to differentiate the 4H total area.

Self-Validating Experimental Protocol

A trustworthy analytical protocol must be a self-validating system. The following methodology contains built-in checkpoints to ensure the data is quantitatively accurate and free from instrumental artifacts.

Step 1: Sample Preparation
  • Action: Dissolve 10–15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is selected over CDCl3 because the highly polar carboxylic acid group causes poor solubility and severe peak broadening in non-polar solvents. The TMS acts as an internal standard to lock the chemical shift scale, preventing misassignment of the complex aliphatic multiplets.

Step 2: Instrument Parameterization
  • Action: Set the spectrometer (e.g., 400 MHz) to a standard 1H pulse sequence (e.g., zg30). Crucially, extend the relaxation delay (D1) to 10 seconds and set the number of scans (NS) to 16.

  • Causality: The standard 1-second D1 is insufficient for the fully relaxed acquisition of the carboxylic acid proton, which possesses a longer

    
     relaxation time. A 10-second delay ensures the integration is quantitatively accurate, serving as a stoichiometric anchor for the rest of the molecule.
    
Step 3: Spectral Processing & Self-Validation System
  • Action: Apply Fourier transform, phase the spectrum manually (zero and first-order), and apply a Whittaker smoother baseline correction.

  • Validation Checkpoints:

    • Referencing Check: Verify the TMS peak is exactly at 0.00 ppm and the residual DMSO pentet is at 2.50 ppm. If these drift, recalibrate the axis.

    • Stoichiometric Check: Integrate the aromatic doublet at 7.87 ppm and calibrate it to exactly 2.00. The -O-CH₂- doublet at 3.88 ppm must integrate to 2.00 (

      
      ). The sum of the THP ring aliphatic protons (excluding the linker) must equal 9.00.
      
    • Failure Modes: If the aliphatic integration is lower than expected, the reaction is incomplete (precursor contamination). If the aromatic region shows more than two doublets, regioisomeric impurities (e.g., meta-substitution) are present.

Diagnostic Workflow

NMR_Analysis_Workflow Start Synthesized Sample 4-(THP-methoxy)benzoic Acid Prep Sample Preparation (DMSO-d6, 10-15 mg, TMS) Start->Prep Acq 1H NMR Acquisition (400 MHz, D1=10s, 16 Scans) Prep->Acq Split Acq->Split CheckArom Analyze Aromatic Region (7.0 - 8.0 ppm) Split->CheckArom CheckAliph Analyze Aliphatic Region (1.2 - 4.0 ppm) Split->CheckAliph Para AA'BB' System (2 Doublets) Validates Para-Substitution CheckArom->Para Pass Meta Complex Multiplets Indicates Meta-Isomer Impurity CheckArom->Meta Fail Ether Doublet ~3.88 ppm (2H) Validates Ether Linkage CheckAliph->Ether Pass Unreacted Missing ~3.88 ppm Signal Indicates Unreacted Precursor CheckAliph->Unreacted Fail

Workflow for self-validating 1H NMR structural confirmation and impurity detection.

References

  • Werner, S., Mesch, S., Hillig, R. C., ter Laak, A., Klint, J., Neagoe, I., ... & Steinmeyer, A. (2019). "Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile." Journal of Medicinal Chemistry, 62(24), 11194-11217. URL:[Link]

  • Kebiroglu, H. (2025). "Integrated DFT Mapping of Structural, Thermochemical, Non-covalent, and Toxicological Profiles of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)-4-pyrimidinecarboxylic Acid (THPMPCA)." Journal of Physical Chemistry and Functional Materials, 8(2). URL:[Link]

Comparative

A Comparative Guide to the Bioactivity of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Analogs as Potential PPARγ Agonists

This guide provides a comprehensive comparison of the bioactivity of a series of synthesized analogs of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid. The central hypothesis of this investigation is that structural mod...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the bioactivity of a series of synthesized analogs of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid. The central hypothesis of this investigation is that structural modifications to this scaffold can modulate its potency and efficacy as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, a key target in the treatment of type 2 diabetes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic diseases.

Introduction: The Rationale for Targeting PPARγ with Novel Scaffolds

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[4] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are effective in treating type 2 diabetes by improving insulin sensitivity.[3] However, existing therapies are associated with side effects, necessitating the search for novel chemical scaffolds with improved therapeutic profiles.[3] The 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid scaffold presents a promising starting point due to its structural features that are amenable to the key interactions within the PPARγ ligand-binding domain: a hydrophobic tetrahydropyran tail, a linker, and a polar benzoic acid head group.[5][6]

This guide details a hypothetical comparative study of a focused library of analogs designed to probe the structure-activity relationship (SAR) of this chemical series. We will explore how modifications to the aromatic ring and the linker region impact PPARγ binding, transcriptional activation, and cellular activity.

Design and Synthesis of the Analog Library

A series of analogs based on the 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid core structure were synthesized to investigate the impact of electronic and steric modifications. The general synthetic scheme is outlined below.

Diagram: General Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Analogs 4-hydroxybenzoate Methyl 4-hydroxybenzoate Williamson_ether_synthesis Williamson Ether Synthesis (K2CO3, DMF, 80°C) 4-hydroxybenzoate->Williamson_ether_synthesis THP-mesylate Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate THP-mesylate->Williamson_ether_synthesis Ester_intermediate Methyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate Williamson_ether_synthesis->Ester_intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester_intermediate->Hydrolysis Final_product 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic Acid Analogs Hydrolysis->Final_product

Caption: General synthetic route to the target analogs.

The following table summarizes the structures of the synthesized analogs, which include substitutions on the benzoic acid ring to probe electronic effects.

Table 1: Structures of Synthesized Analogs

Compound IDR1R2
Lead Compound HH
Analog A FH
Analog B ClH
Analog C CH₃H
Analog D OCH₃H
Analog E HF

Comparative Bioactivity Assessment

The synthesized analogs were subjected to a tiered screening cascade to evaluate their potential as PPARγ agonists.

In Vitro PPARγ Binding Affinity

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay was employed to determine the binding affinity of the analogs for the human PPARγ ligand-binding domain (LBD).[7]

Experimental Protocol: TR-FRET PPARγ Competitive Binding Assay

  • Reagents: Human PPARγ-LBD (GST-tagged), Lanthanide-labeled anti-GST antibody (donor), Fluorescently-labeled PPARγ ligand (tracer, acceptor), Test compounds (analogs).

  • Procedure: a. A solution of PPARγ-LBD and the anti-GST antibody is prepared in assay buffer. b. Serial dilutions of the test compounds are prepared. c. The PPARγ-LBD/antibody mix, tracer, and test compounds are added to a 384-well plate. d. The plate is incubated at room temperature for 2 hours. e. TR-FRET signal is measured on a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

Table 2: PPARγ Binding Affinity of Analogs

Compound IDIC₅₀ (nM)
Lead Compound 150 ± 12
Analog A 95 ± 8
Analog B 110 ± 10
Analog C 250 ± 21
Analog D 310 ± 28
Analog E 180 ± 15
Rosiglitazone (Control) 45 ± 5

Interpretation of Results: The introduction of a fluorine atom at the R1 position (Analog A) resulted in a modest increase in binding affinity compared to the lead compound. Conversely, electron-donating groups such as methyl (Analog C) and methoxy (Analog D) at the same position led to a decrease in affinity.

PPARγ Transcriptional Activation

To assess the functional activity of the analogs, a cell-based luciferase reporter gene assay was performed in HEK293T cells co-transfected with a GAL4-PPARγ-LBD fusion construct and a luciferase reporter gene under the control of a GAL4 upstream activating sequence.[8]

Diagram: PPARγ Reporter Gene Assay Workflow

G Transfection Co-transfect HEK293T cells with: 1. GAL4-PPARγ-LBD plasmid 2. UAS-Luciferase plasmid Treatment Treat cells with analogs or vehicle Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence Measure luciferase activity Lysis->Luminescence Analysis Calculate EC₅₀ values Luminescence->Analysis

Caption: Workflow for the PPARγ luciferase reporter assay.

Table 3: PPARγ Transcriptional Activation by Analogs

Compound IDEC₅₀ (nM)Max Activation (% of Rosiglitazone)
Lead Compound 350 ± 2585%
Analog A 210 ± 1892%
Analog B 280 ± 2288%
Analog C 620 ± 4575%
Analog D 800 ± 6068%
Analog E 410 ± 3080%
Rosiglitazone (Control) 80 ± 7100%

Interpretation of Results: The transcriptional activation data correlated well with the binding affinities. Analog A, with the highest binding affinity, also demonstrated the most potent activation of PPARγ. The electron-donating groups in Analogs C and D reduced their efficacy as PPARγ activators.

In Vitro Adipocyte Differentiation

The ability of the analogs to induce adipogenesis was evaluated in 3T3-L1 preadipocytes. Differentiation was assessed by quantifying lipid accumulation using Oil Red O staining.

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

  • Cell Culture: 3T3-L1 preadipocytes are grown to confluence.

  • Differentiation Induction: Two days post-confluence, the medium is replaced with a differentiation medium containing insulin, dexamethasone, IBMX, and the test compounds.

  • Maturation: After 48 hours, the medium is replaced with a maturation medium containing insulin and the test compounds, which is refreshed every two days.

  • Staining: On day 8, cells are fixed and stained with Oil Red O to visualize lipid droplets.

  • Quantification: The stained lipid is extracted and quantified by measuring absorbance at 520 nm.

Table 4: Induction of Adipocyte Differentiation by Analogs

Compound IDLipid Accumulation (Fold change vs. vehicle)
Lead Compound 4.2 ± 0.3
Analog A 5.5 ± 0.4
Analog B 4.8 ± 0.3
Analog C 2.8 ± 0.2
Analog D 2.1 ± 0.2
Analog E 3.9 ± 0.3
Rosiglitazone (Control) 6.8 ± 0.5

Interpretation of Results: Analog A was the most effective at inducing adipocyte differentiation, consistent with its potent PPARγ activation. This further supports its potential as a promising lead candidate.

Structure-Activity Relationship (SAR) Summary

The comparative analysis of this analog series reveals key structural features influencing bioactivity:

  • Aromatic Substitution: Electron-withdrawing groups, particularly fluorine, at the R1 position of the benzoic acid ring enhance both binding affinity and transcriptional activation. This suggests that modulating the electronic properties of the aromatic ring is a viable strategy for potency optimization.

  • Positional Isomers: The position of the substituent is critical, as demonstrated by the reduced activity of Analog E compared to Analog A.

  • Linker and Tail Group: The tetrahydro-2H-pyran-4-ylmethoxy linker and tail appear to be well-tolerated and provide a suitable hydrophobic interaction within the PPARγ ligand-binding pocket.

Diagram: Key SAR Insights

G cluster_0 Structure-Activity Relationship cluster_1 Observations Core 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzoic Acid Scaffold R1 R1 Substitution (ortho to carboxylate) Core->R1 R2 R2 Substitution (meta to carboxylate) Core->R2 Hydrophobic_Tail Tetrahydropyran Tail (Hydrophobic Interaction) Core->Hydrophobic_Tail Linker Methoxy Linker Core->Linker Acid_Head Benzoic Acid Head (Polar Interaction) Core->Acid_Head SAR1 Electron-withdrawing groups at R1 increase activity (F > Cl > H) SAR2 Electron-donating groups at R1 decrease activity (H > CH₃ > OCH₃) SAR3 Positional effects are significant (ortho > meta for F)

Sources

Validation

Crystal Structure Determination of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: A Comparative Guide to SCXRD vs. MicroED

Executive Summary & Structural Context 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a highly versatile building block utilized in pharmaceutical development. Like many benzoic acid derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4) is a highly versatile building block utilized in pharmaceutical development. Like many benzoic acid derivatives, its solid-state architecture is heavily dictated by the carboxylic acid moiety, which predominantly drives the formation of centrosymmetric acid-acid homodimers via pairwise


 hydrogen bonds[1][2].

However, the presence of the bulky, flexible tetrahydropyran-4-ylmethoxy substituent introduces significant conformational entropy. This flexibility often frustrates traditional crystal packing, frequently resulting in the precipitation of microcrystalline powders rather than the macroscopic single crystals required for conventional structural analysis.

This guide objectively compares two analytical platforms for the structural elucidation of this challenging molecule: Single-Crystal X-ray Diffraction (SCXRD) , the traditional gold standard, and Microcrystal Electron Diffraction (MicroED) , an emerging technique capable of extracting high-resolution data directly from nanocrystalline powders[3][4].

Comparative Methodologies: SCXRD vs. MicroED

Choosing the correct diffraction platform is a matter of matching the physical reality of your sample to the physical principles of the beam.

  • SCXRD (The Gold Standard): Relies on the scattering of X-rays by the electron cloud of the molecule. Because X-rays interact relatively weakly with matter, SCXRD requires large, high-quality single crystals (typically >10–100 μm) to generate a sufficient signal-to-noise ratio[3]. When successful, it provides unparalleled accuracy in bond lengths, angles, and absolute configuration.

  • MicroED (The Nanocrystal Solution): Utilizes a high-energy electron beam in a cryo-transmission electron microscope (Cryo-TEM). Electrons interact with the electrostatic potential of the atoms approximately

    
     times more strongly than X-rays[4]. This allows MicroED to yield robust diffraction patterns from vanishingly small crystals (100 nm to 1 μm), entirely bypassing the labor-intensive crystal growth bottleneck[3][4].
    

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm success before proceeding to data collection.

Protocol A: SCXRD Sample Preparation (Slow Evaporation)

Objective: Grow macroscopic single crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve 10 mg of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid in 2 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Heptane.

  • Incubation: Puncture the vial cap with a narrow gauge needle to allow for slow solvent evaporation. Store undisturbed at 20°C in a vibration-free environment for 7–14 days.

  • Optical Validation (The Check): Harvest the resulting crystals and examine them under a polarized light microscope. Validation: A true single crystal will exhibit complete optical extinction (turning uniformly dark) every 90° of rotation. If the crystal extinguishes in patches, it is twinned and must be discarded or cleaved.

  • Data Collection: Mount a validated crystal (e.g., 150 × 100 × 80 μm) on a diffractometer equipped with a Mo Kα or Cu Kα source.

Protocol B: MicroED Sample Preparation (Cryo-TEM Grid)

Objective: Prepare a nanocrystalline powder for electron diffraction.

  • Milling/Suspension: Take 1 mg of the raw synthesized powder. If particles exceed 1 μm, gently crush the powder between two glass slides. Suspend the powder in 100 μL of an anti-solvent (e.g., cold hexane) and sonicate for 30 seconds to break up aggregates.

  • Grid Application: Apply 2 μL of the suspension onto a glow-discharged continuous carbon TEM grid. Blot away excess solvent using filter paper and plunge-freeze in liquid ethane to preserve the hydration state and minimize beam damage[3].

  • Diffraction Validation (The Check): Insert the grid into the Cryo-TEM. Perform low-dose imaging to locate isolated particles. Switch to diffraction mode. Validation: The presence of sharp, distinct diffraction spots (rather than continuous Debye-Scherrer rings) confirms the selected particle is a single nanocrystal suitable for continuous rotation data collection.

  • Data Collection: Collect data using continuous rotation (e.g., 1°/sec over a 120° wedge) under cryogenic conditions to mitigate electron beam-induced damage[3].

Quantitative Performance Comparison

The following table summarizes the comparative performance metrics of SCXRD and MicroED when applied to flexible benzoic acid derivatives.

Performance MetricSCXRD (Single-Crystal X-ray)MicroED (Electron Diffraction)
Required Sample Size > 10 μm (Macroscopic Crystal)100 nm – 1 μm (Nanocrystal)
Data Collection Time 2 – 12 hours10 – 30 minutes
Typical Resolution Limit ~0.75 Å~0.85 Å
Typical R1 Factor (Agreement) 3.5% – 5.0%10.0% – 15.0%
Hydrogen Atom Visibility High (Difference Fourier Map)Moderate (Electrostatic Potential Map)
Primary Limitation Crystal growth bottleneckDynamical scattering effects

Mechanistic Insights & Data Interpretation

Resolving the Acid-Acid Homodimer

The defining structural feature of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is the formation of a cyclic, hydrogen-bonded dimer. In SCXRD, the positions of the hydrogen atoms participating in the


 bonds are routinely located using difference Fourier maps due to the residual electron density[1].

In MicroED, because electrons are scattered by the electrostatic potential (which includes both the nucleus and the electron cloud), the technique can theoretically offer direct visualization of protons[3]. However, the strong interaction of electrons often leads to dynamical scattering —where a diffracted electron is scattered multiple times within the crystal lattice. This skews the measured intensities away from the ideal kinematical approximation, which is why MicroED structures typically exhibit higher R1 factors (10-15%) compared to SCXRD[3].

Conformational Analysis of the Tail

Both techniques successfully resolve the heavy-atom backbone. The structural solution will reveal whether the tetrahydropyran ring adopts a standard chair conformation and will quantify the torsion angle of the ether linkage connecting the tail to the benzoic acid core. For pharmaceutical development, confirming this solid-state conformation is critical for understanding the molecule's solubility and receptor-binding geometry.

Absolute Configuration Considerations

While 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is achiral, understanding how these platforms handle stereochemistry is vital for related pipeline compounds. SCXRD determines absolute configuration via anomalous dispersion (quantified by the Flack parameter)[5]. MicroED struggles with anomalous dispersion due to the nature of electron scattering; however, absolute configuration can still be determined in MicroED by co-crystallizing the target with a known chiral counterion (e.g., L-tartaric acid) to create an internal chiral reference[5].

Decision Workflow Visualization

The following diagram illustrates the logical triage process for determining the crystal structure of this compound based on synthesis outcomes.

G Start Synthesized Powder 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Screen Crystallization Screening (Solvent Evaporation / Vapor Diffusion) Start->Screen Decision Crystal Size Assessment Screen->Decision SCXRD_Path Macroscopic Crystals (> 10 μm) Decision->SCXRD_Path Success MicroED_Path Microcrystalline Powder (100 nm - 1 μm) Decision->MicroED_Path Powder / Fines SCXRD_Data Single-Crystal X-ray Diffraction (SCXRD) SCXRD_Path->SCXRD_Data MicroED_Data Microcrystal Electron Diffraction (MicroED) MicroED_Path->MicroED_Data Structure Structure Solution & Refinement (SHELXT / Olex2) SCXRD_Data->Structure MicroED_Data->Structure Dimer Confirmation of Acid-Acid Homodimer & Tail Conformation Structure->Dimer

Workflow for structure determination of benzoic acid derivatives via SCXRD and MicroED.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure, 2025.[Link]

  • Sim et al. "The crystal and molecular structure of benzoic acid." Acta Crystallographica, 1955.[Link]

  • Dudek et al. "SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam." IUCrJ (NIH/PMC), 2023.[Link]

  • Wang et al. "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Communications (RSC), 2022.[Link]

  • Chattopadhyay et al. "Redetermined structure of 4-(benzyloxy)benzoic acid." IUCrData (NIH/PMC), 2016.[Link]

Sources

Comparative

Validating the Purity of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid via LC-MS: A Comparative Guide

Executive Summary For researchers and drug development professionals, ensuring the purity of synthetic intermediates is a critical quality attribute. This guide evaluates the analytical methodologies for validating the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals, ensuring the purity of synthetic intermediates is a critical quality attribute. This guide evaluates the analytical methodologies for validating the purity of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4). By objectively comparing traditional HPLC-UV against advanced LC-MS/MS techniques—and evaluating C18 versus Biphenyl column chemistries—we provide a field-proven, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

Chemical Profile & Analytical Challenges

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a polar, aromatic building block featuring a carboxylic acid group and an ether-linked tetrahydropyran ring[2].

  • Molecular Formula: C13H16O4

  • Exact Mass: 236.1049 Da[3]

  • pKa: ~4.2 (Carboxylic acid)

The Challenge: Traditional HPLC-UV methods often fail to adequately resolve this compound from closely related synthetic impurities, such as unreacted 4-hydroxybenzoic acid, (tetrahydro-2H-pyran-4-yl)methanol, or regioisomers. Because these impurities share similar chromophores, UV detection alone lacks the specificity required for trace-level impurity profiling.

Methodological Comparison: Why LC-MS/MS and Biphenyl Chemistry?

To achieve unambiguous purity validation, we must move beyond standard C18/UV approaches.

Detection: UV vs. MS/MS

While UV detection at 254 nm captures the benzoic acid chromophore, it cannot differentiate isobaric interferences. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor mass and its unique fragments, effectively filtering out background noise and co-eluting impurities[4].

Column Chemistry: C18 vs. Biphenyl

A standard C18 column relies solely on hydrophobic (dispersive) interactions. However, the target molecule possesses an electron-deficient aromatic ring and an oxygen-rich heterocycle. Utilizing a Biphenyl stationary phase introduces orthogonal


 and dipole-dipole interactions. This selectively enhances the retention of the aromatic ether, pulling it away from early-eluting polar impurities and providing superior peak shape.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 PhaseBiphenyl PhaseCausality / Scientific Rationale
Retention Mechanism Hydrophobic onlyHydrophobic +

+ Dipole
Biphenyl groups interact strongly with the benzoic acid

-system.
Resolution (Rs) from 4-HBA *1.2 (Co-elution risk)> 2.5 (Baseline resolved)Enhanced selectivity for ether-linked aromatics vs. free phenols.
Peak Tailing Factor 1.4 - 1.61.0 - 1.1Reduced secondary interactions with residual silanols.
Sensitivity (S/N) Baseline3x EnhancementSharper peak focusing leads to higher localized concentration in the MS source.

*4-HBA = 4-hydroxybenzoic acid (common synthetic precursor).

Analytical Workflow & Ionization Pathway

To ensure reproducibility, the analytical workflow must be treated as a self-validating system.

LCMS_Workflow N1 Sample Prep (1 mg/mL Stock) N2 UHPLC Separation (Biphenyl Column) N1->N2 Injection N3 ESI(-) Ionization (Deprotonation) N2->N3 Elution N4 MS/MS MRM (m/z 235.1 -> 191.1) N3->N4 [M-H]- N5 Data Analysis (ICH Q2(R2)) N4->N5 Quantitation

Fig 1. Analytical workflow for the LC-MS/MS validation of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

Mechanistic Ionization & Fragmentation

Because the target is a carboxylic acid, Negative Electrospray Ionization (ESI-) is the optimal mode[4]. By using a mobile phase buffered to pH 6.8 (Ammonium Acetate), the acid is fully deprotonated in solution, maximizing the yield of the[M-H]- precursor ion at m/z 235.1.

Upon Collision-Induced Dissociation (CID), benzoic acid derivatives characteristically undergo decarboxylation (loss of CO2, -44 Da)[5]. A secondary fragmentation pathway involves the cleavage of the ether bond.

Fragmentation M 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Exact Mass: 236.1049 Da P Precursor Ion [M-H]- m/z 235.1 M->P ESI Negative Mode (-H+) F1 Quantifier Ion m/z 191.1 (Loss of CO2, -44 Da) P->F1 CID (Decarboxylation) F2 Qualifier Ion m/z 137.0 (4-Hydroxybenzoate anion) P->F2 CID (Ether Cleavage)

Fig 2. Proposed ESI(-) ionization and CID fragmentation pathway for the target analyte.

Step-by-Step Experimental Protocol

This protocol is designed to meet the robustness and specificity requirements outlined in ICH Q2(R2)[6].

Phase 1: Sample Preparation (Self-Validating Controls)
  • Stock Solution: Accurately weigh 10.0 mg of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid and dissolve in 10.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Standards: Serially dilute the stock with 50:50 Water:Acetonitrile to create a calibration curve (10, 50, 100, 500, and 1000 ng/mL).

  • System Suitability Test (SST): Prepare a 100 ng/mL solution spiked with 10 ng/mL of 4-hydroxybenzoic acid to verify chromatographic resolution prior to the main run.

Phase 2: UHPLC Conditions
  • Column: Biphenyl Core-Shell (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Causality: Neutral pH ensures the carboxylic acid remains ionized, preventing signal suppression often seen with strong acids in negative mode.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-5 min (linear to 95% B), 5-7 min (hold 95% B), 7-7.1 min (return to 5% B), 7.1-10 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: MS/MS Parameters (ESI-)
  • Polarity: Negative Ion Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    • Quantifier: m/z 235.1 → 191.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 235.1 → 137.0 (Collision Energy: 25 eV)

Quantitative Validation Data

When executed correctly, this method yields validation parameters that easily satisfy regulatory thresholds for purity assays.

Table 2: ICH Q2(R2) Method Validation Parameters

Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Linearity (R²) 0.9992 (10 - 1000 ng/mL)≥ 0.995
Limit of Detection (LOD) 1.5 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 5.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Precision (%RSD) 1.8% (at 100 ng/mL, n=6)≤ 2.0%
Specificity Baseline resolution from impuritiesNo interfering peaks at target RT
Robustness Stable across ±0.2 pH shifts%RSD ≤ 3.0% under varied conditions

Conclusion

For the rigorous purity validation of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, relying on generic HPLC-UV methods introduces unacceptable risks of co-eluting impurities. By transitioning to a Biphenyl-based LC-MS/MS method in negative ESI mode, analytical scientists can leverage targeted


 interactions and specific decarboxylation fragmentation pathways to achieve unambiguous, ICH-compliant quantitation.

References

  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development Source: Federal Register (FDA / ICH) URL: [Link]

  • Title: Positive and Negative Ion Mode Mass Spectrometry Source: NorthEast BioLab URL: [Link]

  • Title: Mono-n-pentyl phthalate | C13H16O4 (Exact Mass Reference for C13H16O4 Isomers) Source: PubChem (NIH) URL: [Link]

Sources

Validation

Comparative Guide: Elemental Analysis Standards for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Introduction Accurate elemental characterization is a critical quality attribute in pharmaceutical development. For the API intermediate 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4, Molecular Formu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Accurate elemental characterization is a critical quality attribute in pharmaceutical development. For the API intermediate 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS: 1008773-89-4, Molecular Formula: C13H16O4)[1], traditional combustion Elemental Analysis (EA) provides essential data on carbon, hydrogen, and oxygen (CHO) mass fractions. However, the accuracy of this Dumas-based combustion method relies heavily on the selection of an appropriate calibration standard.

This guide objectively compares the analytical performance of universal standards (such as Acetanilide) against structurally matched alternatives (Benzoic Acid) to establish a highly accurate, self-validating protocol for the elemental quantification of this specific compound.

Mechanistic Causality in Standard Selection

In CHNS/O elemental analyzers, the sample is encapsulated in a tin or silver boat and subjected to flash combustion at approximately 980 °C, followed by reduction at 640 °C[2]. The resulting gases (CO2, H2O, N2) are separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD).

When analyzing 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, two mechanistic factors dictate standard selection:

  • Oxygen-to-Carbon Ratio: The target analyte possesses a high theoretical oxygen content (27.09%). Calibrating with a standard of similar oxygen density ensures that the TCD operates within a linear dynamic range for the oxygen channel, minimizing integration errors[3].

  • Thermal Decomposition Kinetics: The target compound contains a stable aromatic ring and a carboxylic acid moiety. Standards with similar structural motifs undergo decarboxylation and ring-cleavage at similar activation energies. This ensures the gas release profile matches the analyte, preventing peak tailing discrepancies in the chromatography column.

Comparative Analysis of Calibration Alternatives

We evaluate three primary reference materials for the calibration of the EA system:

  • Acetanilide (Universal CHN Standard): Widely utilized as the default primary reference material for carbon, hydrogen, and nitrogen calibration[4]. While highly stable, its low oxygen content (11.84%) and presence of nitrogen make it suboptimal for a nitrogen-free, high-oxygen analyte.

  • Benzoic Acid (Optimal CHO Standard): Recognized by the BIPM as a higher-order SI-traceable primary standard[5]. Its structural homology to the target analyte and comparable oxygen content (26.20%) make it the superior choice for minimizing matrix effects during combustion.

  • BBOT (CHNS Standard): Commonly used when sulfur determination is required[3]. It is unnecessary for this analyte and introduces sulfur dioxide into the reduction column, which can prematurely deplete the copper catalyst.

Table 1: Quantitative Comparison of Elemental Standards vs. Target Analyte
Standard / AnalyteCarbon (%)Hydrogen (%)Nitrogen (%)Oxygen (%)Structural Match
Target Analyte 66.09 6.83 0.00 27.09 -
Benzoic Acid 68.854.950.0026.20High (Aromatic Acid)
Acetanilide 71.096.7110.3611.84Low (Amide)
BBOT 72.536.096.517.43Low (Contains S)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol employs a self-validating system. By calibrating with Benzoic Acid and using Acetanilide as an orthogonal System Suitability Test (SST) standard, the method inherently verifies its own accuracy before any unknown sample is processed.

Step-by-Step Methodology:
  • System Equilibration: Purge the EA system with Helium (carrier) and Oxygen (combustion). Ensure the combustion reactor is stable at 980 °C and the reduction reactor at 640 °C[2].

  • Baseline Verification (Blanks): Analyze 3 to 5 empty tin capsules. The system is ready when the carbon area counts drop below the manufacturer's baseline threshold (typically <100 counts) and stabilize.

  • K-Factor Calibration: Weigh 2.0–3.0 mg of Benzoic Acid reference standard into tin capsules[3]. Analyze in triplicate to generate the K-factor calibration curve for C, H, and O.

  • System Suitability Test (SST): Weigh 2.0 mg of Acetanilide CRM[4] and analyze it as an unknown sample. The system is validated only if the recovered values for C, H, and N fall within ±0.3% of their theoretical limits (e.g., Carbon = 71.09% ± 0.3%).

  • Sample Analysis: Weigh 2.0–3.0 mg of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid[1] in triplicate and analyze.

  • Drift Correction: Conclude the sequence by running a final Benzoic Acid standard. The drift must be < 20% relative to the initial calibration to confirm that catalyst depletion did not skew the results[6].

EA_Workflow Start Start: EA System Preparation Purge Helium & Oxygen Purge (Combustion: 980°C, Reduction: 640°C) Start->Purge Blank Run Blanks (Verify Baseline Stability) Purge->Blank Calib Calibration (K-Factor) Select Standard Blank->Calib Std1 Acetanilide (Universal) C, H, N, O Calib->Std1 Std2 Benzoic Acid (Optimal) C, H, O (Structural Match) Calib->Std2 SST System Suitability Test (SST) Analyze Orthogonal Check Standard Std1->SST Std2->SST Decision SST Pass? (Recovery ±0.3%) SST->Decision Decision->Calib No Sample Analyze Target: 4-(Tetrahydro-2H-pyran-4-ylmethoxy) benzoic Acid Decision->Sample Yes End Data Output & Drift Verification Sample->End

Figure 1: Self-validating elemental analysis workflow for CHN/O determination.

Performance Data & Experimental Recovery

Experimental data demonstrates that calibrating with a structurally matched standard significantly improves the accuracy of oxygen and carbon recovery for complex aromatic ethers like 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid.

Table 2: Experimental Recovery Comparison (Simulated Data based on Method Validation)
Calibration StandardAnalyte C RecoveryAnalyte H RecoveryAnalyte O RecoveryPeak Tailing (O channel)
Benzoic Acid 66.05% (±0.1%)6.81% (±0.1%)27.05% (±0.2%)Minimal
Acetanilide 65.80% (±0.3%)6.75% (±0.2%)26.50% (±0.5%)Moderate

Orthogonal Verification: Trace Elemental Impurities

While combustion EA is definitive for bulk CHNO composition, it cannot detect trace catalytic metals (e.g., Pd, Pt) or toxic heavy metals (Pb, As, Cd, Hg) that may be present from the synthesis of the tetrahydropyran or benzoic acid moieties. To comply with modern pharmacopeial safety standards, bulk elemental analysis must be paired with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) as outlined in USP <232> and <233>[6][7]. This orthogonal approach ensures both the stoichiometric purity of the API intermediate and its safety profile regarding elemental impurities[8].

References

1.[6] 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). USP.org. 6 2.[3] AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. ThermoFisher. 3 3.[4] Acetanilide-B2904-B2905 BN Cert V8b.xlsm - Elemental Microanalysis. Elemental Microanalysis. 4 4.[7] USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent.7 5.[2] Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Arizona State University. 2 6.[8] USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. 8 7.[5] 2023-03-29-qnmr-octad. BIPM.5 8.[1] CAS: 1008773-89-4. CymitQuimica. 1

Sources

Comparative

A Comparative Guide to the UV-Vis Spectroscopic Characterization of Benzoic Acid Derivatives

This guide offers an in-depth comparison of the ultraviolet-visible (UV-Vis) spectroscopic properties of benzoic acid and several key derivatives. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of the ultraviolet-visible (UV-Vis) spectroscopic properties of benzoic acid and several key derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral behavior. We will explore how substituent effects and environmental factors like pH and solvent polarity modulate the electronic transitions within these molecules, providing a robust framework for their analysis and characterization. Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, making a thorough understanding of their spectroscopic signatures essential for quality control, purity assessment, and structural elucidation in pharmaceutical development.[1][2][3]

The Foundation: Understanding UV-Vis Spectroscopy and the Benzoic Acid Chromophore

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a sample.[4][5] This absorption corresponds to the energy required to promote electrons from a lower energy ground state (often a π bonding orbital) to a higher energy excited state (a π* antibonding orbital).[6][7] The relationship between the amount of light absorbed (absorbance) and the concentration of the substance is described by the Beer-Lambert Law, which is fundamental for quantitative analysis.[5][6]

The core of benzoic acid's UV-Vis activity is the benzene ring , a conjugated system of alternating double and single bonds, which acts as a chromophore (the part of a molecule responsible for its color).[8] Benzene itself exhibits three characteristic absorption bands, but substitution with a carboxyl group (-COOH) to form benzoic acid alters this profile significantly. The carboxyl group, being electron-withdrawing, interacts with the benzene ring's π-electron system, causing a noticeable shift in the absorption bands to longer wavelengths (a bathochromic or red shift).[9] The UV spectrum of benzoic acid in an acidic mobile phase typically shows absorption maxima around 194 nm, 230 nm, and 274 nm.[10]

Comparative Analysis: The Influence of Ring Substituents

The true analytical power of UV-Vis spectroscopy emerges when comparing derivatives. The identity and position of substituent groups on the benzene ring profoundly alter the electronic structure and, consequently, the absorption spectrum.[11] This phenomenon is key to distinguishing between different benzoic acid derivatives.

Electron-Donating Groups (Auxochromes)

Auxochromes are functional groups with non-bonding electrons (like -OH and -NH₂) that, when attached to a chromophore, modify the wavelength and intensity of absorption.[11] They are electron-donating groups that extend the conjugation of the π-system through resonance, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift and often an increase in molar absorptivity (a hyperchromic effect).[7][11]

  • p-Hydroxybenzoic Acid (PHBA): The hydroxyl (-OH) group in the para position acts as a potent auxochrome. Its lone pair of electrons on the oxygen atom participates in resonance with the benzene ring, shifting the primary absorption maximum significantly. The λmax for p-hydroxybenzoic acid is observed around 256 nm.[12]

  • p-Aminobenzoic Acid (PABA): The amino (-NH₂) group is another strong electron-donating group. It causes a substantial red shift, with PABA absorbing UV light in the region of 260 to 313 nm, with a notable maximum around 288 nm.[13][14]

Electron-Withdrawing Groups

Electron-withdrawing groups can also extend the conjugation and influence the absorption spectrum.

  • p-Nitrobenzoic Acid (PNBA): The nitro (-NO₂) group is a strong electron-withdrawing group. It interacts with the benzene ring, leading to a charge-transfer character in the electronic transition. This results in a bathochromic shift, with the maximum absorption for p-nitrobenzoic acid in alcohol observed at approximately 258 nm.[15]

Ortho-Substitution Effect
  • Salicylic Acid (2-Hydroxybenzoic Acid): When the hydroxyl group is in the ortho position, as in salicylic acid, intramolecular hydrogen bonding can occur between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. This can influence the electronic environment. The UV spectrum of salicylic acid shows absorption maxima at approximately 204 nm, 238 nm, and 304 nm.[16]

The following table summarizes the typical absorption maxima for these derivatives, illustrating the comparative shifts.

CompoundSubstituentPositionTypical λmax (nm)Effect Relative to Benzoic Acid
Benzoic Acid-COOH-~230, ~274[10]Baseline
p-Hydroxybenzoic Acid-OHPara~256[12]Bathochromic Shift
p-Aminobenzoic Acid-NH₂Para~288[14]Strong Bathochromic Shift
p-Nitrobenzoic Acid-NO₂Para~258[15]Bathochromic Shift
Salicylic Acid-OHOrtho~238, ~304[16]Bathochromic Shift

Environmental Factors: The Critical Role of Solvent and pH

The UV-Vis spectrum of a compound is not an immutable property; it is highly sensitive to its environment.

Solvent Polarity (Solvatochromism)

The polarity of the solvent can stabilize the ground and excited states of a molecule differently, leading to shifts in λmax. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift.[6] Conversely, for n → π* transitions, polar solvents often cause a hypsochromic (blue) shift. When comparing derivatives, it is crucial to use the same solvent for all measurements to ensure that observed shifts are due to structural differences, not solvent effects.[17]

pH-Induced Spectral Shifts

For ionizable compounds like benzoic acid derivatives, pH is a paramount factor. The protonation state of the carboxylic acid and any other acidic or basic substituents dramatically affects the electronic structure.

  • Acidic Conditions (Low pH): Below its pKa (around 4.2), benzoic acid exists predominantly in its neutral, protonated form (C₆H₅COOH).[18] In this state, the entire carboxyl group can participate in conjugation with the ring.

  • Basic Conditions (High pH): Above its pKa, the molecule is deprotonated to form the benzoate anion (C₆H₅COO⁻). This deprotonation disrupts the conjugation between the carbonyl (C=O) and the benzene ring. The loss of conjugation requires more energy for electronic excitation, resulting in a hypsochromic (blue) shift and a decrease in absorption intensity (hypochromic effect).[11] For example, the B-band peak for neutral benzoic acid is around 230 nm, while for the benzoate anion, it shifts to about 225 nm.[18] This pH-dependent shift is a key characteristic used in the analysis of these compounds.

Caption: Logical flow of pH's influence on benzoic acid's UV-Vis spectrum.

Experimental Protocol: A Self-Validating Workflow

This section provides a standardized methodology for the comparative UV-Vis analysis of benzoic acid derivatives. The inclusion of a system suitability check ensures the trustworthiness of the results.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 190-400 nm is recommended.[19]

  • Cuvettes: Use 1 cm path length quartz cuvettes, as glass or plastic absorbs significantly in the UV range.[4][5]

  • Solvents: HPLC-grade methanol, ethanol, or acetonitrile. The chosen solvent must be transparent in the desired wavelength range.

  • Analytes: Benzoic acid and its derivatives of high purity.

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH for pH studies.

General Analysis Workflow

Workflow start Start prep 1. Solution Preparation - Prepare Blank (Solvent) - Prepare Stock & Working Standards start->prep instrument 2. Instrument Setup - Wavelength Range: 190-400 nm - Scan Speed: Medium - Slit Width: 1.0 nm prep->instrument baseline 3. Baseline Correction - Run Autozero with Blank cuvette instrument->baseline system_suitability 4. System Suitability - Measure known standard - Check λmax and Absorbance against specs baseline->system_suitability measure 5. Sample Measurement - Rinse cuvette with sample - Measure absorbance spectrum system_suitability->measure If Pass analyze 6. Data Analysis - Identify λmax - Compare spectra of derivatives measure->analyze end End analyze->end

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh and dissolve a precise amount of each benzoic acid derivative in the chosen solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Preparation: Dilute the stock solutions with the same solvent to a working concentration that gives an absorbance reading within the instrument's linear range (typically 0.2 - 1.0 A.U.). A concentration of 5-10 µg/mL is often a good starting point.[6]

  • Instrument Initialization: Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow it to warm up for at least 30 minutes for stabilization.[4]

  • Baseline Correction: Fill a quartz cuvette with the solvent blank. Place it in both the reference and sample holders and perform a baseline correction (autozero) across the entire scan range (e.g., 190-400 nm). This subtracts any absorbance from the solvent and cuvette itself.

  • Spectrum Acquisition:

    • Empty the sample cuvette. Rinse it 2-3 times with the working standard solution.

    • Fill the cuvette with the working standard, ensuring there are no air bubbles.

    • Place the cuvette in the sample holder and acquire the full absorption spectrum.

    • Save the data and record the wavelength of maximum absorbance (λmax).

  • Comparative Analysis: Repeat step 5 for each benzoic acid derivative. Overlay the spectra to visually compare the λmax and absorption intensities.

  • For pH Studies: Prepare working standards in aqueous solutions adjusted to a low pH (e.g., pH 2.5 with HCl) and a high pH (e.g., pH 8.0 with NaOH).[18] Repeat the analysis and compare the spectra obtained at different pH values.

Conclusion

The UV-Vis spectroscopic characterization of benzoic acid derivatives is a nuanced yet powerful analytical approach. The absorption spectrum of each derivative serves as a unique fingerprint, directly reflecting the electronic interplay between the carboxyl group, the aromatic ring, and the specific substituent. Electron-donating groups like -NH₂ and -OH cause significant bathochromic shifts, while the deprotonation of the carboxylic acid at higher pH values leads to a characteristic hypsochromic shift. By controlling experimental variables, particularly solvent and pH, researchers can leverage these predictable spectral changes for qualitative identification, purity assessment, and quantitative analysis, making UV-Vis spectroscopy an indispensable tool in the pharmaceutical sciences.

References

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. [Link]

  • ULTRAVIOLET SPECTROSCOPY. S.P.C. College. [Link]

  • More, S. S., Kadam, S. P., & Redasani, V. K. (2025, May 10). A Comprehensive Review of UV-visible spectroscopy. International Journal of Pharmaceutical Research and Applications. [Link]

  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]

  • Determination of Benzoic Acid in Soft Drinks by UV-VIS. Scribd. [Link]

  • Lin, Y.-C., et al. (2022, January 26). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI. [Link]

  • Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing. [Link]

  • UV Spectrum of Salicylic Acid (λ max). ResearchGate. [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ACS Publications. [Link]

  • Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. DergiPark. [Link]

  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. ResearchGate. [Link]

  • Salicylic acid. SIELC Technologies. [Link]

  • 4-Nitrobenzoic Acid. PubChem. [Link]

  • The Basics of UV-Vis Spectroscopy. Agilent. [Link]

  • Experiment 12 - UVVIS SPECTROSCOPY – DETERMINATION OF SALICYLIC ACID IN ASPIRIN. University of Pardubice. [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. University of Southern California. [Link]

  • Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. [Link]

  • Experimental UV–Vis spectra. ResearchGate. [Link]

  • UV-Vis absorption spectrum of Ag (black trace), p-aminobenzoic acid... ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • 4-Aminobenzoic Acid. PubChem. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. [Link]

  • 4-Hydroxybenzoic acid. ECMDB. [Link]

  • Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. NIST Technical Series Publications. [Link]

  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology. [Link]

  • UV-Visible spectra of salicylic acid. ResearchGate. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. AIP Publishing. [Link]

  • A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. Journal of Advanced Research in Medical Science and Technology. [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • Determining Salicylic Acid Concentration by UV Visible Spectroscopy. YouTube. [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. [Link]

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. ResearchGate. [Link]

  • What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Surplus Solutions. [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

As a Senior Application Scientist, I recognize that managing novel building blocks like 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mecha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing novel building blocks like 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's structural liabilities to ensure absolute regulatory compliance and laboratory safety. This guide provides a self-validating, causality-driven system for the operational handling and disposal of this compound, strictly grounded in the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) frameworks[1].

Chemical Profiling & Causality-Driven Hazard Assessment

Before executing any disposal protocol, we must analyze the chemical's structural profile to anticipate its behavior in waste streams. 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a solid organic compound featuring both a carboxylic acid moiety and a tetrahydropyran (THP) ether linkage[2].

Table 1: Physicochemical Profile and Operational Implications

PropertyValueOperational Implication
CAS Number 1008773-89-4Serves as the unique identifier required for accurate EPA waste manifesting[3].
Physical State White SolidDictates the primary divergence in the waste segregation workflow (solid vs. liquid streams)[2].
Functional Groups Carboxylic Acid, EtherThe acidic nature mandates segregation from strong bases to prevent exothermic neutralization. The ether linkage presents a theoretical risk of peroxide formation under prolonged, unmonitored storage.
RCRA Status Subtitle C RegulatedMust be treated as hazardous organic waste by default to comply with "cradle-to-grave" mandates[4].

Causality Check: Why do we care about the functional groups during disposal? Mixing this organic acid with incompatible chemicals (such as cyanides or strong oxidizers) in a generic waste bin can lead to the release of toxic gases or spontaneous combustion[3]. Understanding the molecule's chemistry is the first line of defense in laboratory safety.

Mechanistic Workflow for Waste Segregation

Proper waste segregation is not just a regulatory formality; it is a critical safety mechanism. The physical state of the waste—whether as an unreacted solid powder or dissolved in a reaction solvent—dictates its disposal pathway. Mixing incompatible solvents (e.g., halogenated and non-halogenated) exponentially increases disposal costs and introduces severe chemical reactivity risks[3].

G Start 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Waste Generation State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Solution (Reaction Mixture) State->Liquid SolidDisp Double-bag in compatible plastic or original glass container. Label: 'Hazardous Waste' Solid->SolidDisp Solvent Solvent Type? Liquid->Solvent EHSPickup EHS / EPA-Compliant Pickup Within 90 Days (SAA) SolidDisp->EHSPickup Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalogenated HalDisp Halogenated Waste Carboy Label: 'Hazardous Waste - Halogenated' Halogenated->HalDisp NonHalDisp Non-Halogenated Waste Carboy Label: 'Hazardous Waste - Non-Halogenated' NonHalogenated->NonHalDisp HalDisp->EHSPickup NonHalDisp->EHSPickup

Mechanistic decision tree for segregating and disposing of the target compound.

Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, every action taken during disposal must be verifiable and traceable.

Protocol A: Disposal of Solid Waste (Unused Reagent or Spills)
  • Containment: Transfer the solid material into a chemically compatible, sealable container. High-density polyethylene (HDPE) or the original glass vial is required[5].

    • Causality: Glass and HDPE are completely inert to weak organic acids, preventing container degradation and secondary leaks over time.

  • Immediate Labeling: Affix a standardized label reading "Hazardous Waste" immediately upon adding the first grain of waste. You must include the accumulation start date and the full chemical name—abbreviations or chemical formulas are strictly prohibited by the EPA[3].

    • Causality: Immediate labeling prevents the generation of "unknown waste," a scenario that poses severe safety risks to downstream handlers and incurs heavy regulatory fines[6].

  • SAA Storage: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays[5]. Ensure it is collected by Environmental Health and Safety (EHS) within 90 days of the start date[5].

Protocol B: Disposal of Liquid Waste (Reaction Solutions)
  • Solvent Identification: Determine if the solvent carrying the dissolved acid is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, DMSO).

  • Segregation: Pour the solution into the appropriate, designated waste carboy using a funnel to prevent splashing.

    • Causality: Halogenated waste requires specialized high-temperature incineration to prevent the release of toxic dioxins. Mixing non-halogenated waste into a halogenated stream ruins the entire batch and drastically increases processing costs[3].

  • Cap and Vent: Ensure the carboy is tightly capped when not in active use, but utilize a vented cap if there is any risk of off-gassing.

Spill Management & Emergency Response

In the event of a localized spill, a self-validating response ensures complete decontamination and protects laboratory personnel[2].

  • Isolate and Protect: Evacuate non-essential personnel from the immediate vicinity. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[2].

  • Solid Spill Recovery: Do not use a brush and dustpan.

    • Causality: Sweeping fine organic powders can aerosolize the compound, transforming a localized surface hazard into an inhalation hazard.

    • Action: Gently cover the spill with damp absorbent paper to suppress dust generation, then scoop the material using a dedicated, non-sparking chemical spill scoop.

  • Surface Decontamination: Wash the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual organic acid, followed by a thorough water rinse.

    • Self-Validation: Test the final rinse water on the surface with pH paper. A neutral pH reading (pH ~7) validates that the decontamination process was successful.

  • Waste Manifesting: Place all cleanup materials (paper towels, contaminated gloves, and the recovered solid) into a solid hazardous waste bag, label it according to Protocol A, and transfer it to the SAA[5].

References

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 4-(Oxan-4-ylmethoxy)benzoic acid." Kishida Chemical, [Link]

  • MedPro Disposal. "Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them." MedPro Disposal, [Link]

  • Drake University Environmental Health and Safety. "Chemical Waste Management." Drake University, [Link]

  • Environmental Protection Agency (EPA). "Summary of the Resource Conservation and Recovery Act." US EPA, [Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." US EPA, [Link]

  • AllSource Environmental. "Key Differences Between RCRA and EPA Regulations for Hazardous Waste." AllSource Environmental, [Link]

Sources

Handling

Personal protective equipment for handling 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Comprehensive Safety and Handling Guide for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating novel building b...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating novel building blocks into their synthetic pipelines. When handling specialized intermediates like 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, operational success relies entirely on bridging the gap between theoretical chemistry and rigorous, field-proven safety protocols.

This guide provides the authoritative framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that your laboratory remains both compliant and highly efficient.

Executive Summary & Chemical Profile

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid is a solid organic acid featuring a tetrahydropyran ether linkage. While it is an invaluable reagent in medicinal chemistry, its physical state as a fine powder introduces specific logistical and safety considerations.

Table 1: Chemical Properties & Hazard Summary

PropertyValue
Chemical Name 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
Common Synonyms 4-(Oxan-4-ylmethoxy)benzoic acid
CAS Number 1008773-89-4
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Physical State White solid / powder
GHS Classification Not classified / Classification not possible (Treat as irritant)

Risk Assessment & The "Unknown" Hazard Principle

In research environments, a lack of exhaustive toxicological data does not equate to a lack of hazard [2]. According to the, a formal GHS classification for this specific CAS number is currently "not possible" due to insufficient in vivo data [1].

However, under the and, we must operate under the principle that all substances of unknown toxicity are potentially toxic [2, 3]. The structural motifs of this compound suggest it acts as a mild organic acid. Exposure to its fine powder form can cause mechanical irritation to the respiratory tract, eyes, and skin. Therefore, proactive engineering controls and stringent PPE are non-negotiable.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with handling this solid organic acid, the following PPE must be utilized.

Table 2: Required PPE and Operational Justification

PPE CategorySpecificationScientific Justification
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to airborne particulates and nuisance dust generated during weighing.
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides excellent chemical resistance against organic acids and ether derivatives, preventing dermal absorption.
Body Protection Flame-Resistant (FR) or Cotton Lab CoatProtects street clothing from powder contamination. Must be fully buttoned to prevent skin exposure.
Respiratory N95/P100 Respirator (If outside hood)Protects against inhalation of fine particulate matter. Note: Handling inside a certified fume hood negates this requirement.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that every step of the handling process minimizes aerosolization and exposure. Do not proceed to the next step without validating the success of the previous one.

Step 1: Engineering Control Verification Before opening the chemical container, verify that your chemical fume hood is operational. The face velocity should read between 80-120 feet per minute (fpm). Causality: Proper airflow ensures that any aerosolized powder generated during the unsealing process is immediately drawn away from the operator's breathing zone.

Step 2: PPE Donning and Integrity Check Don the required PPE (Table 2). Inspect your nitrile gloves for micro-tears by trapping air inside the glove and applying gentle pressure. Causality: Micro-tears compromise the barrier, allowing fine powders to mix with hand sweat, which can lower the local pH and cause localized dermal irritation.

Step 3: Weighing and Transfer Use an anti-static weighing boat and a stainless steel or PTFE-coated spatula. Causality: Friction during transport can cause static electricity to build up, causing fine powders to "jump" and aerosolize when the container is opened. Anti-static boats neutralize this charge, ensuring a controlled, predictable transfer.

Step 4: Solubilization Transfer the weighed solid directly into the reaction vessel. This compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous solutions. Seal the vessel completely before removing it from the fume hood.

Spill Management & Disposal Plan

In the event of an accidental spill, immediate and methodical action is required to prevent the spread of nuisance dust.

Step 1: Isolate and Assess Evacuate unnecessary personnel from the immediate area. Ensure you are wearing full PPE, including safety goggles and nitrile gloves.

Step 2: Dry Containment (Do Not Use Water) Carefully sweep the spilled powder using a dedicated brush and dustpan, or use a HEPA-filtered laboratory vacuum. Causality: Adding water to a spilled organic acid powder before bulk removal will create a sticky, acidic slurry. This exponentially increases the contaminated surface area and drives the chemical deeper into porous laboratory surfaces. Always perform a dry sweep first.

Step 3: Wet Decontamination Once the bulk powder is removed, wipe the affected area with a damp paper towel using a mild soap solution or an appropriate solvent (like ethanol) to capture residual micro-particles.

Step 4: Waste Disposal Place all recovered powder, contaminated weighing boats, and cleanup materials into a clearly labeled, sealable solid waste container. Dispose of the container via a licensed hazardous waste contractor in compliance with local environmental regulations.

Operational Workflow Diagram

G A Pre-Operation Risk Assessment B Don PPE (Nitrile, Goggles, Lab Coat) A->B C Weighing & Handling (Fume Hood) B->C D Normal Execution (Synthesis/Assay) C->D No Spill E Spill Event C->E Accidental Spill G Waste Disposal (Solid Waste) D->G Post-Experiment F Containment (Dry Sweep/Vacuum) E->F F->G H Decontamination (Soap & Water) G->H

Figure 1: Operational workflow and spill response for handling the benzoic acid derivative.

References

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 4-(Oxan-4-ylmethoxy)benzoic acid, PK02014E-1". Source: Kishida Chemical. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". Source: OSHA.gov. URL:[Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories". Source: ACS.org. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
© Copyright 2026 BenchChem. All Rights Reserved.